molecular formula C29H38N4O6S B1212216 Penicillin G Procaine CAS No. 54-35-3

Penicillin G Procaine

Cat. No.: B1212216
CAS No.: 54-35-3
M. Wt: 570.7 g/mol
InChI Key: WHRVRSCEWKLAHX-LQDWTQKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillin G Procaine is the procaine monohydrate salt of Penicillin G (Benzylpenicillin), forming a key long-acting antibiotic formulation for biomedical research . This compound is an equimolecular combination of the beta-lactam antibiotic benzylpenicillin and the local anesthetic agent procaine . Its primary research value lies in its unique pharmacokinetic profile; following intramuscular administration, it acts as a depot, dissolving slowly and hydrolyzing to release bioactive benzylpenicillin, providing sustained, low-level serum concentrations ideal for studying prolonged antibiotic effects in experimental models . Its mechanism of action involves targeting and inhibiting bacterial penicillin-binding proteins (PBPs), enzymes critical for the cross-linking and synthesis of bacterial cell wall peptidoglycan . This inhibition disrupts cell wall integrity, leading to osmotic instability and eventual bacterial cell lysis . This compound is a useful tool for researching infections caused by susceptible Gram-positive bacteria, including Streptococcus pyogenes and Streptococcus pneumoniae . It has specific applications in studies of syphilis (caused by Treponema pallidum ), anthrax (caused by Bacillus anthracis ), and other infections like erysipeloid and rat-bite fever . Research-grade this compound is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, personal, or veterinary use. All statements and product information are for research application purposes and are not intended to diagnose, treat, cure, or prevent any disease.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVRSCEWKLAHX-LQDWTQKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883227
Record name Benzylpenicillin procaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Procaine benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54-35-3
Record name Penicillin G procaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin G Procaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procaine benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzylpenicillin procaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLIN G PROCAINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Penicillin G Procaine in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Penicillin G procaine (B135), a combination of the β-lactam antibiotic benzylpenicillin and the local anesthetic procaine, remains a cornerstone in the treatment of various bacterial infections. Its efficacy is rooted in the targeted disruption of bacterial cell wall synthesis, a mechanism that has been extensively studied yet continues to be relevant in the face of growing antimicrobial resistance. This technical guide provides an in-depth examination of the molecular mechanism of action of Penicillin G, the synergistic role of procaine, the biochemical pathways of bacterial resistance, and the key experimental protocols used to elucidate these interactions.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Penicillin G is directed at the bacterial cell wall, a rigid structure essential for maintaining cell integrity and resisting osmotic pressure.[1][2] The primary structural component of this wall is peptidoglycan, a vast polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains.[1][3]

The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) , particularly DD-transpeptidases .[1][4][5]

Penicillin G's mechanism of action unfolds as follows:

  • Structural Mimicry: The β-lactam ring of penicillin is a structural analog of the D-alanyl-D-alanine moiety at the terminus of the peptidoglycan peptide side chains.[6] This mimicry allows it to fit into the active site of the DD-transpeptidase.[7]

  • Irreversible Acylation: Once in the active site, the highly strained amide bond of the β-lactam ring is attacked by a catalytic serine residue within the PBP.[4][6] This opens the ring and forms a stable, covalent acyl-enzyme intermediate.[6][8]

  • Enzyme Inactivation: This acylation is effectively irreversible, rendering the PBP inactive.[4]

  • Cell Wall Disruption: With the transpeptidases inhibited, the cross-linking of the peptidoglycan layer is halted.[1][9] However, autolytic enzymes (autolysins) continue to break down the cell wall for remodeling during growth. The imbalance between synthesis and degradation weakens the cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the high internal osmotic pressure, leading to water influx, cell swelling, and eventual lysis, resulting in bacterial death.[1][10] This action is most effective against actively multiplying bacteria that are continuously synthesizing new cell walls.[11][12]

Figure 1: Mechanism of Penicillin G action on bacterial cell wall synthesis.

The Role of Procaine

Penicillin G Procaine is an equimolecular compound of benzylpenicillin and procaine.[13] The addition of procaine serves two primary, non-bactericidal functions:

  • Local Anesthesia: Procaine is a local anesthetic that mitigates the pain associated with deep intramuscular injection of penicillin suspensions.[2][10]

  • Depot Formulation: The procaine salt of penicillin G has low solubility in water and tissue fluids.[2][14] When injected intramuscularly, it forms a tissue depot from which the drug dissolves and is absorbed slowly.[10][13] This "depot effect" results in lower initial blood levels compared to aqueous penicillin G, but prolongs the duration of therapeutic antibiotic concentrations in the bloodstream, reducing the required dosing frequency.[9][10]

Mechanisms of Bacterial Resistance

Bacterial resistance to Penicillin G is a significant clinical challenge and primarily occurs through three core mechanisms.[11][15]

  • Enzymatic Degradation by β-Lactamases: This is a major resistance mechanism, particularly in species like Staphylococcus aureus.[1] Bacteria acquire genes encoding for β-lactamase (or penicillinase) enzymes, which hydrolyze the amide bond in the β-lactam ring of penicillin.[1][7] This structural modification inactivates the antibiotic, preventing it from binding to its PBP target.[16]

  • Alteration of Target PBPs: Bacteria can develop mutations in the genes that code for PBPs.[11][15] These mutations alter the structure of the enzyme's active site, reducing its binding affinity for β-lactam antibiotics.[15][17] While the modified PBP can still perform its function in cell wall synthesis, penicillin can no longer bind effectively to inhibit it. This is a key resistance mechanism in organisms like Streptococcus pneumoniae.[1][15] Methicillin-resistant Staphylococcus aureus (MRSA) exhibits this resistance by acquiring an additional PBP, PBP2a, which has a very low affinity for most β-lactams.[1][3]

  • Reduced Permeability: This mechanism is more common in Gram-negative bacteria, which possess an outer membrane that acts as a physical barrier.[1] These bacteria can reduce the influx of penicillin by modifying the number or structure of porin channels, which are proteins that facilitate the passage of molecules like β-lactams across the outer membrane.[15][16]

cluster_0 Penicillin G Action Pathway cluster_1 Bacterial Resistance Mechanisms PenG Penicillin G (Outside Cell) PBP Target PBP (Transpeptidase) PenG->PBP Binds to Active Site Inhibition PBP Inhibition PBP->Inhibition Leads to Lysis Cell Lysis Inhibition->Lysis Causes BetaLactamase β-Lactamase Production BetaLactamase->PenG Degrades Drug AlteredPBP PBP Alteration AlteredPBP->PBP Prevents Binding ReducedPerm Reduced Permeability ReducedPerm->PenG Blocks Entry

Figure 2: Logical flow of Penicillin G action and corresponding bacterial resistance mechanisms.

Quantitative Efficacy Data

The efficacy of Penicillin G is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible in-vitro growth of a microorganism.[18] MIC values are used to classify bacterial isolates as susceptible, intermediate, or resistant, guiding clinical decisions.

Table 1: Penicillin G MIC Breakpoints for Pathogen Classification [16]

PathogenMIC (µg/mL) for Susceptible (S)MIC (µg/mL) for Intermediate (I)MIC (µg/mL) for Resistant (R)
Staphylococcus spp.≤0.12-≥0.25
Streptococcus spp. (β-hemolytic)≤0.12--
Streptococcus pneumoniae (non-meningitis)≤24≥8
Streptococcus pneumoniae (meningitis)≤0.06-≥0.12
Neisseria gonorrhoeae≤0.060.12-1≥2
Neisseria meningitidis≤0.060.12-0.25≥0.5
Bacillus anthracis≤0.12-≥0.25
Note: These values are based on FDA guidelines from 2012 and may not reflect the most current approved breakpoints.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of Penicillin G that inhibits bacterial growth in a liquid medium.[19][20]

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[21]

  • Penicillin G stock solution of known concentration.

  • Bacterial culture of the test organism grown to a 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • From an overnight culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[20]

3. Serial Dilution of Penicillin G:

  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a microtiter plate row.

  • Add 100 µL of the working Penicillin G stock solution (at twice the highest desired test concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each test well is now 100 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air.[18]

5. Interpretation of Results:

  • Following incubation, examine the wells for turbidity (visible growth).

  • The MIC is the lowest concentration of Penicillin G in which there is no visible growth (i.e., the first clear well in the dilution series).[18][19]

Protocol: Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity of an unlabeled β-lactam (like Penicillin G) for specific PBPs by measuring its ability to compete with a labeled penicillin derivative.

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase and harvest cells by centrifugation.

  • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[22]

  • Lyse the cells using a French press or sonication to release cellular contents.[22][23]

  • Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed ultracentrifugation to pellet the membranes).[22][23]

  • Wash the membrane pellet and resuspend in buffer to a specific protein concentration. Store at -70°C.

2. Competitive Binding Reaction:

  • In microcentrifuge tubes, incubate aliquots of the prepared membranes with varying concentrations of unlabeled Penicillin G for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C).[23]

  • Add a fixed, subsaturating concentration of a labeled penicillin probe, such as fluorescent Bocillin FL or ³H-labeled Penicillin G.[22][23]

  • Incubate for another set period (e.g., 10 minutes) to allow the labeled probe to bind to any PBPs not occupied by the unlabeled Penicillin G.[23]

3. Termination and Analysis:

  • Terminate the reaction by adding a surplus of cold (unlabeled) penicillin or by adding SDS-PAGE sample buffer.[22]

  • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • For Fluorescent Probes: Visualize the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the unlabeled Penicillin G.

  • For Radiolabeled Probes: Perform fluorography by incubating the gel in a scintillant (e.g., sodium salicylate), drying it, and exposing it to X-ray film.[22]

4. Data Interpretation:

  • Quantify the band intensity for each PBP at each concentration of Penicillin G.

  • Calculate the concentration of Penicillin G required to inhibit 50% of the labeled probe binding (IC₅₀). This value is indicative of the binding affinity of Penicillin G for each specific PBP.

Start Start: Bacterial Culture Harvest Harvest & Lyse Cells Start->Harvest Centrifuge Differential Centrifugation Harvest->Centrifuge Membranes Isolate Membranes (Contain PBPs) Centrifuge->Membranes Incubate_Test Incubate Membranes with Varying [Penicillin G] Membranes->Incubate_Test Incubate_Probe Add Labeled Probe (e.g., Bocillin FL) Incubate_Test->Incubate_Probe SDS_PAGE Separate Proteins via SDS-PAGE Incubate_Probe->SDS_PAGE Visualize Visualize Bands (Fluorescence/Autoradiography) SDS_PAGE->Visualize Analyze Quantify Band Intensity & Calculate IC50 Visualize->Analyze End End: Determine PBP Affinity Analyze->End

Figure 3: Experimental workflow for a competitive Penicillin-Binding Protein (PBP) assay.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the covalent inhibition of bacterial Penicillin-Binding Proteins, leading to the catastrophic failure of cell wall synthesis. The procaine component serves as a crucial adjuvant, enhancing the drug's pharmacokinetic profile and improving patient tolerance. Despite its long history of use, understanding this core mechanism remains vital for navigating the complexities of bacterial resistance. The development of resistance through β-lactamase production, PBP alteration, and permeability reduction continues to challenge its clinical utility. Therefore, the continued application of quantitative susceptibility testing and advanced biochemical assays is essential for antimicrobial stewardship and the development of next-generation therapeutics that can overcome these resistance pathways.

References

The Enduring Legacy of Penicillin G Procaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the History, Discovery, and Scientific Foundation of a Landmark Antibiotic

Introduction

Penicillin G procaine (B135), a cornerstone in the history of antimicrobial therapy, represents a pivotal advancement in the quest for effective and long-acting treatments for bacterial infections. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and mechanism of action of Penicillin G procaine, with a focus on the scientific principles and experimental methodologies that have defined its development and clinical use. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this remarkable therapeutic agent.

A Historical Perspective: From Fleming's Discovery to a Long-Acting Formulation

The journey of this compound begins with the serendipitous discovery of penicillin itself. In 1928, Scottish bacteriologist Alexander Fleming observed the antibacterial properties of a mold, Penicillium notatum, which had contaminated a culture of Staphylococcus aureus. This groundbreaking observation laid the foundation for the antibiotic era. However, the initial forms of penicillin had a short half-life, requiring frequent and often impractical administrations to maintain therapeutic levels.

The need for a long-acting formulation drove further research, leading to the development of this compound in 1948. By combining benzylpenicillin (Penicillin G) with the local anesthetic procaine, researchers created a sparingly soluble salt. When administered intramuscularly, this formulation forms a depot at the injection site, from which Penicillin G is slowly released, resulting in sustained therapeutic concentrations in the bloodstream. This innovation significantly improved patient compliance and the overall efficacy of penicillin treatment for a variety of bacterial infections.

Physicochemical Properties and Formulation

This compound is the procaine salt of benzylpenicillin. The combination of the acidic penicillin G molecule with the basic procaine molecule results in a salt with reduced solubility in water, which is the key to its long-acting properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₂₉H₃₈N₄O₆S
Molecular Weight570.7 g/mol
AppearanceWhite crystalline powder
SolubilitySparingly soluble in water
pKa (Penicillin G)~2.7
pKa (Procaine)~9.0

The aqueous suspension for injection is a sterile formulation containing this compound along with various excipients to ensure stability, suspendability, and ease of administration.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its slow absorption from the intramuscular depot, leading to prolonged therapeutic plasma concentrations.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intramuscular Administration)

ParameterValueReference
Time to Peak Concentration (Tmax) 1 - 4 hours[1]
Peak Serum Concentration (Cmax) after 600,000 units Varies; can be up to 1.0 unit/mL[2]
Therapeutic Duration 15 - 24 hours[1]
Protein Binding (Penicillin G) Approximately 60%[3][4]
Elimination Half-life (Penicillin G) 20 - 30 minutes (once absorbed)[5]
Excretion Primarily renal[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of this compound is solely attributable to the Penicillin G component. Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process involves a series of steps targeting key enzymes known as Penicillin-Binding Proteins (PBPs).

The downstream effects of PBP inhibition are catastrophic for the bacterial cell. The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a futile cycle of cell wall synthesis and degradation.[6] This ultimately results in the loss of cell wall integrity, leading to cell lysis and bacterial death.

Mechanism of Action of Penicillin G Mechanism of Action of Penicillin G PenG Penicillin G PBP Penicillin-Binding Proteins (PBPs) PenG->PBP Binds to and inhibits Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Catalyzes FutileCycle Futile Cycle of Synthesis and Degradation PBP->FutileCycle Inhibition initiates CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Is a key step in Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to Autolysins Autolysins Autolysins->CellWall Degrade Autolysins->FutileCycle Contribute to FutileCycle->Lysis Results in

Mechanism of Penicillin G's bactericidal action.

Experimental Protocols

Preparation of this compound Aqueous Suspension

The industrial-scale production of this compound aqueous suspension involves a series of controlled steps to ensure sterility and product quality. The following is a generalized workflow based on patented manufacturing processes.

Experimental Workflow for this compound Suspension Generalized Workflow for this compound Suspension Preparation cluster_0 Vessel 1: Inactive Ingredients cluster_1 Vessel 2: Procaine Solution cluster_2 Vessel 3: Penicillin G Solution Inactive Mix Inactive Ingredients (e.g., buffers, suspending agents) in Water for Injection SterilizeInactive Sterilize Mixture (e.g., by heat) Inactive->SterilizeInactive ReactionVessel Reaction Vessel SterilizeInactive->ReactionVessel Procaine Dissolve Procaine HCl in Water for Injection FilterProcaine Sterile Filter Procaine Solution Procaine->FilterProcaine FilterProcaine->ReactionVessel PenG Dissolve Penicillin G Potassium in Water for Injection FilterPenG Sterile Filter Penicillin G Solution PenG->FilterPenG FilterPenG->ReactionVessel Homogenization Homogenization ReactionVessel->Homogenization Reaction to form This compound suspension Filling Aseptic Filling Homogenization->Filling

A generalized workflow for the preparation of this compound suspension.
Stability-Indicating HPLC Method

To ensure the quality and potency of this compound formulations, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial. The following protocol outlines a general approach for such an analysis.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specified wavelength (e.g., 225 nm)

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the drug substance or product to stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C).

  • Photolytic Degradation: Exposure to UV and visible light.

The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound peak.

Conclusion

This compound stands as a testament to the power of pharmaceutical formulation in enhancing therapeutic efficacy. Its development marked a significant milestone in the fight against bacterial infections, offering a practical and effective long-acting treatment option. A thorough understanding of its history, chemical properties, pharmacokinetics, and mechanism of action, underpinned by robust experimental methodologies, remains crucial for researchers and drug development professionals. As we continue to face the challenges of antimicrobial resistance, the lessons learned from the development and enduring legacy of this compound will undoubtedly inform the discovery and development of future anti-infective agents.

References

An In-depth Technical Guide to Penicillin G Procaine: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G procaine (B135) is a widely used antibiotic that combines the potent bactericidal activity of penicillin G with the local anesthetic properties of procaine. This combination results in a longer-acting formulation of penicillin G, allowing for less frequent administration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for Penicillin G procaine, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the procaine salt of benzylpenicillin (Penicillin G). The structure consists of the β-lactam and thiazolidine (B150603) rings characteristic of the penicillin core, bonded to a phenylacetyl side chain. This penicillin G molecule is ionically bonded to a procaine molecule.

The IUPAC name for this compound is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with 2-(diethylamino)ethyl 4-aminobenzoate.[1]

Molecular Formula: C₁₆H₁₈N₂O₄S · C₁₃H₂₀N₂O₂[1]

CAS Number: 54-35-3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, stability studies, and analytical method development.

PropertyValueReferences
Molecular Weight 570.7 g/mol [2]
Appearance White, fine crystalline powder[2]
Melting Point 129-130 °C[2]
Solubility Sparingly soluble in water; slightly soluble in alcohol; fairly soluble in chloroform. Water solubility is approximately 10 mg/mL.[2]
pH (saturated solution) 5.0 - 7.5[3]
Stability Relatively stable to air and light. Aqueous solutions are dextrorotatory.[2]

Mechanism of Action

The antibacterial activity of this compound is attributed to the penicillin G component. Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Specifically, it targets and acylates the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains.[4] Inhibition of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[5] The procaine component serves as a local anesthetic, reducing pain at the injection site, and also provides a depot effect, allowing for the slow release of penicillin G and prolonging its therapeutic action.[4]

Mechanism_of_Action cluster_bacterium Bacterial Cell Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Penicillin_G->PBP Inhibits Penicillin_G->PBP Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of action of Penicillin G.

Stability and Degradation

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring in the penicillin G moiety.[6] This hydrolysis, which can be catalyzed by acid, base, or enzymes (β-lactamases), results in the formation of inactive penicilloic acid.[7] The stability of this compound is influenced by pH, temperature, and the presence of moisture. The optimal pH for stability is typically around 6.8.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To determine the concentration of this compound in a sample.

Methodology:

A common method for the analysis of this compound is reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

Mobile Phase Preparation:

A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

Standard Solution Preparation:

Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

Sample Preparation:

The sample preparation will vary depending on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices like biological fluids or tissues, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (60:40)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 225 nm
Column Temperature 30 °C

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase Start->Prepare_Mobile_Phase Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Prepare_Sample Prepare Sample (e.g., Dilution, SPE) Start->Prepare_Sample Equilibrate_HPLC Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_HPLC Inject_Standards Inject Standards & Generate Calibration Curve Equilibrate_HPLC->Inject_Standards Inject_Sample Inject Sample Inject_Standards->Inject_Sample Data_Acquisition Data Acquisition (Chromatogram) Inject_Sample->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for HPLC analysis.

Potency Assay (Iodometric Method) - USP

Objective: To determine the potency of this compound.

Principle:

This assay is based on the principle that the β-lactam ring of penicillin can be hydrolyzed by β-lactamase or alkali to form penicilloic acid. The penicilloic acid is then quantified by an iodometric titration. The amount of iodine consumed is proportional to the amount of penicillin present.

Methodology:

A detailed protocol for the iodometric assay for antibiotics can be found in the United States Pharmacopeia (USP). The general steps are as follows:

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable solvent (e.g., methanol) and diluted with Buffer No. 1 to a known concentration.

  • Inactivation: The penicillin is inactivated by treatment with a standardized solution of penicillinase or sodium hydroxide. This opens the β-lactam ring.

  • Acidification and Iodination: The solution is acidified, and a known excess of standard iodine solution is added. The iodine reacts with the penicilloic acid.

  • Titration: The excess iodine is immediately titrated with a standardized solution of sodium thiosulfate (B1220275), using a starch indicator.

  • Blank Determination: A blank titration is performed without the penicillin sample.

  • Calculation: The potency of the this compound is calculated based on the difference in the volume of sodium thiosulfate solution consumed by the sample and the blank.

Conclusion

This technical guide provides essential information on the chemical structure, properties, and analytical methods for this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important antibiotic. Adherence to established pharmacopeial methods and rigorous validation of analytical procedures are crucial for ensuring the quality, safety, and efficacy of this compound-containing products.

References

The Antibacterial Spectrum of Penicillin G Procaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin G Procaine (B135), a long-acting formulation of penicillin, remains a cornerstone in the treatment of various bacterial infections, primarily those caused by Gram-positive organisms. This technical guide provides a comprehensive overview of the spectrum of activity of Penicillin G Procaine, delving into its molecular mechanism of action, quantitative susceptibility data for a range of clinically relevant bacteria, and detailed experimental protocols for its evaluation. Furthermore, this guide illustrates key pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Penicillin G, the first clinically applied antibiotic, exerts a bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] The procaine salt of Penicillin G is designed to provide a repository intramuscular injection that slowly releases the active drug, thereby prolonging its therapeutic effect.[2] Understanding the precise spectrum of activity, including the concentrations at which it is effective (Minimum Inhibitory Concentrations or MICs), is critical for its appropriate clinical use and for the development of new antimicrobial agents.

Mechanism of Action

The bactericidal action of Penicillin G is contingent upon its ability to inhibit the final stage of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4][5] This process is mediated through the covalent binding of the β-lactam ring of penicillin to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[6][7][8] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[9][10]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Nascent_Peptidoglycan->PBP Transpeptidation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Penicillin_G Penicillin G Penicillin_G->PBP Inhibition

Caption: Bacterial Cell Wall Synthesis and Inhibition by Penicillin G.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency of the antibiotic against a particular bacterium.[11] The following tables summarize the MIC data for Penicillin G against a range of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Penicillin G Against Gram-Positive Bacteria
BacteriumMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus≤0.061≤0.06 - 16
Staphylococcus epidermidis-1-
Staphylococcus haemolyticus-0.5≤0.06 - 32
Staphylococcus chromogenes-4-
Streptococcus agalactiae≤0.060.125-
Streptococcus dysgalactiae≤0.06≤0.06-
Streptococcus pyogenes--0.004 - 0.032
Streptococcus pneumoniae---
Streptococcus uberis≤0.060.25-
Enterococcus spp.0.1250.25-
Lactococcus garvieae0.51-
Corynebacterium spp.≤0.060.125-
Listeria monocytogenes---
Bacillus anthracis---
Clostridium species---
Actinomyces species---

Note: Data compiled from multiple sources.[2][12][13] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: In Vitro Activity of Penicillin G Against Gram-Negative Bacteria
BacteriumMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Neisseria meningitidis---
Spirillum minus---
Streptobacillus moniliformis---
Leptospira species---
Treponema pallidum---

Note: Penicillin G generally has limited activity against Gram-negative bacteria due to the presence of an outer membrane that restricts antibiotic penetration.[14] Susceptibility data for these organisms is less commonly reported in comparative studies.

Mechanisms of Resistance

Bacterial resistance to penicillin and other β-lactam antibiotics is a significant clinical challenge. The primary mechanisms of resistance include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[15][16]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce the binding affinity of β-lactam antibiotics.[7]

  • Reduced Permeability: Changes in the bacterial outer membrane porins (in Gram-negative bacteria) that limit the entry of the antibiotic into the cell.

cluster_resistance Mechanisms of Penicillin Resistance cluster_beta_lactamase Enzymatic_Degradation Enzymatic Degradation (β-lactamase production) Target_Modification Target Modification (PBP alteration) Reduced_Permeability Reduced Permeability (Porin channel modification) Penicillin Penicillin G Beta_Lactamase β-lactamase Penicillin->Beta_Lactamase Hydrolysis Inactive_Penicillin Inactive Penicilloic Acid Beta_Lactamase->Inactive_Penicillin

Caption: Primary Mechanisms of Bacterial Resistance to Penicillin G.

Experimental Protocols for Susceptibility Testing

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The two most widely recognized methods are Broth Microdilution and Kirby-Bauer Disk Diffusion, with interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.[21][22][23]

Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Penicillin G in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of Penicillin G at which there is no visible growth.[11]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.[25][26][27][28][29]

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[24]

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Aseptically place a Penicillin G disk (typically 10 units) onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-18 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by CLSI.[30]

cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_broth Broth Microdilution cluster_disk Disk Diffusion Isolate Bacterial Isolate (Pure Culture) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Isolate->Inoculum_Prep Broth_Inoculation Inoculate Microtiter Plate (Serial Dilutions of Penicillin G) Inoculum_Prep->Broth_Inoculation Disk_Inoculation Inoculate Mueller-Hinton Agar Plate (Lawn of bacteria) Inoculum_Prep->Disk_Inoculation Broth_Incubation Incubate (35°C, 16-20h) Broth_Inoculation->Broth_Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Broth_Incubation->MIC_Determination Disk_Application Apply Penicillin G Disk Disk_Inoculation->Disk_Application Disk_Incubation Incubate (35°C, 16-18h) Disk_Application->Disk_Incubation Zone_Measurement Measure Zone of Inhibition (mm) Disk_Incubation->Zone_Measurement Interpretation Interpret as S, I, or R (CLSI Breakpoints) Zone_Measurement->Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion

This compound continues to be a valuable therapeutic agent due to its well-defined spectrum of activity against many common bacterial pathogens. A thorough understanding of its mechanism of action, quantitative susceptibility data, and the standardized methods for its evaluation is essential for both clinical practice and the ongoing efforts in antimicrobial drug discovery and development. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working to combat the ever-present challenge of bacterial infections.

References

Penicillin G Procaine: A Technical Guide to Target Organisms and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G procaine (B135) is an antibiotic combination of penicillin G and the local anesthetic procaine. This formulation is designed to provide a prolonged duration of action by forming a depot at the site of intramuscular injection, from which the penicillin G is slowly released.[1] Its primary application is in the treatment of infections caused by susceptible microorganisms that respond to low but persistent serum levels of penicillin G.[2] This technical guide provides an in-depth overview of the target organisms of Penicillin G procaine, quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Mechanism of Action

Penicillin G is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4] By inhibiting the activity of PBPs, penicillin G disrupts the structural integrity of the cell wall, leading to a weakened structure that cannot withstand the internal osmotic pressure.[1] This ultimately results in cell lysis and bacterial death.[4] The procaine component of the formulation acts as a local anesthetic to reduce pain at the injection site and helps to create the depot for the slow release of penicillin G.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan) Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Weakened wall leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Cross-links peptidoglycan Penicillin_G Penicillin G Penicillin_G->PBP Binds to and inhibits

Caption: Mechanism of action of Penicillin G.

Target Organisms

This compound is primarily effective against Gram-positive bacteria. It also shows efficacy against some Gram-negative cocci and certain spirochetes. Its spectrum of activity, however, does not extend to penicillinase-producing bacteria.[2]

Gram-Positive Bacteria:

  • Streptococcus pneumoniae[1][4]

  • Streptococcus pyogenes (Group A streptococci)[1][4]

  • Streptococcus agalactiae

  • Streptococcus dysgalactiae

  • Streptococcus uberis

  • Staphylococcus species (penicillin-susceptible strains)[1][4]

  • Corynebacterium diphtheriae

  • Bacillus anthracis

Gram-Negative Bacteria:

  • Neisseria meningitidis[1]

  • Neisseria gonorrhoeae (non-penicillinase-producing strains)[1]

Other Organisms:

  • Treponema pallidum (syphilis)[5]

  • Leptospira species

  • Actinomyces species

  • Clostridium species

  • Streptobacillus moniliformis

  • Spirillum minus (rat-bite fever)

Quantitative Data: In Vitro Efficacy

The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for penicillin G against various clinically relevant bacteria.

Table 1: Penicillin G MICs for Staphylococcus Species

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus≤0.061[6]
Staphylococcus epidermidis≤0.061[6]
Staphylococcus haemolyticus0.50.5[6]
Staphylococcus chromogenes≤0.064[6]
Staphylococcus succinus0.250.5[6]

Table 2: Penicillin G MICs for Streptococcus Species

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus agalactiae≤0.060.125[6]
Streptococcus dysgalactiae≤0.06≤0.06[6]
Streptococcus uberis≤0.060.25[6]

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

The determination of bacterial susceptibility to this compound is crucial for clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[7][8]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.[9][10]

Detailed Methodology:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of penicillin G of a known concentration.

  • Preparation of Inoculum: From a pure culture of the test organism grown on an agar (B569324) plate for 18-24 hours, select 3-5 isolated colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Inoculation of Microtiter Plate: Dilute the standardized inoculum in Mueller-Hinton broth. Add the diluted inoculum to each well of the microtiter plate containing the serial dilutions of penicillin G. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[10]

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading and Interpretation: After incubation, examine the plate for visible bacterial growth. The MIC is the lowest concentration of penicillin G at which there is no visible growth.[10]

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Penicillin G Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Penicillin G in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to antibiotics. A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant.[12][13][14]

Detailed Methodology:

  • Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[11]

  • Application of Antibiotic Disks: Aseptically apply penicillin G-impregnated disks to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.[13]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[11]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters. Compare the measured zone diameter to the interpretive criteria provided by CLSI to determine the susceptibility category (Susceptible, Intermediate, or Resistant).[13]

Kirby_Bauer_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Penicillin G Impregnated Disks Inoculate_Plate->Apply_Disks Incubate Incubate Plate (35°C, 16-18h) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Results as S, I, or R Measure_Zones->Interpret_Results End End Interpret_Results->End

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Conclusion

This compound remains a relevant antibiotic for the treatment of infections caused by a specific spectrum of susceptible bacteria, primarily Gram-positive organisms. Its unique pharmacokinetic profile, characterized by prolonged low-level serum concentrations, makes it suitable for particular clinical scenarios. A thorough understanding of its target organisms, in vitro efficacy, and the standardized methods for susceptibility testing is essential for its appropriate and effective use in both clinical and research settings. The provided data and protocols serve as a comprehensive resource for professionals in the field of drug development and microbiology.

References

Early Research on the Efficacy of Penicillin G Procaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of Penicillin G procaine (B135) in 1948 marked a significant advancement in antibiotic therapy, offering a longer-acting alternative to the rapidly absorbed aqueous penicillin G. This technical guide provides an in-depth analysis of the early clinical research that established the efficacy of Penicillin G procaine. The focus is on the quantitative data, experimental methodologies, and logical frameworks of these foundational studies, presented in a format suitable for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Early Efficacy Studies

The primary measure of efficacy in the early studies of this compound was the concentration of penicillin in the blood over time following a single intramuscular injection. These studies aimed to demonstrate that a single injection could maintain a therapeutic level of penicillin for an extended period, thus reducing the need for frequent injections.

PreparationDosage (units)Mean Penicillin Blood Level at 12 hours (units/ml)Mean Penicillin Blood Level at 24 hours (units/ml)Percentage of Subjects with Detectable Penicillin at 24 hours
Procaine Penicillin G in Oil300,0000.1280.0480%
Procaine Penicillin G with 2% Aluminium Monostearate300,0000.2560.128100%
Aqueous Procaine Penicillin G300,0000.0640.01550%

Table 1: Comparative Penicillin Blood Levels of Different Procaine Penicillin G Preparations. This table summarizes the findings from early comparative studies on the efficacy of different formulations of this compound. The addition of aluminium monostearate to the oily preparation significantly prolonged the presence of detectable penicillin levels in the blood.

Experimental Protocols of Foundational Studies

The methodologies employed in the early clinical trials of this compound were foundational in establishing the principles of antibiotic efficacy testing. Below are the detailed protocols for a key comparative study.

Trial of Procaine Penicillin Preparations (Griffiths, Walker, and Shooter, 1950)

Objective: To compare the concentration of penicillin in the blood after intramuscular injection of three different preparations of procaine penicillin G.

Subjects: Healthy adult volunteers.

Materials:

  • Preparation A: A commercial brand of procaine penicillin G in oil with 2% aluminium monostearate.

  • Preparation B: An oily suspension of procaine penicillin G without aluminium monostearate.

  • Preparation C: An aqueous suspension of procaine penicillin G.

Procedure:

  • A single intramuscular injection of 300,000 units of one of the penicillin preparations was administered to each subject.

  • Blood samples were collected at 3, 6, 12, and 24 hours post-injection.

  • The concentration of penicillin in the serum was determined using a serial dilution method with a standardized culture of Staphylococcus aureus.

Endpoint: The primary endpoint was the concentration of penicillin in the blood at various time points. A secondary endpoint was the proportion of subjects maintaining a "bacteriostatic" level of penicillin (defined as >0.03 units/ml) at 24 hours.

Visualizing Experimental Workflows and Logical Relationships

The logical flow of these early studies was straightforward, focusing on establishing a clear cause-and-effect relationship between the administration of a specific penicillin formulation and the resulting blood concentrations.

Experimental_Workflow cluster_subjects Subject Recruitment cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Healthy_Volunteers Healthy Adult Volunteers Prep_A Procaine Penicillin G + Aluminium Monostearate Healthy_Volunteers->Prep_A Random Assignment Prep_B Procaine Penicillin G in Oil Healthy_Volunteers->Prep_B Random Assignment Prep_C Aqueous Procaine Penicillin G Healthy_Volunteers->Prep_C Random Assignment Blood_Sampling Blood Sampling (3, 6, 12, 24h) Prep_A->Blood_Sampling Single IM Injection Prep_B->Blood_Sampling Single IM Injection Prep_C->Blood_Sampling Single IM Injection Penicillin_Assay Serum Penicillin Assay Blood_Sampling->Penicillin_Assay Data_Analysis Comparative Data Analysis Penicillin_Assay->Data_Analysis

Figure 1: Experimental workflow for the comparative trial of procaine penicillin preparations.

Signaling Pathway: Mechanism of Action

While the early efficacy papers focused on pharmacokinetics, the underlying mechanism of action of penicillin was a subject of intense research. The following diagram illustrates the then-understood signaling pathway of penicillin's bactericidal action.

Penicillin_Mechanism Penicillin Penicillin G PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Figure 2: Simplified signaling pathway of Penicillin G's mechanism of action.

The early research on this compound laid the groundwork for modern antibiotic development and clinical trial design. The meticulous collection of quantitative data on blood concentrations and the clear, logical experimental protocols were instrumental in establishing its efficacy as a long-acting penicillin formulation. These foundational studies not only demonstrated the clinical utility of this compound but also advanced the scientific understanding of pharmacokinetics and antibiotic therapy.

A Technical Guide to the Foundational Differences Between Penicillin G Procaine and Penicillin G Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillin G, or benzylpenicillin, remains a cornerstone antibiotic for treating a variety of bacterial infections. Its efficacy, however, is critically dependent on its formulation. The choice between its different salt forms dictates its physical properties, pharmacokinetic profile, and ultimately, its clinical application. This technical guide provides an in-depth comparison of two primary parenteral forms: Penicillin G Procaine (B135) and Penicillin G Sodium. While both deliver the same active bactericidal moiety, their foundational differences in chemical structure, solubility, and absorption kinetics lead to distinct therapeutic uses. Penicillin G Sodium is a highly water-soluble salt used for acute infections requiring high, immediate plasma concentrations. In contrast, Penicillin G Procaine is a sparingly soluble salt that forms a depot upon intramuscular injection, providing sustained, lower-level concentrations of the antibiotic. This document elucidates these core differences through comparative data, outlines relevant experimental protocols, and visualizes key mechanistic and pharmacokinetic pathways to inform research and drug development.

Chemical and Physical Properties

The fundamental distinction between the two forms lies in the salt paired with the active benzylpenicillin molecule. Penicillin G Sodium is the salt of benzylpenicillin and sodium, forming a highly water-soluble compound.[1] this compound is an equimolecular compound of procaine and penicillin G.[2][3] This combination results in a crystalline powder that is sparingly soluble in water.[1][4]

The procaine component is a local anesthetic, which serves the dual purpose of reducing the pain associated with intramuscular injection.[5][6] The chemical structures are detailed below, followed by a table summarizing their key physical and chemical properties.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundPenicillin G Sodium
IUPAC Name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with 2-(diethylamino)ethyl p-aminobenzoate (1:1) monohydrate[7]Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular Formula C₁₆H₁₈N₂O₄S∙C₁₃H₂₀N₂O₂∙H₂O[2][3]C₁₆H₁₇N₂NaO₄S
Molecular Weight 588.72 g/mol [2][3][8]356.4 g/mol
Appearance White, crystalline powder[1]White to off-white crystalline powder[1]
Solubility in Water Sparingly soluble (e.g., 6.8 mg/mL at 28°C)[9][10]Highly soluble[1]

Mechanism of Action

Shared Antibacterial Mechanism

The antibacterial activity for both formulations originates from the Penicillin G moiety. Penicillin G is a β-lactam antibiotic that exerts a bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2][11][12] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[13][14][15] This inhibition of the transpeptidation reaction halts cell wall construction, leading to a structurally weakened wall that cannot withstand the internal osmotic pressure, ultimately causing cell lysis and death.[12][14][15] This action is most effective against actively multiplying bacteria.[2][13]

a cluster_bacterium Bacterial Cell cluster_wall Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Precursors Peptidoglycan Precursors Crosslinking Peptidoglycan Cross-linking Precursors->Crosslinking Catalyzed by PBPs Wall Stable Cell Wall Crosslinking->Wall Lysis Cell Lysis & Death PenG Penicillin G PenG->PBP

Diagram 1: Penicillin G Mechanism of Action.
Differentiated Action of the Procaine Salt

The foundational difference arises after administration. Penicillin G Sodium rapidly dissolves to make Penicillin G available for systemic absorption. This compound, being an equimolecular salt, first dissociates into its two constituent components: Penicillin G (the antibiotic) and Procaine (the local anesthetic).[3][6]

  • Penicillin G: Functions as described above, providing the antibacterial effect.

  • Procaine: Acts as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes.[16][17][18] This inhibition prevents the influx of sodium ions required for the initiation and conduction of nerve impulses, thereby blocking the transmission of pain signals from the injection site.[17][19][20]

b cluster_components Dissociation at Injection Site cluster_actions Pharmacological Actions PGP This compound (Injected Suspension) PenG Penicillin G PGP->PenG Slowly Releases Procaine Procaine PGP->Procaine Slowly Releases Action_PenG Antibacterial Effect (Cell Wall Synthesis Inhibition) PenG->Action_PenG Action_Procaine Local Anesthetic Effect (Sodium Channel Blockade) Procaine->Action_Procaine c xaxis Time Post-Administration yaxis Plasma Penicillin G Concentration origin origin->xaxis origin->yaxis mec_start mec_end mec_start->mec_end mec_label Minimum Effective Concentration (MEC) sodium_label Penicillin G Sodium (Rapid Peak, Fast Decline) p0 p0 p1 p1 p0->p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 procaine_label This compound (Delayed Peak, Sustained Level) q0 q0 q1 q1 q0->q1 q2 q2 q1->q2 q3 q3 q2->q3 q4 q4 q3->q4 d cluster_testing Allergy Testing Protocol start Patient with Reported Penicillin Allergy history Assess Clinical History (Low vs. High Risk) start->history prick Step 1: Prick/Puncture Test (PRE-PEN®, Histamine, Saline) history->prick read_prick Wait 15-20 min Read Results prick->read_prick id_test Step 2: Intradermal Test (PRE-PEN®, Saline) read_prick->id_test Prick Test Negative result_pos Positive Test: Penicillin Allergy Confirmed AVOID PENICILLINS read_prick->result_pos Prick Test Positive read_id Wait 15-20 min Read Results id_test->read_id read_id->result_pos Intradermal Positive result_neg Negative Test: Allergy Unlikely Proceed with Caution (e.g., Oral Challenge) read_id->result_neg Intradermal Negative

References

The Pharmacokinetics of Penicillin G Procaine: An In-Depth Technical Guide for Laboratory Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Penicillin G Procaine (B135) in common laboratory animal models. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies involving this long-acting penicillin formulation.

Introduction

Penicillin G procaine is a widely used antimicrobial agent in both veterinary and human medicine. It is a salt of penicillin G and procaine, a local anesthetic. This formulation is designed for intramuscular administration and provides a sustained release of penicillin G, thereby prolonging its therapeutic effect.[1] Understanding the pharmacokinetic profile of this compound in different laboratory animal species is crucial for the development of new therapeutic strategies and for the extrapolation of preclinical data to human clinical trials. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of the drug's disposition and typical study workflows.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its slow absorption from the intramuscular injection site, wide distribution in the body, limited metabolism, and primary excretion through the kidneys.

Absorption

Following intramuscular injection, the low solubility of the procaine salt of penicillin G results in a slow dissolution and absorption into the systemic circulation.[2] This delayed absorption is the primary mechanism for the sustained plasma concentrations of penicillin G. Peak plasma concentrations (Cmax) are typically reached several hours after administration.[3][4]

Distribution

Once absorbed, penicillin G is widely distributed throughout the body. The volume of distribution (Vd) is approximately 0.3-0.47 L/kg.[3] It penetrates well into most tissues and fluids, although its entry into the cerebrospinal fluid is limited in the absence of inflammation.[5] Protein binding of penicillin G is moderate, around 60%.[3]

Metabolism

Penicillin G undergoes limited metabolism in the liver, with approximately 30% of the dose being metabolized.[3] The major metabolite is penicilloic acid, which is microbiologically inactive.[2] The procaine moiety is hydrolyzed by plasma and tissue esterases to para-aminobenzoic acid (PABA) and diethylaminoethanol.

Excretion

The primary route of elimination for penicillin G is renal excretion.[2] It is actively secreted by the renal tubules, resulting in a relatively short elimination half-life for penicillin G itself, typically around 20-30 minutes once it reaches the circulation.[3] However, the slow absorption from the injection site is the rate-limiting step for the overall elimination of the drug from the body after administration of the procaine salt. Between 60% and 90% of the administered dose is excreted in the urine within 24-36 hours.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in various laboratory animal species. It is important to note that these values can vary depending on the specific strain, age, sex, and health status of the animals, as well as the experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitsReference
Dose Data not readily available in search resultsmg/kg
Cmax Data not readily available in search resultsµg/mL
Tmax Data not readily available in search resultshours
AUC Data not readily available in search resultsµg*h/mL
Half-life (t½) Data not readily available in search resultshours

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitsReference
Dose Data not readily available in search resultsmg/kg
Cmax Data not readily available in search resultsµg/mL
Tmax Data not readily available in search resultshours
AUC Data not readily available in search resultsµg*h/mL
Half-life (t½) Data not readily available in search resultshours

Note: While reproduction studies have been performed in mice, specific pharmacokinetic parameter values for this compound were not found in the provided search results.[3]

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

ParameterValueUnitsReference
Dose Data not readily available in search resultsmg/kg
Cmax Data not readily available in search resultsµg/mL
Tmax Data not readily available in search resultshours
AUC Data not readily available in search resultsµg*h/mL
Half-life (t½) Data not readily available in search resultshours

Note: While reproduction studies have been performed in rabbits, specific pharmacokinetic parameter values for this compound were not found in the provided search results.[3]

Table 4: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueUnitsReference
Dose Data not readily available in search resultsmg/kg
Cmax Data not readily available in search resultsµg/mL
Tmax Data not readily available in search resultshours
AUC Data not readily available in search resultsµg*h/mL
Half-life (t½) Data not readily available in search resultshours

Table 5: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

ParameterValueUnitsReference
Dose Calculated based on human datamg/kg[6]
Peak Serum Conc. 2.7 (average)µg/mL[6]
Trough Serum Conc. 0.8 (average)µg/mL[6]

Experimental Protocols

A typical pharmacokinetic study of this compound in laboratory animals involves the following key steps:

Animal Models
  • Species and Strain: Commonly used species include Sprague-Dawley or Wistar rats, BALB/c or C57BL/6 mice, New Zealand White rabbits, Beagle dogs, and Rhesus monkeys. The choice of species and strain should be justified based on the research objectives.

  • Animal Husbandry: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They should have access to standard laboratory chow and water ad libitum.[7]

Drug Administration
  • Formulation: this compound is typically available as a sterile suspension for injection.

  • Route of Administration: The standard route for this compound is intramuscular (IM) injection.[8]

  • Injection Sites:

    • Rats and Mice: The quadriceps or gluteal muscles of the hind limb are common injection sites.

    • Rabbits: The quadriceps or lumbar muscles are suitable injection sites.[9][10] Care must be taken to avoid the sciatic nerve when injecting into the hind limb.[10]

    • Dogs: The lumbar or gluteal muscles are typically used.

    • Monkeys: The gluteal or quadriceps muscles are common sites for IM injections.

Blood Sampling
  • Techniques:

    • Rats and Dogs: Serial blood samples can be collected from the jugular, saphenous, or cephalic veins.

    • Mice: Due to the smaller blood volume, serial sampling from a single mouse can be challenging. Techniques such as tail vein, saphenous vein, or submandibular vein bleeding are used to collect small blood volumes (e.g., 20-50 µL) at each time point.[11][12][13][14] Alternatively, composite pharmacokinetic profiles can be generated by sampling from different groups of mice at each time point.

    • Rabbits: The marginal ear vein is a common and accessible site for serial blood sampling.

    • Monkeys: The cephalic or saphenous veins are typically used for blood collection.[7]

  • Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[15]

Bioanalytical Method
  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or mass spectrometric (MS/MS) detection is the most common method for quantifying penicillin G in plasma samples.[15][16][17]

  • Sample Preparation: Plasma samples typically require a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and remove interfering substances before HPLC analysis.[18]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Non-Compartmental Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental methods from the plasma concentration-time data.[19]

  • Software: Specialized software such as WinNonlin is commonly used for pharmacokinetic analysis.[7]

Visualizations

The following diagrams illustrate the ADME pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion IM_Injection Intramuscular Injection Site Dissolution Slow Dissolution of Procaine Salt IM_Injection->Dissolution Release Systemic_Circulation Systemic Circulation Dissolution->Systemic_Circulation Absorption Tissues Tissues Systemic_Circulation->Tissues Plasma_Protein Plasma Protein Binding (~60%) Systemic_Circulation->Plasma_Protein Procaine_Metabolism Procaine -> PABA Systemic_Circulation->Procaine_Metabolism Kidney Kidney Systemic_Circulation->Kidney Liver Liver (~30% metabolized) Tissues->Liver Penicilloic_Acid Penicilloic Acid (inactive) Liver->Penicilloic_Acid Urine Urine (60-90%) Kidney->Urine Renal Secretion

Caption: ADME Pathway of this compound.

PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_reporting Reporting Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (Intramuscular) Animal_Acclimatization->Drug_Administration Dose_Preparation Dose Preparation Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis (e.g., HPLC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation Report_Generation Report Generation Data_Interpretation->Report_Generation

Caption: Experimental Workflow for a Pharmacokinetic Study.

References

In Vitro Susceptibility of Penicillin G Procaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Penicillin G is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall in both Gram-positive and Gram-negative bacteria.[1][2] By acylating the transpeptidase enzyme, penicillin G blocks this cross-linking process, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1] This mechanism is most effective when bacteria are in the logarithmic phase of growth, actively synthesizing new cell walls.[3]

Spectrum of Activity

In vitro studies have demonstrated the susceptibility of a wide range of bacteria to Penicillin G.[4] Penicillin G Procaine (B135) has been shown to be active against most isolates of the following bacteria, both in vitro and in clinical infections:

  • Gram-positive Bacteria:

    • Streptococcus pyogenes (Group A streptococci)[4]

    • Streptococcus pneumoniae[4]

    • Staphylococcus species (penicillin-susceptible strains)[1]

    • Corynebacterium diphtheriae[4]

    • Bacillus anthracis[4]

    • Clostridium species[4]

    • Actinomyces species[4]

    • Listeria monocytogenes[4]

  • Gram-negative Bacteria:

    • Neisseria meningitidis[4]

    • Neisseria gonorrhoeae (penicillin-susceptible strains)[1]

  • Other Microorganisms:

    • Treponema pallidum[4]

    • Leptospira species[4]

    • Spirillum minus[4]

    • Streptobacillus moniliformis[4]

Quantitative Susceptibility Data

The following tables summarize Minimum Inhibitory Concentration (MIC) and zone of inhibition data for Penicillin G against various bacterial species. It is important to note that this data is derived from more recent studies and is presented here as illustrative of the expected in vitro activity of Penicillin G Procaine.

Table 1: Minimum Inhibitory Concentrations (MICs) of Penicillin G against Gram-Positive Isolates

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1489≤0.06 - >320.125>2
Streptococcus agalactiae1489≤0.06 - 10.060.125
Streptococcus dysgalactiae1489≤0.06 - 0.50.060.06
Streptococcus uberis1489≤0.06 - 20.1250.25

Data adapted from a retrospective analysis of Gram-positive isolates from bovine mastitis.[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Penicillin G against Various Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pyogenes---0.023
Staphylococcus aureus-0.4 - 24--

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in methodology and tested strains.

Experimental Protocols

The methodologies for determining bacterial susceptibility to antibiotics have evolved since the introduction of penicillin. Initial methods were less standardized than the current protocols established by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Historical Perspective on Susceptibility Testing

In the 1940s and 1950s, antibiotic susceptibility testing was in its nascent stages. Early methods often involved serial dilution in broth or agar (B569324), similar in principle to modern MIC determination.[6][7] The use of antibiotic-impregnated paper discs, a precursor to the Kirby-Bauer method, was also being developed during this period.[8] These early techniques were crucial in establishing the spectrum of activity for new antibiotics like penicillin.

Standardized Broth Microdilution for MIC Determination

The following is a generalized protocol based on modern standardized methods for determining the Minimum Inhibitory Concentration (MIC) of Penicillin G.

  • Preparation of Penicillin G Stock Solution: A stock solution of Penicillin G is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

  • Preparation of Microtiter Plates: A series of two-fold dilutions of the Penicillin G stock solution is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of Penicillin G that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility and can be correlated with MIC values.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Penicillin G Discs: A paper disc impregnated with a standard amount of Penicillin G (typically 10 units) is placed on the surface of the inoculated agar.

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around the disc is measured in millimeters. This zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized interpretive charts.

Visualizations

Signaling Pathway: Mechanism of Action of Penicillin G

Mechanism_of_Action cluster_bacterium Bacterial Cell Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Penicillin_G->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Caption: Mechanism of action of Penicillin G.

Experimental Workflow: Broth Microdilution MIC Test

Broth_Microdilution_Workflow Start Start Prepare_PenG Prepare Penicillin G Stock Solution Start->Prepare_PenG Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_PenG->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC determination.

The Eagle Effect

A noteworthy phenomenon observed in early in vitro studies of penicillin is the "Eagle effect," named after Harry Eagle who first described it in 1948.[3][9] This paradoxical effect refers to the reduced bactericidal activity of penicillin at very high concentrations against certain organisms.[3] The proposed mechanisms for this include the reduced expression of PBPs in bacteria at stationary growth phases (which can be induced by high antibiotic concentrations) or the induction of microbial resistance mechanisms.[3] While clinically significant, this effect highlights the complex dose-response relationship of penicillin in vitro.

Conclusion

This compound has been a cornerstone in the treatment of bacterial infections for decades. Its in vitro activity, driven by the Penicillin G component, is well-established against a broad range of susceptible pathogens. While specific quantitative data from the initial studies post its introduction are sparse, the fundamental principles of its mechanism of action and the methods for assessing its susceptibility have been foundational to the field of antimicrobial research. The illustrative data and standardized protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important antibiotic.

References

Methodological & Application

Penicillin G Procaine solution preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G Procaine (B135) is a combination of benzylpenicillin (Penicillin G) and the local anesthetic procaine. In cell culture applications, it is utilized as a broad-spectrum antibiotic to prevent bacterial contamination. Penicillin G is a β-lactam antibiotic that is highly effective against most Gram-positive bacteria. The procaine component serves to form a less soluble salt, which allows for the slow release of Penicillin G. While standard Penicillin-Streptomycin solutions are more common, Penicillin G Procaine can be used as an alternative. However, careful consideration of its stability and the potential cytotoxicity of the procaine moiety is essential.

The primary mechanism of action for Penicillin G involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final step of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[1]

Physicochemical and Stability Data

Proper preparation and storage are critical for maintaining the efficacy of this compound solutions. The following tables summarize key quantitative data regarding its properties and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₈N₂O₄S · C₁₃H₂₀N₂O₂ · H₂O[2]
Molecular Weight 588.73 g/mol [2]
Appearance White to off-white crystalline powder[2][3]
Solubility in Water ~6.8 mg/mL[2]
Solubility in DMSO 100 - 200 mg/mL[4][5]
Solubility in Ethanol ~33 mg/mL[2]
Potency Conversion ~1009 Units/mg[4]

Table 2: Recommended Concentrations for Cell Culture Use

Solution TypePenicillin G Concentration (Units/mL)Penicillin G Concentration (µg/mL)NotesReference(s)
Concentrated Stock (100x) 10,000~10,000 (10 mg/mL)Prepare in sterile water or PBS. Store frozen.[6]
Working Concentration 50 - 10050 - 100Final concentration in cell culture medium.[7]

Table 3: Stability Profile of Penicillin G in Aqueous Solution

ConditionStability / Half-lifeNotesReference(s)
Aqueous Solution at 37°C Unstable; ~50% degradation in 24 hours.Degradation is highly temperature-dependent.[8]
Aqueous Solution at 2-8°C Stable for up to 5 days.Refrigeration significantly slows degradation.[8]
Frozen Stock Solution (-20°C) Stable for extended periods (months).Recommended for long-term storage. Avoid repeat freeze-thaw cycles.[6][7]
Optimal pH Most stable around pH 7.0.Stability decreases in acidic or alkaline conditions.[9]

Diagrams

Mechanism of Action

The diagram below illustrates the bactericidal mechanism of Penicillin G.

Mechanism of Penicillin G Action penG Penicillin G pbp Penicillin-Binding Proteins (PBPs) penG->pbp Binds & Inactivates peptido Peptidoglycan Cross-Linking pbp->peptido Inhibition wall Cell Wall Integrity Lost peptido->wall Disruption lysis Bacterial Cell Lysis wall->lysis Leads to

Mechanism of Penicillin G Action on Bacteria.
Experimental Workflow

This workflow outlines the key steps from solution preparation to quality control for use in cell culture.

Workflow for Solution Preparation and Quality Control cluster_prep 1. Stock Solution Preparation cluster_use 2. Working Solution & QC weigh Weigh Penicillin G Procaine Powder dissolve Dissolve in Sterile H₂O or PBS weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter stock Aliquot & Store Stock (100x) at -20°C filter->stock dilute Thaw & Dilute Stock to 1x in Medium stock->dilute efficacy Efficacy Test (e.g., MIC Assay) dilute->efficacy cytotoxicity Cytotoxicity Test (e.g., MTT Assay) dilute->cytotoxicity use Use in Cell Culture efficacy->use If Effective cytotoxicity->use If Non-Toxic

Workflow for this compound Solution Preparation and QC.

Experimental Protocols

Protocol 1: Preparation of 100x Concentrated Stock Solution

This protocol describes the preparation of a 10,000 Units/mL Penicillin G stock solution.

Materials:

  • This compound powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tubes

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, cryogenic storage vials

Procedure:

  • Calculation: Based on the potency of your specific lot of this compound (e.g., ~1009 Units/mg), calculate the mass needed. To make 10 mL of a 10,000 U/mL solution (total 100,000 U): Mass (mg) = Total Units / Potency (U/mg) = 100,000 U / 1009 U/mg ≈ 99.1 mg

  • Weighing: Aseptically weigh the calculated amount of this compound powder in a sterile weighing boat or directly into a sterile 50 mL conical tube.

  • Dissolution: Add 10 mL of sterile water or PBS to the conical tube. Vortex gently until the powder is completely dissolved. Note that the solubility in water is limited, so ensure the target concentration does not exceed ~6.8 mg/mL.[2] If higher concentrations are needed, DMSO can be considered, but its compatibility with the specific cell line must be verified.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. Do not autoclave Penicillin solutions as heat causes rapid degradation. [7]

  • Aliquoting and Storage: Dispense the sterile 100x stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile cryogenic vials.

  • Storage: Label the vials clearly and store them at -20°C for long-term use.[7]

Protocol 2: Quality Control - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a test bacterium.

Materials:

  • Prepared 100x this compound stock solution

  • Bacterial strain (e.g., Staphylococcus epidermidis ATCC 12228)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Inoculate the test bacterium into TSB and incubate overnight at 37°C. Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of TSB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting dilution of your this compound stock in TSB.

    • Add 200 µL of this starting antibiotic solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacteria, no antibiotic).

    • Well 12 will serve as a negative control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 3: Assessing Cytotoxicity in Mammalian Cells (MTT Assay)

This protocol provides a general method to assess the effect of the prepared this compound solution on the metabolic activity and viability of a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, V-79, or the specific line used in your research)[10][11]

  • Complete cell culture medium

  • Prepared 100x this compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or isopropanol (B130326) with 0.04 N HCl

  • Sterile 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound working solution in complete culture medium. Concentrations should bracket the intended final working concentration (e.g., 0.5x, 1x, 2x, 5x, 10x).

  • Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the different antibiotic concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A significant decrease in viability at the working concentration indicates cytotoxicity. Studies have shown procaine can have cytotoxic effects, with an ED50 of 0.17% (1700 µg/mL) reported for Chinese hamster lung fibroblasts.[10] It is crucial to ensure the concentration used in your experiments is well below this threshold.

References

Application Notes and Protocols for Penicillin G Procaine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Penicillin G Procaine (B135) in various animal models for research purposes.

Penicillin G procaine is a long-acting parenteral antibiotic combining penicillin G and the local anesthetic procaine. This combination allows for less frequent dosing and reduced injection site pain.[1] In research settings, it is utilized to model infectious diseases and assess antibacterial efficacy.

Mechanism of Action

Penicillin G is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[2] It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis.[2] By acylating the transpeptidase enzyme, penicillin G prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2] The procaine component of the formulation serves as a local anesthetic and also slows the absorption of penicillin G, prolonging its therapeutic effect.[1]

cluster_bacterium Bacterial Cell cluster_drug Drug Action Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan Precursors->PBPs Cross-linking Cross-linked Peptidoglycan Stable Cell Wall PBPs->Cross-linked Peptidoglycan Cell Lysis Cell Lysis (Bactericidal Effect) PBPs->Cell Lysis Weakened Cell Wall Penicillin_G Penicillin G Penicillin_G->PBPs Inhibition

Diagram 1: Mechanism of Action of Penicillin G.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in various animal models.

Table 1: Recommended Dosage by Animal Model

Animal ModelDosage Range (IU/kg)Route of AdministrationFrequencyReference(s)
Rabbit6,000 - 18,000IM, SCOnce daily[1][3]
Rat4 mg/kg (Penicillin G)IMEvery 12 hours[4]
MouseLD50 of Procaine: 45 mg/kg (IV)--[5]
Dog20,000 - 40,000IM, SCEvery 12-24 hours
Cat20,000 - 40,000IM, SCEvery 8-12 hours
Swine3,000IMOnce daily[6]
Cattle3,000IMOnce daily[6]
Sheep3,000IMOnce daily[6]
Horse22,000IM-[7]

Note: IU to mg conversion: 1 mg of penicillin G sodium is approximately 1667 IU.[8]

Table 2: Pharmacokinetic Parameters (Various Species)

SpeciesAdministration RouteTmax (hours)Elimination Half-life (hours)Reference(s)
HumanIM~415-20 (blood level fall-off)[9][10]
HorseIM-15.6 (procaine), 24.7 (penicillin G)[7][11][12]
CattleIP0.75 ± 0.27-[13]

Table 3: Toxicity Data

SpeciesCompoundLD50Route of AdministrationReference(s)
MouseProcaine45 mg/kgIV[5]
RatProcaine35 mg/kgIV[5]
MouseThis compound70 mg/kgIV[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

  • Vial of this compound for injectable suspension (e.g., 300,000 IU/mL)

  • Sterile diluent (if required by manufacturer)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Sterile syringes and needles (1-3 mL syringes; 21-25 gauge needles depending on animal size)

Procedure:

  • If using a lyophilized powder, reconstitute according to the manufacturer's instructions with the specified sterile diluent.

  • For suspensions, warm the vial to room temperature to reduce viscosity.[14]

  • Shake the vial vigorously to ensure a uniform suspension.[14]

  • Disinfect the rubber stopper of the vial with 70% ethanol.

  • Using a sterile syringe and needle, draw up the required volume of the suspension.

  • To facilitate withdrawal, you may first inject a volume of air equal to the dose into the vial.[6]

  • Before administration, ensure there are no air bubbles in the syringe, or a small bubble is present at the plunger end to ensure the full dose is administered.[6]

Start Start Reconstitute Reconstitute Lyophilized Powder (if applicable) Start->Reconstitute Warm Warm Vial to Room Temperature Reconstitute->Warm Shake Shake Vigorously Warm->Shake Disinfect Disinfect Vial Stopper Shake->Disinfect Withdraw Withdraw Suspension Disinfect->Withdraw End Ready for Administration Withdraw->End

Diagram 2: Workflow for Preparation of this compound.
Protocol 2: Intramuscular (IM) Administration in Rodents

Materials:

  • Prepared syringe with this compound

  • Appropriate animal restraint device

  • 70% ethanol

Procedure:

  • Restraint: Properly restrain the animal to expose the desired injection site. For mice and rats, the quadriceps or gluteal muscles are common sites.

  • Site Preparation: Disinfect the injection site with 70% ethanol.

  • Injection:

    • Mouse: Use a 25-gauge needle. The maximum injection volume should not exceed 0.05 mL per site.

    • Rat: Use a 23-25 gauge needle. The maximum injection volume should not exceed 0.1 mL per site.

  • Insert the needle deep into the muscle mass.

  • Aspirate briefly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Inject the suspension slowly and steadily.[15]

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Rotate injection sites for subsequent administrations.[16]

  • Monitor the animal for any adverse reactions.

Protocol 3: Subcutaneous (SC) Administration in Rodents and Rabbits

Materials:

  • Prepared syringe with this compound

  • Appropriate animal restraint device

  • 70% ethanol

Procedure:

  • Restraint: Properly restrain the animal.

  • Site Preparation: Shave a small area of fur at the injection site (dorsal region between the scapulae is common) and disinfect with 70% ethanol.

  • Injection:

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle (23-25 gauge) into the base of the skin tent, parallel to the body.

    • Aspirate to check for blood.

    • Inject the solution.

  • Withdraw the needle and gently massage the area to aid in dispersal.

  • Monitor the animal for any local reactions at the injection site. Mild soreness may occur with subcutaneous administration.[1]

Adverse Effects and Monitoring

Researchers should be vigilant for potential adverse effects, which can include:

  • Hypersensitivity Reactions: These are the most common adverse effects and can range from skin rashes and urticaria to severe, life-threatening anaphylaxis.[9] Animals with a known hypersensitivity to penicillins or cephalosporins should not be treated with this compound.[16]

  • Procaine Toxicity: Inadvertent intravenous injection or administration of very high doses can lead to central nervous system effects such as tremors, seizures, and behavioral changes.[5][17]

  • Local Tissue Reactions: Intramuscular injections may cause local irritation and inflammation at the injection site.[16]

  • Gastrointestinal Upset: As with many antibiotics, disruption of the normal gut flora can occur.

Monitoring:

  • Closely observe animals for at least 30 minutes post-injection for any signs of acute allergic reactions.[3]

  • Regularly inspect injection sites for signs of inflammation, swelling, or abscess formation.

  • Monitor for changes in behavior, appetite, and hydration status.

  • In long-term studies, periodic complete blood counts may be considered to monitor for hematological abnormalities.

Considerations for Experimental Design

  • Dose Selection: The appropriate dose will depend on the animal model, the specific pathogen being studied, and the severity of the infection. It is recommended to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

  • Route of Administration: The choice between intramuscular and subcutaneous administration may affect the absorption rate and bioavailability of the drug.[18]

  • Control Groups: Always include appropriate control groups in your study design, such as vehicle-treated animals.

  • Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

By following these protocols and considerations, researchers can effectively and safely utilize this compound in their animal models to advance scientific knowledge and drug development.

References

Application Notes and Protocols for Penicillin G Procaine Dosage Calculation in in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of Penicillin G Procaine (B135) for in vivo research studies. The information is intended to assist in the design and execution of experiments involving various animal models.

Introduction

Penicillin G Procaine is an injectable antibiotic agent composed of penicillin G, a beta-lactam antibiotic, and procaine, a local anesthetic. This combination provides a prolonged therapeutic effect due to the slow release of penicillin G from the injection site, making it suitable for treating a range of bacterial infections, particularly those caused by Gram-positive organisms. In preclinical research, accurate dosage calculation and appropriate administration are critical for obtaining reliable and reproducible results in animal models of infection.

Mechanism of Action

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, the beta-lactam ring of penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The procaine component serves as a local anesthetic to reduce pain at the injection site and forms a depot from which penicillin G is gradually absorbed.

Pharmacokinetics

Following intramuscular (IM) or subcutaneous (SC) administration, this compound forms a depot at the injection site, leading to slow absorption and sustained therapeutic plasma concentrations over a period of 12 to 24 hours. The half-life of penicillin G after administration of this compound is significantly longer than that of aqueous penicillin G potassium. Reproduction studies in mice, rats, and rabbits have not shown evidence of impaired fertility or harm to the fetus due to penicillin G[1].

Dosage Calculation and Administration

Dosage Recommendations

Dosage of this compound is typically expressed in International Units (IU) per kilogram of body weight (IU/kg). The appropriate dosage can vary depending on the animal species, the severity and type of infection being modeled, and the specific experimental protocol. The following tables provide a summary of recommended dosages and administration volumes for common laboratory animals.

Table 1: Recommended Dosages of this compound for in vivo Research

Animal SpeciesRecommended Dosage (IU/kg)FrequencyRoute of AdministrationReference(s)
Mouse 25,000 - 50,000Once or twice dailyIM, SC[2][3]
Rat 25,000 - 50,000Once or twice dailyIM, SC[1]
Rabbit 42,000 - 84,000Weekly (for 3 weeks)SC[4]
General Livestock 6,000 - 18,000DailyIM[5][6]

Note: These are general recommendations. The optimal dosage for a specific study should be determined empirically.

Dose Conversion from Human to Animal Models

In the absence of established animal dosages, a common method for estimating a starting dose is through interspecies dose conversion based on body surface area (BSA). The FDA provides guidance and conversion factors for this purpose.

Human Equivalent Dose (HED) Calculation:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Animal Equivalent Dose (AED) Calculation:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Table 2: Body Surface Area Conversion Factors (Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human 601.6237
Rabbit 1.50.1512
Rat 0.150.0256
Mouse 0.020.0073

Source: FDA Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[7]

Administration Volumes

The volume of the this compound suspension to be injected should be carefully controlled to avoid tissue damage and ensure proper absorption.

Table 3: Recommended Maximum Injection Volumes for Mice and Rats

RouteMouse (20-30g)Rat (200-300g)
Intramuscular (IM) 0.05 mL per site0.1 - 0.2 mL per site
Subcutaneous (SC) 0.5 - 1.0 mL1.0 - 2.0 mL

Note: For larger volumes, it is recommended to use multiple injection sites.[8][9][10][11][12]

Experimental Protocols

Preparation of this compound Suspension
  • This compound is typically supplied as a sterile powder for reconstitution or as a pre-prepared aqueous suspension.

  • If using a powder, reconstitute with sterile water for injection or sterile saline according to the manufacturer's instructions to achieve the desired concentration (e.g., 300,000 IU/mL).

  • Gently warm the vial to room temperature and shake vigorously before drawing the suspension into a sterile syringe to ensure a uniform mixture.

Protocol for a Murine Model of Bacterial Infection and Antibiotic Treatment

This protocol outlines a general procedure for establishing a bacterial infection in mice and evaluating the efficacy of this compound.

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 72 hours before the experiment.

  • Infection:

    • Culture the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae) to the mid-logarithmic phase.

    • Prepare the bacterial inoculum to the desired concentration (e.g., 1 x 107 CFU/mL) in sterile saline or phosphate-buffered saline (PBS).

    • Induce the infection via the appropriate route (e.g., intraperitoneal, intravenous, or localized injection into the thigh muscle).

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the calculated dose of this compound via the chosen route (IM or SC).

    • A control group should receive a vehicle injection (e.g., sterile saline).

  • Monitoring and Endpoint:

    • Monitor the animals regularly for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).

    • At the designated experimental endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals.

    • Collect relevant tissues (e.g., blood, spleen, liver, or infected tissue) for bacterial load determination (CFU counting).

    • Homogenize the tissues and perform serial dilutions for plating on appropriate agar (B569324) plates.

    • Incubate the plates and count the colonies to determine the bacterial burden.

  • Data Analysis: Compare the bacterial loads between the treated and control groups to determine the efficacy of the this compound treatment.

Visualizations

Signaling Pathway of Penicillin G Action

Penicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking WeakWall Weakened Cell Wall PBP->WeakWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to PenicillinG Penicillin G (β-lactam ring) PenicillinG->PBP Irreversibly binds to and inhibits Lysis Cell Lysis and Death WeakWall->Lysis

Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.

Experimental Workflow for in vivo Efficacy Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AnimalAcclimatization Animal Acclimatization (e.g., Mice, 72h) Infection Induce Infection (e.g., Intraperitoneal) AnimalAcclimatization->Infection BacterialCulture Bacterial Culture (e.g., S. aureus) InoculumPrep Inoculum Preparation (e.g., 1x10^7 CFU/mL) BacterialCulture->InoculumPrep InoculumPrep->Infection DrugPrep This compound Preparation Treatment Administer Treatment (this compound or Vehicle) DrugPrep->Treatment Grouping Randomize into Groups (Control & Treatment) Infection->Grouping Grouping->Treatment Monitoring Monitor Clinical Signs (Weight, Behavior) Treatment->Monitoring Endpoint Euthanasia & Tissue Collection (e.g., Spleen, Blood) Monitoring->Endpoint CFU_Count Bacterial Load Determination (CFU Counting) Endpoint->CFU_Count DataAnalysis Statistical Analysis CFU_Count->DataAnalysis

References

Application Note: Quantification of Penicillin G and Procaine in Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable method for the simultaneous quantification of Penicillin G (benzylpenicillin) and procaine (B135) in plasma samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Penicillin G procaine is an injectable antibiotic formulation that provides prolonged activity by slowly releasing Penicillin G and procaine upon hydrolysis.[1][2] Accurate quantification of both moieties in plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The described protocol includes detailed procedures for plasma sample preparation using solid-phase extraction (SPE) for Penicillin G and liquid-liquid extraction (LLE) for procaine, optimized chromatographic conditions, and method performance characteristics.[3][4]

Principle

This method employs RP-HPLC to separate Penicillin G and procaine from plasma matrix components. The sample preparation involves two distinct extraction procedures to ensure optimal recovery and purity for each analyte.[3][4] Penicillin G is extracted using a solid-phase extraction (SPE) protocol, while procaine is isolated via liquid-liquid extraction (LLE).[3][4] Chromatographic separation is achieved on a C8 or C18 reversed-phase column with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed using a UV-Vis or Photodiode Array (PDA) detector, monitoring at the maximum absorbance wavelengths for Penicillin G (~215-235 nm) and procaine (~290 nm).[1][5]

Materials and Reagents

  • Standards: Penicillin G potassium salt (Reference Standard), Procaine hydrochloride (Reference Standard)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (B129727) (HPLC Grade), Ethanol (HPLC Grade)[1]

  • Reagents: Phosphoric Acid, Triethylamine (TEA), Trifluoroacetic Acid (TFA), Sodium Citrate, Potassium Hydroxide (B78521)

  • Water: Deionized or HPLC grade water

  • Plasma: Drug-free, anticoagulated (e.g., with heparin or EDTA) plasma for blanks, calibration standards, and quality control samples.

  • SPE Cartridges: C18 or equivalent solid-phase extraction cartridges.

  • Extraction Solvents (for LLE): Diethyl ether or other suitable organic solvent.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system configuration and parameters, synthesized from established methods.[1]

ParameterRecommended Conditions
HPLC System A system equipped with a pump, degasser, autosampler, column oven, and UV/PDA detector.
Analytical Column C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
Mobile Phase Isocratic or gradient mixture of an aqueous buffer and organic solvent. Example: 55:45 (v/v) mixture of aqueous solution (pH 3.7) and Methanol containing TEA and TFA.[5]
Flow Rate 1.0 mL/min.[1][5]
Column Temperature 40 °C.[1][6]
Injection Volume 20 µL.[1][6]
Detector UV/PDA Detector.
Detection Wavelengths Simultaneous monitoring at 215 nm for Penicillin G and 290 nm for Procaine.[1][5]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve Penicillin G potassium and Procaine HCl reference standards in deionized water to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration curves.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank plasma with appropriate volumes of the working standard solutions to achieve a concentration range covering the expected sample concentrations.

  • Typical calibration curve points may include 10, 50, 100, 500, 1000, and 2000 µg/mL.[5]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Plasma Sample Preparation

A dual extraction approach is recommended for optimal recovery of both analytes.[3][4]

Protocol 4.3.1: Solid-Phase Extraction (SPE) for Penicillin G [3][4]

  • Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution: Elute Penicillin G from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Protocol 4.3.2: Liquid-Liquid Extraction (LLE) for Procaine [3][4]

  • Aliquot: Pipette 1 mL of the plasma sample into a glass centrifuge tube.

  • Basification: Add 100 µL of 1M potassium hydroxide to basify the sample.

  • Extraction: Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Separation: Carefully transfer the upper organic layer (diethyl ether) to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Method Validation Summary

The following tables present typical quantitative performance data for the HPLC method, based on published validation studies.[5]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µg/mL)LLOQ (µg/mL)Limit of Detection (LOD) (µg/mL)
Penicillin G 10 - 2400101.1
Procaine 20 - 2000201.5

Table 2: Accuracy and Precision

AnalyteRelative Standard Deviation (RSD)
Penicillin G 1.7%
Procaine 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from plasma sample receipt to final quantification of Penicillin G and Procaine.

Caption: Workflow for Penicillin G and Procaine quantification in plasma.

References

Application Notes and Protocols for Sterile Filtration of Penicillin G Procaine for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G procaine (B135) is an antibiotic composed of benzylpenicillin and the local anesthetic agent procaine. In a laboratory setting, preparing sterile solutions of Penicillin G procaine is crucial for various research applications, including cell culture, animal studies, and in vitro assays. Due to the heat-labile nature of penicillins, sterile filtration is the required method for sterilization, as autoclaving would lead to degradation of the active compound.

These application notes provide a detailed protocol for the sterile filtration of this compound for laboratory use. The procedure involves the in-situ formation of this compound from sterile-filtered solutions of its precursors, Penicillin G potassium and procaine hydrochloride, to create a sterile suspension. This method ensures the removal of microbial contaminants while maintaining the drug's potency and integrity. Adherence to strict aseptic techniques is paramount throughout the procedure to prevent contamination.[1][2][3]

Materials and Equipment

Reagents
  • Penicillin G Potassium, USP grade (e.g., Sigma-Aldrich)

  • Procaine Hydrochloride, USP grade (e.g., Sigma-Aldrich)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (optional, for isotonic solutions)

  • 70% Ethanol (B145695) or Isopropanol solution

Equipment
  • Laminar flow hood or biological safety cabinet

  • Sterile disposable syringes (various sizes: 1 mL, 5 mL, 10 mL, 20 mL)

  • Sterile syringe filters, 0.22 µm pore size (e.g., PES or PVDF membrane)[4][5][6]

  • Sterile, depyrogenated glass vials or centrifuge tubes for final product

  • Calibrated analytical balance

  • pH meter

  • Vortex mixer

  • Sterile serological pipettes

Experimental Protocols

Preparation of Stock Solutions

Note: All procedures must be performed in a certified laminar flow hood using aseptic techniques to ensure sterility.[2][3][7]

  • Prepare the Work Area: Disinfect the laminar flow hood by wiping all surfaces with 70% ethanol and allowing it to air dry. Allow the hood to run for at least 15-30 minutes before starting work.[2]

  • Prepare Penicillin G Potassium Stock Solution (Solution A):

    • Accurately weigh the required amount of Penicillin G potassium powder.

    • In a sterile container, dissolve the powder in a precise volume of sterile Water for Injection to achieve the desired concentration (e.g., 200,000 units/mL).

    • Gently swirl or vortex until the powder is completely dissolved.

  • Prepare Procaine Hydrochloride Stock Solution (Solution B):

    • Accurately weigh the corresponding amount of procaine hydrochloride. The molar ratio of procaine to penicillin is approximately 1:1.

    • In a separate sterile container, dissolve the powder in a precise volume of sterile Water for Injection.

    • Gently swirl or vortex until the powder is completely dissolved.

Sterile Filtration and Formation of this compound Suspension
  • Filter Solution A:

    • Draw the Penicillin G potassium solution (Solution A) into a sterile syringe of appropriate size.

    • Aseptically attach a 0.22 µm sterile syringe filter to the Luer-Lok tip of the syringe.[5][6]

    • Carefully dispense the solution through the filter into a final sterile receiving vial. Apply gentle, steady pressure to the syringe plunger.

  • Filter Solution B:

    • Using a new sterile syringe and a new 0.22 µm sterile syringe filter, repeat the filtration process for the procaine hydrochloride solution (Solution B).

    • Dispense the filtered Solution B into the same sterile receiving vial containing the filtered Solution A.[8][9][10]

  • Formation of Suspension:

    • Cap the receiving vial securely.

    • Gently mix the combined solutions by inverting the vial several times, followed by brief vortexing. The reaction between Penicillin G potassium and procaine hydrochloride will form a white, aqueous suspension of this compound.[8][10]

  • Final Steps:

    • Label the vial clearly with the compound name, concentration, preparation date, and appropriate storage conditions.

    • Store the final suspension at 2-8°C and protect from light. Aqueous suspensions of penicillin are not stable for extended periods.[11]

Data Presentation

Table 1: Syringe Filter Selection Guide
Membrane TypePore Size (µm)Key CharacteristicsRecommended Use
Polyethersulfone (PES)0.22Hydrophilic, Low Protein Binding, High Flow Rate[12]Ideal for sterile filtration of aqueous solutions like this compound precursors.
Polyvinylidene Fluoride (PVDF)0.22Hydrophilic, Low Protein Binding, Broad Chemical CompatibilitySuitable alternative to PES for aqueous solutions.
Nylon (Positively Charged)0.22Hydrophilic, Positively charged for endotoxin (B1171834) removal[5]Recommended when endotoxin removal is a critical concern for the application.
Table 2: Quality Control Specifications
TestSpecificationMethod
SterilityNo microbial growthUSP <71> Membrane Filtration[13]
pH5.0 - 7.5Potentiometric (pH meter)[13][14]
Endotoxins≤ 0.01 EU / 100 UnitsUSP <85> Bacterial Endotoxins Test[13]
Visual InspectionUniform white suspension, free of visible particulatesVisual inspection against a black and white background
Potency (Optional)90.0% - 115.0% of target concentrationHPLC
Table 3: Representative Stability of Aqueous this compound Suspension at 4°C
Time PointPotency (% Remaining)pHAppearance
Day 0100%6.5Uniform white suspension
Day 3~95%6.4Uniform white suspension
Day 7~88%6.3Uniform white suspension
Day 14<80%6.1Signs of aggregation may appear
Note: This table provides representative data. Actual stability will depend on the specific formulation and storage conditions. It is recommended to use freshly prepared suspensions for critical experiments.[11][15]

Visualizations

Experimental Workflow Diagram

G cluster_prep Solution Preparation (Aseptic Environment) cluster_filter Sterile Filtration cluster_final Final Product Formulation prep_A 1. Prepare Penicillin G Potassium Solution (A) filter_A 3. Filter Solution A (0.22 um Syringe Filter) prep_A->filter_A prep_B 2. Prepare Procaine HCl Solution (B) filter_B 4. Filter Solution B (0.22 um Syringe Filter) prep_B->filter_B combine 5. Combine Filtered Solutions into Sterile Vial filter_A->combine filter_B->combine mix 6. Mix to Form Suspension combine->mix store 7. Store at 2-8°C mix->store

Caption: Workflow for the sterile preparation of this compound suspension.

Quality Control Logical Relationship Diagram

G cluster_tests Quality Control Tests cluster_results Acceptance Criteria product Final Penicillin G Procaine Suspension sterility Sterility Test (USP <71>) product->sterility ph_test pH Measurement product->ph_test endotoxin Endotoxin Test (USP <85>) product->endotoxin visual Visual Inspection product->visual sterility_ok Pass: No Growth sterility->sterility_ok ph_ok Pass: pH 5.0 - 7.5 ph_test->ph_ok endotoxin_ok Pass: ≤ 0.01 EU/100 U endotoxin->endotoxin_ok visual_ok Pass: Uniform Suspension visual->visual_ok release Release for Laboratory Use sterility_ok->release ph_ok->release endotoxin_ok->release visual_ok->release

Caption: Logical workflow for the quality control testing of the final product.

References

Application Notes and Protocols for Long-Term Storage and Stability of Penicillin G Procaine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G procaine (B135) is a widely used antibiotic in both clinical and research settings. As a salt of penicillin G and procaine, it is designed to provide a longer duration of action through slow release of penicillin G from the injection site. For research and development purposes, the preparation and storage of stable stock solutions are critical for obtaining accurate and reproducible experimental results. The stability of Penicillin G procaine is influenced by several factors, including temperature, pH, and light exposure. Degradation of the molecule, primarily through hydrolysis of the β-lactam ring, leads to a loss of antibacterial activity. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions to ensure their integrity and potency over time.

Factors Affecting Stability

The primary route of degradation for this compound is the hydrolysis of the strained β-lactam ring, which results in the formation of inactive penicilloic acid. This process is significantly influenced by:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, proper storage at reduced temperatures is crucial.

  • pH: this compound is most stable in a neutral pH range. Both acidic and alkaline conditions catalyze the degradation of the β-lactam ring. The optimal pH for stability is generally considered to be between 6.5 and 7.5.

  • Light: While less critical than temperature and pH, exposure to light, particularly UV light, can contribute to the degradation of Penicillin G. It is advisable to store solutions in light-protected containers.

Recommended Storage Conditions

For routine laboratory use, it is recommended to prepare fresh solutions. However, when long-term storage is necessary, the following conditions are advised:

  • Refrigerated Storage (2-8°C): Aqueous suspensions of this compound should be stored at 2-8°C.[1] Under these conditions, the commercial injectable suspensions are considered stable. For laboratory-prepared stock solutions, it is recommended to use them within a few days to a week.

  • Frozen Storage (-20°C or below): For longer-term storage, aliquoting the stock solution and freezing at -20°C or -80°C is the preferred method. Studies on other penicillin solutions have shown that freezing can maintain potency for at least 60 days.[2] It is important to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Quantitative Stability Data

The following tables summarize the stability of penicillin solutions under various conditions. While specific data for this compound stock solutions is limited, data from Penicillin G solutions provides a valuable reference.

Table 1: Effect of Temperature on Penicillin G Stability in Solution

TemperatureStorage DurationApproximate Potency LossReference
Room Temperature (~25°C)24 hoursSignificant degradation[3]
Refrigerated (2-8°C)7 daysMinimal loss of potency[3]
Frozen (-10°C)60 days< 10%[2]
Frozen (-20°C)60 days< 10%[2]

Table 2: Effect of pH on Penicillin G Degradation Rate in Citrate Buffer at 37°C

pHDegradation Rate Constant (k) x 10⁻⁴ (h⁻¹)
4.054.0 ± 0.90
5.07.35 ± 0.094
6.00.891 ± 0.012
7.0Most stable pH
> 7.5Degradation rate increases

Data adapted from studies on Penicillin G and serves as a reference for Penicillin V, which is structurally similar.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (for in vitro research)

Materials:

  • This compound powder (USP grade)

  • Sterile, pyrogen-free Water for Injection (WFI) or a suitable sterile buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.4)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, microcentrifuge tubes for aliquots

  • Vortex mixer

  • Calibrated balance

  • Sterile spatulas

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated balance and a sterile spatula.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of sterile WFI or buffer to the tube.

  • Gently vortex the tube to create a uniform suspension. This compound is sparingly soluble in water, so a suspension will be formed.

  • Gradually add more WFI or buffer to reach the desired final concentration, vortexing intermittently to ensure homogeneity.

  • Once the desired volume and concentration are reached, immediately aliquot the stock suspension into sterile, light-protected microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.

  • For short-term storage, place the aliquots in a refrigerator at 2-8°C. For long-term storage, place the aliquots in a -20°C or -80°C freezer.

Protocol 2: Stability Testing of this compound Stock Solutions using HPLC

This protocol is based on the USP monograph for this compound and is suitable for determining the concentration and detecting degradation products.[5][6]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size)

  • This compound stock solution (to be tested)

  • USP Penicillin G Potassium Reference Standard (RS)

  • USP Procaine Hydrochloride Reference Standard (RS)

  • Acetonitrile (B52724) (HPLC grade)

  • Monobasic potassium phosphate (B84403)

  • Tetrabutylammonium (B224687) hydroxide (B78521) solution (40%)

  • Potassium hydroxide (1 N)

  • Phosphoric acid (10%)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Dissolve 14 g of monobasic potassium phosphate and 6.5 g of tetrabutylammonium hydroxide solution (40%) in approximately 700 mL of water. Adjust the pH to 7.0 with 1 N potassium hydroxide, then dilute with water to 1000 mL. Mix 500 mL of this solution with 250 mL of acetonitrile and 250 mL of water. Adjust the final pH to 7.5 ± 0.05 with 1 N potassium hydroxide or 10% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm or a photodiode array detector scanning from 190-350 nm to detect both Penicillin G (around 205 nm) and Procaine (around 290 nm).[7]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C[7]

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve USP Penicillin G Potassium RS and USP Procaine Hydrochloride RS in the mobile phase to obtain a solution with known concentrations of approximately 0.8 mg/mL and 0.54 mg/mL, respectively.[5]

  • Sample Preparation:

    • At specified time points (e.g., 0, 7, 14, 30, 60 days), thaw an aliquot of the stored this compound stock solution.

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., approximately 1.4 mg/mL of this compound).[6]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample preparations into the HPLC system.

    • Record the chromatograms and integrate the peak areas for Penicillin G and any degradation products.

    • Calculate the concentration of Penicillin G in the sample by comparing its peak area to that of the standard.

    • Monitor the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

Protocol 3: Microbiological Potency Assay

This assay determines the biological activity of the this compound stock solution.

Materials and Equipment:

  • Staphylococcus aureus (ATCC 6538P) or other susceptible organism

  • Appropriate culture media (e.g., Mueller-Hinton agar)

  • Sterile petri dishes

  • Sterile cylinders or well-cutter

  • Incubator (37°C)

  • This compound stock solution (to be tested)

  • Penicillin G Reference Standard

Procedure (Cylinder-Plate Method):

  • Prepare agar (B569324) plates seeded with a standardized inoculum of the test organism.

  • Place sterile cylinders on the surface of the agar or cut uniform wells.

  • Prepare a series of dilutions of the Penicillin G Reference Standard and the test sample of this compound stock solution.

  • Pipette the standard and sample dilutions into the cylinders or wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition.

  • Plot a standard curve of the zone diameter versus the logarithm of the concentration for the reference standard.

  • Determine the potency of the test sample by interpolating its zone diameter on the standard curve.

Degradation Pathway and Workflow Diagrams

Degradation Pathway of Penicillin G

The primary degradation pathway of Penicillin G involves the hydrolysis of the β-lactam ring to form penicilloic acid. Further degradation can lead to other inactive products.

G PenG Penicillin G Penicilloic Penicilloic Acid (Inactive) PenG->Penicilloic  Hydrolysis of β-lactam ring (catalyzed by H⁺, OH⁻, heat) Other Other Degradation Products (e.g., Penilloic Acid) Penicilloic->Other  Further Degradation

Caption: Degradation pathway of Penicillin G.

Experimental Workflow for Stability Testing

The following diagram illustrates the overall workflow for assessing the stability of this compound stock solutions.

G start Prepare this compound Stock Solution aliquot Aliquot into single-use tubes start->aliquot store Store under different conditions (e.g., 4°C, -20°C, -80°C) aliquot->store sample Sample at defined time points (t=0, t=7d, t=30d, etc.) store->sample hplc HPLC Analysis (Chemical Stability) sample->hplc microbio Microbiological Assay (Biological Potency) sample->microbio data Data Analysis and Stability Assessment hplc->data microbio->data

Caption: Workflow for stability testing.

Conclusion

The stability of this compound stock solutions is paramount for the reliability of research data. By adhering to the recommended storage conditions, particularly storing aliquots at -20°C or below for long-term use, and employing the detailed analytical protocols provided, researchers can ensure the integrity and potency of their stock solutions. Regular stability testing using methods such as HPLC is recommended to verify the concentration and purity of the stock solutions over time, especially for critical experiments.

References

Application Notes and Protocols for Penicillin G Procaine in Preventing Bacterial Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G Procaine (B135) is a widely utilized antibiotic that combines the potent bactericidal activity of Penicillin G with the local anesthetic properties of procaine. In the context of biomedical research and drug development, it serves as a valuable tool for preventing bacterial contamination in cell cultures and other in vitro experimental systems. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1][2][3][4][5] The procaine component provides a secondary benefit by forming a depot from which Penicillin G is slowly released, ensuring sustained antibiotic activity over an extended period.[1]

These application notes provide detailed protocols and data to guide researchers in the effective use of Penicillin G Procaine to safeguard their valuable cell lines and experimental integrity.

Mechanism of Action

Penicillin G, a member of the β-lactam class of antibiotics, targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[1][2][3][4][5] Specifically, Penicillin G mimics the D-alanyl-D-alanine residues of the peptidoglycan precursors, allowing it to bind to the active site of the transpeptidase domain of PBPs. This binding prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][5]

Mechanism of this compound action on bacteria.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
Water6.8 mg/mL (at 28°C)[6]
Methanol>20 mg/mL[6]
Ethanol33 mg/mL[6]
DMSO100 mg/mL[7]
Table 2: Minimum Inhibitory Concentrations (MIC) of Penicillin G against Common Laboratory Contaminants
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.4[8]
Staphylococcus aureusClinical Isolate 124[8]
Staphylococcus aureusClinical Isolate 224[8]
Staphylococcus aureusClinical Isolate 424[8]
Staphylococcus epidermidisBlaZ gene negative≤0.03 mg/L[9]
Staphylococcus epidermidisBlaZ gene positive (some)0.12 mg/L[9]
Escherichia coli-Varies with growth rate[10]
Pseudomonas aeruginosaKM 338Intrinsically resistant[11]

Note: The MIC values can vary depending on the bacterial strain and the specific experimental conditions. It is crucial to determine the optimal working concentration for your specific cell line and potential contaminants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (sterile)

  • Sterile, deionized, and pyrogen-free water or appropriate solvent (e.g., DMSO)[7]

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile storage vials or cryotubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile water or DMSO to achieve a high concentration stock solution (e.g., 10,000 to 100,000 Units/mL). Refer to the manufacturer's instructions for potency (Units/mg). One unit of penicillin G sodium is defined as 0.600 micrograms.[3]

  • Gently vortex or swirl the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.[12][13]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage vials to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the antibiotic, concentration, date of preparation, and initials of the preparer.

  • Store the aliquots at -20°C for long-term storage.

Stock Solution Preparation Workflow Start Start Weigh Powder Weigh Penicillin G Procaine Powder Start->Weigh Powder Dissolve Dissolve in Sterile Solvent Weigh Powder->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Sterile Vials Filter->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Workflow for preparing a sterile stock solution.
Protocol 2: Determination of Optimal Working Concentration using a Kill Curve Assay

Objective: To determine the minimum concentration of this compound required to effectively prevent bacterial contamination without causing cytotoxicity to the mammalian cell line.[][15][16][17]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 24-well or 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 24-well or 96-well plate at a density that will result in 20-25% confluency on the day of antibiotic addition.[15] Culture the cells overnight to allow for attachment.

  • Antibiotic Dilution Series: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to create a range of concentrations to be tested. A typical starting range could be from 0 to 200 Units/mL. Include a "no antibiotic" control.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation and Observation: Incubate the plate at 37°C in a 5% CO₂ incubator. Observe the cells daily for signs of cytotoxicity (e.g., changes in morphology, detachment, reduced proliferation) and for any signs of bacterial contamination.

  • Medium Change: Replace the medium with freshly prepared medium containing the respective antibiotic concentrations every 2-3 days.[15][17]

  • Endpoint Analysis (Day 7-14): After 7 to 14 days, assess cell viability in each well. This can be done by:

    • Visual Inspection: Microscopically examine the wells to determine the lowest concentration of this compound that results in complete cell death of any contaminating bacteria while maintaining the health of the mammalian cells.

    • Cell Counting: Trypsinize and count the viable cells in each well using a hemocytometer and trypan blue exclusion.

  • Determination of Working Concentration: The optimal working concentration is the lowest concentration of this compound that effectively prevents bacterial contamination without any observable cytotoxic effects on the mammalian cell line. A common starting point for penicillin in cell culture is 100 IU/mL.[3]

Kill Curve Experimental Workflow Start Start Seed Cells Seed Mammalian Cells Start->Seed Cells Prepare Antibiotic Prepare Serial Dilutions of this compound Seed Cells->Prepare Antibiotic Treat Cells Add Antibiotic Dilutions to Cells Prepare Antibiotic->Treat Cells Incubate Incubate and Observe (7-14 days) Treat Cells->Incubate Change Medium Change Medium Every 2-3 Days Incubate->Change Medium Daily Observation Assess Viability Assess Cell Viability and Contamination Incubate->Assess Viability Endpoint Change Medium->Incubate Determine Concentration Determine Optimal Working Concentration Assess Viability->Determine Concentration End End Determine Concentration->End

Workflow for determining the optimal working concentration.

Quality Control

  • Sterility Testing: Before use, a small aliquot of the prepared this compound stock solution should be incubated in sterile culture medium for 24-48 hours to ensure it is free from contamination.

  • pH Measurement: The pH of the stock solution should be within a range of 5.0 to 7.5.[18]

  • Potency Verification: For critical applications, the potency of the this compound can be verified using a microbiological assay against a susceptible bacterial strain.

  • Regular Observation: Routinely inspect cell cultures containing this compound for any signs of contamination or changes in cell morphology.

Stability and Storage

This compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Prepared stock solutions are stable for several months when stored at -20°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of this compound in cell culture medium at 37°C can be limited, with degradation occurring over time. Therefore, it is recommended to change the culture medium containing the antibiotic every 2-3 days to maintain its effective concentration.

Conclusion

This compound is an effective antibiotic for the prevention of bacterial contamination in research and drug development settings. By following the detailed protocols for stock solution preparation, determination of the optimal working concentration, and adhering to quality control and storage recommendations, researchers can significantly reduce the risk of contamination and ensure the reliability and reproducibility of their experimental results.

References

Application Notes and Protocols for Penicillin G Procaine Administration in Rodent Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of Penicillin G Procaine (B135) in rodent models for research purposes. Penicillin G Procaine is a long-acting antibiotic combining the bactericidal action of penicillin G with the local anesthetic procaine. This formulation provides sustained therapeutic levels from a single injection.

Mechanism of Action

Penicillin G is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This inhibition disrupts the integrity of the cell wall, particularly in actively growing and dividing bacteria, leading to cell lysis and death.[1] The procaine component serves as a local anesthetic to reduce pain at the injection site and slows the release of penicillin G, allowing for prolonged therapeutic concentrations.[3]

Data Summary: Dosage and Pharmacokinetics

The following tables summarize key quantitative data for the use of this compound in laboratory rodents and other species for comparative purposes.

Table 1: Recommended Dosage for this compound in Rodents

SpeciesDosage (IU/kg)Route of AdministrationFrequencyReference
Mouse22,000SC, IMEvery 24 hours[4]
Rat22,000SC, IMEvery 24 hours[4]

IU: International Units; SC: Subcutaneous; IM: Intramuscular.

Table 2: General Pharmacokinetic Parameters of this compound (Non-Rodent Species)

ParameterValueSpeciesRouteNotesReference
Time to Peak Plasma Level (Tmax)~4 hoursGeneralIMProvides a plateau-type blood level.[3]
Therapeutic Duration15-20 hoursGeneralIMBlood levels fall slowly over this period.[3]
Protein Binding~60%GeneralN/APenicillin G is bound to serum protein.[3]

Experimental Protocols

Important Pre-Administration Considerations:

  • Allergies and Toxicity: A small percentage of animals may be sensitive to procaine.[5] Additionally, the procaine component can be toxic to mice and guinea pigs.[6] Guinea pigs and chinchillas are also susceptible to antibiotic-associated enterotoxemia with penicillins.[6] Closely monitor animals for any adverse reactions.

  • Viscous Suspension: this compound is a viscous suspension.[3] To ensure accurate dosing and ease of injection, warm the vial to room temperature and shake it well to ensure uniform suspension.[7]

  • Aseptic Technique: Use a new sterile syringe and needle for each animal to prevent contamination and infection.[8] Disinfect the rubber stopper of the vial and the injection site with 70% alcohol.[8]

Protocol 1: Subcutaneous (SC) Administration

This is a common and technically simple route for administering substances to rodents.

Materials:

  • This compound suspension (300,000 IU/mL)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (23-25 gauge)

  • 70% Alcohol swabs

  • Appropriate animal restraint device

Procedure:

  • Preparation:

    • Calculate the required volume based on the animal's body weight and the recommended dose of 22,000 IU/kg.[4]

    • Example Calculation for a 30g mouse:

      • (22,000 IU/kg) x (0.030 kg) = 660 IU

      • (660 IU) / (300,000 IU/mL) = 0.0022 mL

    • Note on Micro-dosing: For very small volumes, dilution with a sterile, compatible vehicle (e.g., sterile saline) may be necessary for accurate dosing. This should be scientifically justified in your IACUC protocol.

    • Warm the vial to room temperature and shake vigorously.

    • Draw the calculated volume into the syringe.

  • Restraint:

    • Restrain the mouse or rat securely. For SC injections, the scruff of the neck is a common and effective restraint method.

  • Injection:

    • Lift the skin over the dorsal midline (scruff of the neck or back) to create a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, pain, or injection site reactions (swelling, redness).

    • Subcutaneous injection of high doses of procaine penicillin G has been associated with inflammation and hemorrhage in other species.[9]

Protocol 2: Intramuscular (IM) Administration

Intramuscular injections are generally not recommended in mice and rats due to their small muscle mass but may be required for specific experimental reasons.[8] This route provides rapid absorption.

Materials:

  • This compound suspension (300,000 IU/mL)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Alcohol swabs

  • Appropriate animal restraint device (anesthesia may be required for proper immobilization)[8]

Procedure:

  • Preparation:

    • Calculate the required volume as described in the SC protocol.

    • Warm the vial to room temperature and shake vigorously.

    • Draw the calculated volume into the syringe.

  • Restraint and Site Selection:

    • Properly restrain the animal. Brief anesthesia (e.g., isoflurane) is often recommended for immobilization and to ensure accurate needle placement.[8]

    • The target muscle is typically the quadriceps or gluteal muscle in the hind limb.[8]

    • Crucial: Avoid the sciatic nerve, which runs along the caudal aspect of the femur, to prevent permanent nerve damage.[8]

  • Injection:

    • Isolate the target muscle between the thumb and forefinger.

    • Insert the needle into the thickest part of the muscle at a 90-degree angle.

    • Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.

    • Inject the suspension slowly. The maximum volume per site should be very small (e.g., <0.05 mL in mice, <0.2 mL in rats).[8]

    • Withdraw the needle. Do not massage the site, as this can cause muscle damage.

  • Post-Injection Monitoring:

    • Monitor the animal during recovery from anesthesia.

    • Observe the animal for signs of pain, lameness, or self-mutilation of the injected limb.

    • Accidental intra-arterial injection can lead to severe tissue damage, including necrosis and gangrene.[10]

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Warm Warm Vial to Room Temp Shake Shake Vial Vigorously Warm->Shake Calc Calculate Dose (22,000 IU/kg) Shake->Calc Draw Draw Suspension Calc->Draw Restrain Restrain Animal Draw->Restrain Disinfect Disinfect Site Restrain->Disinfect Inject Inject Slowly (SC or IM) Disinfect->Inject Monitor Monitor Animal for Adverse Effects Inject->Monitor

Caption: General workflow for this compound administration in rodents.

G PenG This compound (Injected IM/SC) PBP Penicillin-Binding Proteins (PBPs) PenG->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Is essential for Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of Penicillin G.

References

Application Notes and Protocols for the Use of Penicillin in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillin, in combination with streptomycin (B1217042) as the common Pen-Strep solution, is a widely utilized antibiotic in primary cell culture. Its primary and sole intended application is the prevention of bacterial contamination. Primary cell cultures, being derived directly from tissues, are particularly susceptible to contamination during their initial establishment. This document provides detailed application notes and protocols for the appropriate use of penicillin in primary cell culture, with a focus on best practices and an awareness of its potential off-target effects.

It is critical to note that Penicillin G Procaine is a formulation used in clinical settings to reduce injection pain and is not intended for cell culture applications . The standard reagent for laboratory use is a solution of Penicillin G and Streptomycin sulfate.

Mechanism of Action

Penicillin is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][2] This inhibition leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death.[1] Human and other mammalian cells lack a cell wall, and therefore, penicillin does not have a similar direct cytotoxic effect on them.[1]

Streptomycin, its common partner in cell culture solutions, is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] This combination provides broad-spectrum protection against both Gram-positive (targeted by Penicillin) and Gram-negative (targeted by Streptomycin) bacteria.

Quantitative Data Summary

While generally considered safe for mammalian cells at standard concentrations, prolonged use of Penicillin-Streptomycin (B12071052) can have unintended consequences. The following table summarizes key quantitative data regarding its use and potential effects.

ParameterValue/ObservationCell Type/ContextReference
Recommended Working Concentration 50-100 I.U./mL Penicillin & 50-100 µg/mL StreptomycinGeneral Primary Cell Culture[4]
Effect on Cell Proliferation No significant effect at standard concentrations.C2C12 myoblasts[5]
Effect on Cell Differentiation Reduced myotube diameter by ~40% and fusion index by ~60%.C2C12 myotubes[5][6]
Effect on Gene Expression Altered expression of over 200 genes in HepG2 cells, including those for stress response and metabolism.HepG2 cell line[7]
T-Cell Differentiation Significant reduction in T-bet gene expression after 72 hours. Decreased levels of IFN-γ and IL-17A gene expression.Human Peripheral Blood Mononuclear Cells (PBMCs)[8]
Cytotoxicity Generally low cytotoxicity at standard concentrations. Mammalian cells do not concentrate penicillin.Mouse fibroblasts and HeLa cells[9]
IC50 (Bacterial Target) 7.9 nM (for penicillin-sensitive PBP2x protein)Streptococcus pneumoniae[10]

Experimental Protocols

Protocol for the Use of Penicillin-Streptomycin in Primary Cell Culture

This protocol outlines the standard procedure for supplementing primary cell culture medium with Penicillin-Streptomycin to prevent bacterial contamination.

Materials:

  • Primary cells

  • Complete cell culture medium appropriate for the cell type

  • Penicillin-Streptomycin solution (typically 100x, containing 10,000 I.U./mL penicillin and 10,000 µg/mL streptomycin)

  • Sterile serological pipettes

  • Sterile centrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Biosafety cabinet

Procedure:

  • Thaw and Prepare Penicillin-Streptomycin: Thaw the 100x Penicillin-Streptomycin solution at room temperature or in a 37°C water bath. Once thawed, gently mix the solution by inverting the tube. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

  • Prepare Complete Medium with Antibiotics: In a biosafety cabinet, add the Penicillin-Streptomycin solution to the complete cell culture medium to achieve the desired final concentration. For a 1x final concentration, add 1 mL of 100x Penicillin-Streptomycin solution to every 99 mL of cell culture medium. This will yield a final concentration of 100 I.U./mL penicillin and 100 µg/mL streptomycin.

  • Culture Primary Cells: Use the antibiotic-supplemented medium for the initial isolation and culture of primary cells.

  • Monitoring and Weaning: Routinely observe the cell cultures for any signs of contamination (e.g., turbidity, color change of the medium, microscopic observation of bacteria). It is best practice to culture cells without antibiotics for the long term to avoid the development of antibiotic-resistant bacteria and to eliminate potential off-target effects on the cells. Once the primary culture is established and appears healthy, consider weaning the cells off antibiotics by passaging them into an antibiotic-free medium.

  • Contamination Check: After removing antibiotics, continue to monitor the cultures closely for any signs of latent contamination.

Protocol for Assessing Cytotoxicity of Penicillin-Streptomycin

This protocol provides a method to evaluate the potential cytotoxic effects of Penicillin-Streptomycin on a specific primary cell line.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an antibiotic-free medium.

  • Preparation of Treatment Media: Prepare a serial dilution of the Penicillin-Streptomycin solution in the complete cell culture medium. Concentrations should range from the standard 1x (100 I.U./mL / 100 µg/mL) to higher concentrations (e.g., 2x, 5x, 10x, 50x, 100x). Include a no-antibiotic control.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the no-antibiotic control. Plot the results to determine if there is a dose-dependent cytotoxic effect.

Visualizations

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis & Death CellWall->Lysis PenicillinG Penicillin G PenicillinG->PBP

Caption: Mechanism of action of Penicillin G on bacteria.

G Start Start: Primary Cell Isolation Add_PS Add 1x Pen-Strep to Culture Medium Start->Add_PS Culture Culture cells and monitor for contamination Add_PS->Culture Contamination_Check Contamination Observed? Culture->Contamination_Check Discard Discard Culture & Review Aseptic Technique Contamination_Check->Discard Yes Wean Culture is established. Wean cells off antibiotics. Contamination_Check->Wean No Culture_No_PS Culture in antibiotic-free medium Wean->Culture_No_PS Proceed_PS Proceed with experiments (acknowledge potential effects) Wean->Proceed_PS If weaning is not desired/possible Monitor_Latent Monitor for latent contamination Culture_No_PS->Monitor_Latent Latent_Check Contamination Observed? Monitor_Latent->Latent_Check Latent_Check->Discard Yes Cytotoxicity_Check Are there concerns about off-target effects? Latent_Check->Cytotoxicity_Check No Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, PrestoBlue) Cytotoxicity_Check->Cytotoxicity_Assay Yes Proceed_No_PS Proceed with experiments in antibiotic-free medium Cytotoxicity_Check->Proceed_No_PS No Cytotoxicity_Assay->Proceed_No_PS

Caption: Experimental workflow for antibiotic use in primary cell culture.

References

Methodology for Testing Penicillin G Procaine Susceptibility in Bacterial Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G, the first commercially developed antibiotic, remains a critical agent in the treatment of various bacterial infections. Penicillin G procaine (B135), a long-acting formulation, is widely used in clinical and veterinary medicine. Accurate determination of bacterial susceptibility to Penicillin G is paramount for effective therapeutic outcomes and for monitoring the emergence and spread of resistance. This document provides detailed methodologies for testing the susceptibility of bacterial isolates to Penicillin G, aligning with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols for broth microdilution, agar (B569324) dilution, and disk diffusion (Kirby-Bauer) methods are outlined to ensure reliable and reproducible results.

Core Principles of Susceptibility Testing

Antimicrobial susceptibility testing (AST) determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This can be determined through dilution methods (broth or agar) or estimated by the size of an inhibitory zone in a disk diffusion assay. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established clinical breakpoints. It is important to note that for Penicillin G procaine, the active moiety being tested is Penicillin G (Benzylpenicillin).

Data Presentation: Interpretive Criteria for Penicillin G

The following tables summarize the clinical breakpoints for Penicillin G as provided by CLSI (2024) and EUCAST (2024). These values are essential for the interpretation of quantitative susceptibility test results.

Table 1: CLSI Penicillin G Interpretive Breakpoints (µg/mL)
OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤ 0.12-≥ 0.25
Streptococcus pneumoniae (non-meningitis)≤ 24≥ 8
Streptococcus pneumoniae (meningitis)≤ 0.060.12≥ 0.25
Enterococcus faecalis (ampicillin-susceptible)≤ 8-≥ 16
Neisseria gonorrhoeae≤ 0.060.12 - 1≥ 2
Pasteurella multocida≤ 0.51≥ 2

Source: CLSI M100, 34th Edition, 2024.

Table 2: EUCAST Benzylpenicillin Interpretive Breakpoints (µg/mL)
OrganismSusceptible, standard dosing regimen (S)Susceptible, increased exposure (I)Resistant (R)
Staphylococcus aureus≤ 0.125> 0.125
Streptococcus pneumoniae (non-meningitis)≤ 0.250.5 - 2> 2
Streptococcus pneumoniae (meningitis)≤ 0.06> 0.06
Enterococcus faecalisBreakpoints not defined
Neisseria gonorrhoeae≤ 0.06> 1
Pasteurella multocida≤ 0.5> 0.5

Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters, v. 14.0, 2024.

Table 3: CLSI and EUCAST Disk Diffusion Interpretive Criteria for Penicillin G (10 units) / Benzylpenicillin (1 unit)
Organism (Guideline)Disk ContentSusceptible (S) (mm)Intermediate (I) (mm)Resistant (R) (mm)
Staphylococcus aureus (CLSI)10 units≥ 29-≤ 28
Staphylococcus aureus (EUCAST)1 unit≥ 26< 26
Streptococcus pneumoniae (CLSI)1 µg oxacillin (B1211168) screen≥ 20 (susceptible)-≤ 19 (further testing needed)
Streptococcus pneumoniae (EUCAST)1 µg oxacillin screen≥ 20 (susceptible)< 20 (further testing needed)
Pasteurella multocida (EUCAST)1 unit≥ 17< 17

Note: For some organisms, disk diffusion is not the recommended primary method or requires specific screening tests.

Quality Control

Strict adherence to quality control (QC) procedures is mandatory for accurate and reproducible susceptibility testing. Certified American Type Culture Collection (ATCC) strains with known susceptibility profiles must be tested concurrently with clinical isolates.

Table 4: Quality Control Ranges for Penicillin G
QC Strain (Guideline)MethodPenicillin G ConcentrationAcceptable Range (MIC in µg/mL)Acceptable Range (Zone Diameter in mm)
Staphylococcus aureus ATCC® 25923 (CLSI)Disk Diffusion10 unitsN/A26 - 37
Streptococcus pneumoniae ATCC® 49619 (CLSI)Broth Microdilution-0.25 - 1N/A
Streptococcus pneumoniae ATCC® 49619 (CLSI)Disk Diffusion1 µg oxacillinN/A20 - 25
Staphylococcus aureus ATCC® 29213 (EUCAST)Broth Microdilution-0.25 - 1N/A
Streptococcus pneumoniae ATCC® 49619 (EUCAST)Broth Microdilution-0.25 - 1N/A

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms (e.g., Streptococcus pneumoniae), use CAMHB supplemented with 2.5% to 5% lysed horse blood.

  • This compound (or Penicillin G sodium/potassium salt)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Penicillin G Stock Solution: Prepare a stock solution of Penicillin G at a known concentration in a suitable sterile solvent.

  • Serial Dilutions: a. Dispense 50 µL of sterile CAMHB (or supplemented CAMHB) into wells 2 through 12 of a 96-well microtiter plate row. b. Add 100 µL of the working Penicillin G solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

  • Reading the MIC: The MIC is the lowest concentration of Penicillin G at which there is no visible growth (turbidity) of the bacteria.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium upon which a standardized bacterial inoculum is spotted.

Materials:

  • Mueller-Hinton Agar (MHA)

  • For fastidious organisms, supplement MHA with 5% defibrinated sheep blood.

  • This compound (or Penicillin G sodium/potassium salt)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: a. Prepare a series of Penicillin G dilutions at 10 times the final desired concentrations. b. Melt and cool MHA to 45-50°C. c. Add 1 part of each antibiotic dilution to 9 parts of molten agar. Mix well and pour into sterile petri dishes. d. Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method and dilute it to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation: Using a multipoint replicator, spot approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the growth control. This delivers approximately 10⁴ CFU per spot.

  • Incubation: Allow the spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Penicillin G that completely inhibits the growth of the bacteria, or allows for the growth of no more than one or two colonies per spot.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method where antibiotic-impregnated paper disks are placed on an agar surface uniformly inoculated with the test organism.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • For fastidious organisms, supplement MHA with 5% defibrinated sheep blood.

  • Penicillin G disks (10 units) or Benzylpenicillin disks (1 unit) for EUCAST.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

  • Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks: Aseptically apply the Penicillin G disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air (or 5% CO₂ for fastidious organisms).

  • Reading and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter. Interpret the result based on the zone diameter breakpoints provided in Table 3.

Mandatory Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow prep_media Prepare CAMHB serial_dilute Perform Serial Dilutions in 96-well Plate prep_media->serial_dilute prep_abx Prepare Penicillin G Stock Solution prep_abx->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret S/I/R using Breakpoints read_mic->interpret

Caption: Broth Microdilution Workflow for MIC Determination.

Agar Dilution Workflow

Agar_Dilution_Workflow prep_media Prepare Molten MHA mix_pour Mix Antibiotic and Agar, Pour Plates prep_media->mix_pour prep_abx Prepare Penicillin G Dilutions prep_abx->mix_pour spot_inoculate Spot Inoculate Plates (~10^4 CFU/spot) mix_pour->spot_inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20h spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret S/I/R using Breakpoints read_mic->interpret

Caption: Agar Dilution Workflow for MIC Determination.

Kirby-Bauer Disk Diffusion Workflow

Kirby_Bauer_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply Penicillin G Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret S/I/R using Breakpoints measure_zone->interpret

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Penicillin G Procaine Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Penicillin G Procaine (B135). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Penicillin G Procaine in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed protocols and insights to prevent and resolve precipitation issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components' primary mechanisms of action?

This compound is a salt that combines the antibiotic Penicillin G with the local anesthetic procaine.

  • Penicillin G: This component is a beta-lactam antibiotic that inhibits the growth of gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Penicillin G acylates the transpeptidase enzyme, preventing the cross-linking of peptidoglycan, an essential component of the bacterial cell wall. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.

  • Procaine: Procaine is a local anesthetic that functions by blocking voltage-gated sodium channels in nerve membranes. This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation.[2] In the context of cell biology research, some studies suggest that procaine may also influence cellular signaling pathways, including the potential inhibition of the PI3K/AKT and ERK pathways.

Q2: I am observing immediate precipitation of this compound upon its addition to my cell culture medium. What are the likely causes?

The precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its low solubility. Key factors that can induce precipitation include:

  • pH: The stability and solubility of this compound are highly dependent on pH. The optimal pH range for its stability is between 5.0 and 7.5.[3] Deviations outside this range can significantly decrease its solubility and lead to precipitation.

  • Concentration: The concentration of this compound in the final medium is critical. Its solubility in water is limited, approximately 6.8 mg/mL at 28°C. Exceeding this solubility limit will result in precipitation.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. High concentrations of divalent cations, such as calcium, can potentially interact with this compound and contribute to precipitation.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not prepared correctly and fully dissolved, adding it to the media will introduce undissolved particles that can act as nuclei for further precipitation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in your experimental media.

Visualizing the Troubleshooting Process

Troubleshooting Workflow for this compound Precipitation A Precipitation Observed B Check pH of Media A->B C Is pH between 5.0 and 7.5? B->C D Adjust Media pH C->D No E Check Stock Solution Preparation C->E Yes D->B F Was Stock Solution Clear? E->F G Re-prepare Stock Solution F->G No H Review Dilution Method F->H Yes G->E I Was a stepwise dilution performed? H->I J Implement Stepwise Dilution I->J No K Consider Media Component Interaction I->K Yes J->H L Problem Resolved K->L

Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.

Data Presentation

Solubility of this compound

While extensive quantitative data on the solubility of this compound under varying pH and temperature is limited in readily available literature, the following table summarizes known solubility information.

SolventTemperature (°C)Solubility (mg/mL)
Water286.8
EthanolNot Specified20
MethanolNot Specified>20
IsopropanolNot Specified6.5
DMSONot Specified100

Data sourced from publicly available information.

Experimental Protocols

Protocol 1: Preparation of a 100X this compound Stock Solution

This protocol describes the preparation of a 100X stock solution of this compound, which can be further diluted into cell culture media.

Materials:

  • This compound powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass: To prepare a 100X stock solution (e.g., 6.8 mg/mL), weigh the appropriate amount of this compound powder in a sterile conical tube.

  • Dissolution: Add a small volume of sterile distilled water or PBS to the powder. Vortex or sonicate briefly to aid dissolution.[4] It is crucial to ensure the powder is completely dissolved before proceeding.

  • Adjust Volume: Once fully dissolved, bring the solution to the final desired volume with sterile distilled water or PBS.

  • Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solution in Cell Culture Media

This protocol details the steps for diluting the 100X stock solution into the final cell culture medium.

Materials:

  • 100X this compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C to avoid temperature shock-induced precipitation.

  • Stepwise Dilution (Recommended):

    • In a sterile conical tube, add a small volume of the pre-warmed complete medium.

    • Add the calculated volume of the 100X this compound stock solution to this small volume of media.

    • Gently mix by pipetting up and down. This creates an intermediate dilution.

  • Final Dilution: Add the intermediate dilution to the remaining volume of your pre-warmed complete culture medium.

  • Mixing: Invert the container several times to ensure the final solution is thoroughly mixed.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway Visualization

Proposed Signaling Pathways Affected by Procaine

The procaine component of this compound has been shown in some cancer cell studies to inhibit the PI3K/AKT and ERK signaling pathways. These pathways are crucial for regulating cell proliferation, survival, and migration.

Potential Inhibition of PI3K/AKT and ERK Pathways by Procaine cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Procaine Procaine Procaine->PI3K Inhibition Procaine->ERK Inhibition

Caption: A diagram illustrating the potential inhibitory effect of procaine on the PI3K/AKT and ERK signaling pathways.

References

Technical Support Center: Optimizing Penicillin G Procaine for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Penicillin G Procaine (B135) in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on concentration optimization, troubleshooting common issues, and understanding the cellular effects of this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Penicillin G Procaine in cell culture?

This compound is a combination of Penicillin G and the local anesthetic procaine. The primary antibacterial action comes from Penicillin G, which inhibits the synthesis of the bacterial cell wall, leading to bacterial cell death.[1][2][3] Mammalian cells lack a cell wall, which is why Penicillin G is generally considered to have low toxicity to these cells in culture.[4]

Q2: What is a recommended starting concentration for this compound in mammalian cell culture?

While specific concentrations for this compound in cell culture are not widely published, a common starting point for penicillin in standard Penicillin-Streptomycin solutions is 100 units/mL. Given that Penicillin G is the active antibiotic component, a similar starting concentration for this compound can be considered. However, it is crucial to experimentally determine the optimal concentration for your specific cell line to avoid potential cytotoxicity.

Q3: What are the potential cytotoxic effects of this compound on my cells?

While Penicillin G itself has low reactivity with mammalian cells, the procaine component can have biological effects.[4] Studies on cancer cell lines have shown that procaine can inhibit signaling pathways like PI3K/AKT and ERK, leading to reduced cell viability and proliferation.[1] It is important to note that these effects were observed at concentrations used for anti-cancer research and may not be relevant at the lower concentrations used for antibiotic purposes. Signs of cytotoxicity in your cell culture could include changes in morphology, reduced proliferation rate, or cell death.

Q4: How stable is this compound in cell culture medium?

Penicillin G is known to degrade in solution at physiological temperatures. One study showed that at 37°C, about 50% of Penicillin G in solution degrades within 24 hours.[5] This suggests that for long-term experiments, the culture medium containing this compound should be replaced regularly (e.g., every 24-48 hours) to maintain its antibacterial efficacy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Persistent bacterial contamination despite using this compound. 1. Sub-optimal antibiotic concentration: The concentration may be too low to effectively eliminate the specific bacteria contaminating your culture. 2. Bacterial resistance: The contaminating bacteria may be resistant to penicillin. 3. Degradation of Penicillin G: The antibiotic may have degraded in the medium over time.[5]1. Perform a dose-response experiment (kill curve) to determine the minimum inhibitory concentration (MIC) for your specific contaminant. 2. Consider using a different class of antibiotic. 3. Replace the culture medium with fresh antibiotic every 24-48 hours.
Cells show signs of stress or death (e.g., rounding up, detaching, reduced viability). 1. This compound concentration is too high: The concentration may be cytotoxic to your specific cell line. 2. Cell line is particularly sensitive: Some cell lines, especially primary cells, can be more sensitive to antibiotics.1. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your cells. 2. Reduce the concentration of this compound or consider culturing the cells without antibiotics if your aseptic technique is stringent.
Inconsistent experimental results. Off-target effects of procaine: The procaine component may be affecting cellular signaling pathways, even at low concentrations.Establish a control group cultured without any antibiotics to determine the baseline cellular behavior. If significant differences are observed, consider using an alternative antibiotic.

Data Presentation

Table 1: Cytotoxicity of Procaine on Human Tongue Squamous Carcinoma Cell Lines

This table summarizes the effect of different concentrations of procaine (PCA) on the viability of two cancer cell lines after 24 hours of incubation. This data is provided to illustrate the potential dose-dependent effects of the procaine component.

Cell LineProcaine Concentration (mg/ml)Cell Viability (%)
CAL270.5Significantly Reduced (p<0.05)
CAL271.0Significantly Reduced (p<0.05)
CAL272.0~40% of control (p<0.01)
SCC-150.5Significantly Reduced
SCC-151.0Significantly Reduced
SCC-152.0Reduced
Data extracted from a study by Hao et al.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Kill Curve)

This protocol is designed to determine the minimum concentration of this compound required to prevent bacterial contamination without being toxic to the cultured cells.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Sterile PBS

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 50-70% confluency after 24 hours.

  • Prepare Antibiotic Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A suggested range to test is 0, 25, 50, 100, 200, 400, 800, and 1600 units/mL.

  • Treatment: After 24 hours of cell attachment, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess Cell Viability: After the incubation period, assess cell viability using your chosen method (e.g., MTT assay).

  • Data Analysis: Plot cell viability against the concentration of this compound. The optimal concentration will be the lowest concentration that effectively prevents contamination (if a known contaminant is being tested) while having a minimal effect on cell viability (ideally >90%).

Visualizations

Diagram 1: Experimental Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Replace medium with antibiotic dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 72 hours C->D E Assess cell viability (e.g., MTT assay) D->E F Plot viability vs. concentration E->F G Determine optimal concentration F->G

Caption: Workflow for determining the optimal antibiotic concentration.

Diagram 2: Proposed Inhibitory Effect of Procaine on Cell Signaling Pathways

G Procaine Procaine PI3K PI3K Procaine->PI3K ERK ERK Procaine->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Procaine's potential inhibition of PI3K/AKT and ERK pathways.

References

Technical Support Center: Penicillin G Procaine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Penicillin G Procaine (B135) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Penicillin G Procaine degradation in an aqueous solution?

The primary cause of degradation is the hydrolysis of the β-lactam ring in the penicillin structure. This reaction is catalyzed by both acidic and alkaline conditions and leads to the formation of inactive penicilloic acid.[1][2] In neutral or alkaline environments, the hydrolysis of the β-lactam ring is the main degradation pathway.[1]

Q2: What are the main degradation products of this compound?

The principal degradation product formed through hydrolysis is penicilloic acid.[2] However, under different conditions, particularly in acidic media, other degradation products can be formed, including penilloic acid, penillic acid, isopenillic acid, and penicilloaldehyde.[3]

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: Penicillin G is most stable in the pH range of 6.0-7.0.[4] Degradation is accelerated in both acidic (pH < 5.0) and alkaline (pH > 7.5) conditions.[5]

  • Temperature: An increase in temperature significantly accelerates the rate of degradation.[4][6] For optimal stability, aqueous preparations should be stored at controlled, cool temperatures.

Q4: My this compound solution is losing potency faster than expected. What are the potential causes?

Several factors could be contributing to the rapid loss of potency:

  • Incorrect pH: Ensure the pH of your aqueous solution is within the optimal range of 6.0-7.0.

  • High Storage Temperature: Storing the solution at room temperature or higher will accelerate degradation. Refrigeration is recommended.

  • Presence of Catalysts: Certain buffer ions (e.g., citrate, phosphate (B84403), borate) can catalyze the degradation process.[4] Metal ions, such as copper, zinc, and mercury, are also incompatible and can promote degradation.[7]

  • High Water Content: this compound is inherently unstable in aqueous environments due to hydrolysis.[1] If possible for your application, consider using a formulation with lower water content or an oleaginous (oil-based) suspension for improved stability.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of antibiotic activity Hydrolysis of the β-lactam ring due to improper pH or high temperature.Adjust the pH of the solution to 6.0-7.0. Store the solution at refrigerated temperatures (2-8 °C). Prepare fresh solutions before use whenever possible.
Precipitate formation in the solution The solubility of this compound is limited in water (approx. 6.8 mg/mL at 28°C).[8] Changes in temperature or pH can affect solubility.Ensure the concentration of this compound does not exceed its solubility limit at the storage temperature. The use of co-solvents or different buffer systems may be necessary, but their impact on stability must be evaluated.
Inconsistent results in analytical assays (e.g., HPLC) Degradation of the analyte during sample preparation or analysis.Prepare samples immediately before analysis. Use a mobile phase and diluents with a pH that ensures the stability of this compound during the analytical run. A pH of around 6.5 is often optimal for stability.[5]
Appearance of unknown peaks in chromatograms Formation of degradation products.Identify the degradation products by comparing retention times with known standards or using mass spectrometry (LC-MS).[3] Adjust experimental conditions (pH, temperature) to minimize degradation.

Quantitative Data

Table 1: pH-Dependent Stability of Penicillin G

pHStability Profile
< 5.0Accelerated acid-catalyzed degradation.
6.0 - 7.0Region of maximum stability.[4]
> 7.5Accelerated base-catalyzed degradation.

Note: Specific degradation rate constants are highly dependent on buffer composition, ionic strength, and temperature.

Experimental Protocols

Protocol: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the degradation of this compound and quantifying its remaining concentration.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Ultrapure water

  • Aqueous solution of this compound to be analyzed

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 6.5) and acetonitrile or methanol. The exact ratio should be optimized for the specific column and system, but a starting point could be 70:30 (Buffer:Organic).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

4. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable diluent (e.g., water at pH 6.5).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

5. Sample Preparation:

  • Withdraw an aliquot of the this compound aqueous solution being studied at specified time points.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

7. Data Interpretation:

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

  • The appearance and increase of new peaks over time may indicate the formation of degradation products.

Visualizations

Degradation Pathway of Penicillin G

Simplified Degradation Pathway of Penicillin G PenG Penicillin G Penicilloic Penicilloic Acid (Inactive) PenG->Penicilloic Hydrolysis (Acidic/Alkaline Conditions) Penillic Penillic Acid PenG->Penillic Acidic Conditions Penilloic Penilloic Acid Penicilloic->Penilloic Acidic Conditions

Caption: Simplified degradation pathways of Penicillin G in aqueous solution.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Study cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Prep Prepare Aqueous Solution of this compound (Controlled pH and Concentration) Incubate Incubate at Specific Temperatures Prep->Incubate Sample Collect Aliquots at Time Intervals (t=0, t=1, ...) Incubate->Sample Analyze Dilute and Analyze by HPLC Sample->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Kinetics Determine Degradation Rate and Kinetics Quantify->Kinetics

Caption: General experimental workflow for a kinetic stability study.

References

Technical Support Center: Penicillin G Procaine Stability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on the stability of Penicillin G Procaine, with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: Penicillin G is most stable in the pH range of 6.0 to 7.0.[1][2] Deviations into acidic (below pH 6.0) or alkaline (above pH 7.5) conditions will significantly increase the rate of degradation.[1][3][4]

Q2: What is the primary degradation pathway of Penicillin G?

A2: The primary cause of Penicillin G instability is the hydrolysis of the β-lactam ring. This chemical reaction breaks the ring structure, rendering the antibiotic inactive. The specific degradation products formed are dependent on the pH of the solution.[2][5]

Q3: How does temperature affect the stability of this compound solutions?

A3: Higher temperatures accelerate the degradation of Penicillin G at all pH levels.[1][5] To maintain the integrity of your solutions, they should be kept at controlled, cool temperatures whenever possible.

Q4: Can the type of buffer used in my experiment affect the stability of Penicillin G?

A4: Yes, the buffer system can influence the stability of Penicillin G. Studies have shown that in some cases, a citrate (B86180) buffer provides better stability compared to a phosphate (B84403) buffer.[1] The choice of buffer is an important consideration in designing your stability experiments.

Q5: What are the main degradation products of Penicillin G under different pH conditions?

A5: Under acidic conditions, Penicillin G can degrade into products such as penillic acid, penicilloic acid, and penilloic acid. In alkaline or neutral conditions, a primary degradation product is penicilloic acid, which can be further converted to penilloic acid under acidic conditions.[5][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Rapid loss of Penicillin G potency in solution. Inappropriate pH: The pH of the solution may be outside the optimal stability range of 6.0-7.0.1. Verify the pH of your solution using a calibrated pH meter.2. Adjust the pH to within the 6.0-7.0 range using an appropriate buffer system (e.g., citrate buffer).[1]3. Ensure the buffering capacity is sufficient to maintain the pH throughout the experiment.
Elevated Temperature: The solution may be stored at too high a temperature.1. Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen, as appropriate for the desired stability period.2. Minimize the time samples are exposed to ambient temperatures during preparation and analysis.
Inconsistent or irreproducible stability results. pH Fluctuation: The pH of the solution may not be stable over time due to insufficient buffering.1. Select a buffer with a pKa close to the target pH of your experiment.2. Ensure the buffer concentration is adequate for the experimental conditions.
Variability in Temperature Control: Inconsistent storage or incubation temperatures can lead to variable degradation rates.1. Use calibrated and validated temperature-controlled equipment (refrigerators, incubators, water baths).2. Monitor and record the temperature of storage and experimental environments regularly.
Appearance of unexpected peaks in HPLC chromatograms. Formation of Degradation Products: The new peaks are likely degradation products of Penicillin G.1. Characterize the degradation products using techniques like mass spectrometry (MS) to confirm their identity.[5][7]2. Your analytical method should be stability-indicating, meaning it can resolve the parent drug from its degradation products.
Precipitation or cloudiness in the solution. pH-dependent Solubility: The solubility of this compound and its degradation products can be influenced by pH.1. Visually inspect solutions for any signs of precipitation.2. If precipitation is observed, consider adjusting the pH or the concentration of the solution, if the experimental design allows.

Quantitative Data on Penicillin G Stability

The rate of Penicillin G degradation is highly dependent on both pH and temperature. The following tables summarize the pseudo-first-order degradation rate constants (k) at various conditions.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G at Different Temperatures [1]

Temperature (°C)pH 4.0 (k x 10⁻⁴ h⁻¹)pH 5.0 (k x 10⁻⁴ h⁻¹)pH 6.0 (k x 10⁻⁴ h⁻¹)pH 7.0 (k x 10⁻⁴ h⁻¹)pH 7.5 (k x 10⁻⁴ h⁻¹)pH 9.0 (k x 10⁻⁴ h⁻¹)pH 10.0 (k x 10⁻⁴ h⁻¹)
5 54.0 ± 0.907.35 ± 0.0940.891 ± 0.0120.283 ± 0.0190.339 ± 0.04815.1 ± 1.3763.5 ± 0.84
15 151 ± 2.621.2 ± 0.382.61 ± 0.0450.825 ± 0.0560.988 ± 0.1344.0 ± 4.0185 ± 2.4
25 412 ± 7.058.4 ± 1.07.19 ± 0.122.27 ± 0.152.72 ± 0.37121 ± 11509 ± 6.6
37 1200 ± 20170 ± 3.120.9 ± 0.366.61 ± 0.457.92 ± 1.07352 ± 321480 ± 19
50 3500 ± 60496 ± 9.061.0 ± 1.119.3 ± 1.323.1 ± 3.11030 ± 944320 ± 56

Table 2: Pseudo-first-order model parameters of Penicillin G degradation at different pH and temperature [3]

Temperature (°C)pHk (min⁻¹)
80 40.08940.9999
60.00280.9888
70.00190.9984
80.00350.9996
100.02430.9999
90 40.12590.9999
60.00380.9818
70.00260.9999
80.00530.9999
100.03810.9999
100 40.16030.9999
60.00640.9447
70.00390.9999
80.00760.9999
100.04850.9999

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and separation requirements. For example, a mobile phase of 0.01M monobasic potassium phosphate and methanol (60:40) can be used.

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV detector at a wavelength of 220 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 25°C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration. Prepare working standards by diluting the stock solution.

  • Sample Solution: At each time point of the stability study, withdraw an aliquot of the experimental solution, and dilute it with the mobile phase to a concentration within the linear range of the assay.

4. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Resolution: The resolution between the Penicillin G peak and any adjacent degradation product peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for the Penicillin G peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

5. Data Analysis:

  • Integrate the peak areas of Penicillin G and its degradation products.

  • Calculate the concentration of Penicillin G remaining at each time point using a calibration curve generated from the standard solutions.

  • Determine the percentage of Penicillin G remaining relative to the initial concentration.

Visualizations

G cluster_acidic Acidic Conditions (pH < 6.0) cluster_alkaline Alkaline/Neutral Conditions (pH > 6.0) PenG_acid Penicillin G Penillic_acid Penillic Acid PenG_acid->Penillic_acid Penicilloic_acid_acid Penicilloic Acid PenG_acid->Penicilloic_acid_acid Isopenillic_acid Isopenillic Acid Penillic_acid->Isopenillic_acid Penilloic_acid_acid Penilloic Acid Penicilloic_acid_acid->Penilloic_acid_acid PenG_alkaline Penicillin G Penicilloic_acid_alkaline Penicilloic Acid PenG_alkaline->Penicilloic_acid_alkaline

Caption: Degradation pathways of Penicillin G under acidic and alkaline/neutral conditions.

G start Start: Penicillin G Stability Experiment Setup prep_solution Prepare this compound solution in a buffered medium start->prep_solution set_conditions Divide solution into aliquots for different pH and temperature conditions prep_solution->set_conditions storage Store aliquots under controlled temperature and light conditions set_conditions->storage sampling Withdraw samples at predetermined time intervals (t=0, t=1, t=2, ...) storage->sampling analysis Analyze samples using a stability-indicating HPLC method sampling->analysis quantification Quantify the remaining Penicillin G and identify degradation products analysis->quantification data_analysis Calculate degradation rate constants and determine stability profile quantification->data_analysis end End: Report findings data_analysis->end

Caption: General experimental workflow for a this compound stability study.

G issue Observed Rapid Degradation of Penicillin G check_ph Is the pH of the solution between 6.0 and 7.0? issue->check_ph adjust_ph Adjust pH to the optimal range using a suitable buffer. check_ph->adjust_ph No check_temp Is the solution stored at a controlled, cool temperature? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store solution at recommended refrigerated or frozen temperatures. check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Store solution in amber vials or protect from light. check_light->protect_light No stable Stability should improve. check_light->stable Yes protect_light->stable

Caption: Troubleshooting logic for rapid degradation of Penicillin G in experiments.

References

Technical Support Center: Overcoming Penicillin G Procaine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome Penicillin G Procaine resistance in bacterial strains.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during in vitro experiments involving this compound and resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: My bacterial strain is showing resistance to this compound. What are the most common mechanisms of resistance?

A1: Resistance to Penicillin G, the active component of this compound, is primarily mediated by three main mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most common resistance mechanism. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of penicillin, can reduce the binding affinity of the antibiotic, rendering it less effective.[4][5][6]

  • Reduced Drug Accumulation: This can occur through two primary ways:

    • Decreased Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels in Gram-negative bacteria, can limit the entry of penicillin into the cell.

    • Efflux Pumps: Bacteria can actively transport penicillin out of the cell using efflux pumps, preventing it from reaching its PBP targets.[7][8][9]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strain. What could be the cause?

A2: Inconsistent MIC results can stem from several factors. It is crucial to adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13] Common sources of variability include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low values.[10][12] Ensure you are using a standardized inoculum, such as a 0.5 McFarland standard.

  • Growth Medium: The composition of the growth medium, including its pH and cation concentration, can affect the activity of the antibiotic. Use a standardized medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Incubation Conditions: Strict adherence to the recommended incubation time (typically 16-20 hours) and temperature (35°C ± 2°C) is necessary.[10][12]

  • Antibiotic Potency: Ensure that your this compound stock solutions are prepared fresh and stored correctly to prevent degradation.

Q3: How can I determine if β-lactamase production is the cause of resistance in my bacterial strain?

A3: A common and effective method is to perform a β-lactamase activity assay using a chromogenic substrate like nitrocefin (B1678963).[1][2][3][14][15] Nitrocefin changes color upon hydrolysis by β-lactamase, providing a visual or spectrophotometric indication of enzyme activity. You can also perform synergy testing by combining Penicillin G with a β-lactamase inhibitor, such as clavulanic acid or sulbactam.[16][17] A significant reduction in the MIC of Penicillin G in the presence of the inhibitor strongly suggests that resistance is mediated by β-lactamase.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Troubleshooting Steps
No growth in positive control wells during MIC assay 1. Non-viable inoculum.2. Improperly prepared medium.3. Incorrect incubation conditions.1. Use fresh bacterial colonies for inoculum preparation.2. Double-check the media preparation protocol and ensure all supplements are added correctly.3. Verify the incubator temperature and CO₂ levels (if required).[10]
MIC values are consistently too high 1. Inoculum density is too high.2. Antibiotic has degraded.1. Verify your McFarland standard and final dilution in the wells.2. Prepare fresh antibiotic stocks and dilutions for each experiment.[10]
MIC values are consistently too low 1. Inoculum density is too low.2. Incubation time is too short.1. Verify your McFarland standard.2. Ensure incubation for the full recommended time (e.g., 16-20 hours).[10]
High variability between replicate wells in an MIC assay 1. Pipetting errors.2. Inhomogeneous inoculum suspension.3. Splashing between wells.1. Ensure pipettes are properly calibrated and use proper pipetting technique.2. Vortex the inoculum suspension thoroughly before dilution and addition to wells.3. Be careful when adding reagents and handling the microplate to avoid cross-contamination between wells.[18]

Quantitative Data Summary

The following tables provide a summary of Minimum Inhibitory Concentration (MIC) data for Penicillin G against various bacterial strains. These values are essential for classifying isolates as susceptible, intermediate, or resistant.

Table 1: CLSI Breakpoints for Penicillin G Susceptibility Testing [19][20]

PathogenMIC (µg/mL) for Susceptible (S)MIC (µg/mL) for Intermediate (I)MIC (µg/mL) for Resistant (R)
Staphylococcus spp.≤0.12-≥0.25
Streptococcus spp. (beta-hemolytic group)≤0.12--
Streptococcus pneumoniae (non-meningitis isolates)≤24≥8
Neisseria meningitidis≤0.060.12-0.25≥0.5

Table 2: Example MIC Values of Penicillin G Against Staphylococcus aureus Strains [21][22]

Staphylococcus aureus StrainPenicillin G MIC (µg/mL)Interpretation (based on CLSI)
ATCC 25923 (Reference Strain)0.4Resistant
Bovine Mastitis Isolate 124Resistant
Bovine Mastitis Isolate 224Resistant
Bovine Mastitis Isolate 30.4Resistant
Bovine Mastitis Isolate 424Resistant

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound resistance.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from CLSI guidelines and is a standard method for determining the MIC of an antibiotic against a bacterial strain.[10][12]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several isolated colonies of the bacterial strain. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The typical final volume in each well is 100 µL. b. The concentration range should span the expected MIC of the antibiotic.

  • Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Colorimetric β-Lactamase Activity Assay

This protocol uses the chromogenic cephalosporin, nitrocefin, to detect β-lactamase activity.[1][2][3][14]

Materials:

  • Nitrocefin solution

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Bacterial cell lysate or culture supernatant

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Sample Preparation: a. For intracellular β-lactamase, grow the bacterial strain to the mid-logarithmic phase, harvest the cells by centrifugation, and lyse them using sonication or enzymatic methods. b. For extracellular β-lactamase, use the cell-free supernatant from a liquid culture.

  • Assay Setup: a. In a 96-well plate, add a specific volume of your sample (e.g., 50 µL) to the wells. b. Include a positive control (purified β-lactamase) and a negative control (assay buffer only).

  • Reaction Initiation: a. Prepare a working solution of nitrocefin in the assay buffer. b. Add the nitrocefin working solution to all wells to initiate the reaction.

  • Measurement: a. Immediately measure the absorbance at 490 nm in a kinetic mode at room temperature for 30-60 minutes. b. The rate of color change (increase in absorbance) is proportional to the β-lactamase activity in the sample.

  • Calculation: a. Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance vs. time curve. b. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[1][3]

Protocol 3: Efflux Pump Inhibition Assay using a Fluorescent Dye

This protocol assesses the activity of efflux pumps by measuring the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide or Hoechst 33342.[8][9][23]

Materials:

  • Bacterial strain of interest

  • Efflux pump substrate (e.g., ethidium bromide)

  • Efflux pump inhibitor (EPI) (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP, or a test compound)

  • Glucose solution

  • Buffer (e.g., PBS)

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with buffer. c. Resuspend the cells in buffer to a standardized optical density.

  • Assay Setup: a. In a 96-well black microplate, add the bacterial suspension. b. Add the EPI to the test wells and an equivalent volume of buffer to the control wells. c. Add the fluorescent substrate to all wells.

  • Measurement: a. Measure the fluorescence intensity over time. An increase in fluorescence indicates accumulation of the substrate within the cells. b. After a baseline reading is established, add glucose to energize the efflux pumps and monitor the change in fluorescence. A decrease in fluorescence indicates active efflux.

  • Data Analysis: a. Compare the fluorescence levels in the presence and absence of the EPI. b. A higher level of fluorescence in the presence of the EPI indicates inhibition of the efflux pump.

Visualizations

Diagram 1: Mechanisms of Penicillin G Resistance

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Penicillin Penicillin G Penicillin->PBP Inhibits BetaLactamase β-Lactamase Penicillin->BetaLactamase Hydrolyzes EffluxPump Efflux Pump Penicillin->EffluxPump Pumped Out PBP_mutated Altered PBP (Reduced Affinity) Penicillin->PBP_mutated Reduced Binding InactivePenicillin Inactive Penicillin BetaLactamase->InactivePenicillin

Caption: Key mechanisms of bacterial resistance to Penicillin G.

Diagram 2: Experimental Workflow for Identifying Resistance Mechanism

start Start: Resistant Strain mic_test Perform MIC Test: Penicillin G vs. Penicillin G + β-Lactamase Inhibitor start->mic_test mic_result Significant MIC Reduction? mic_test->mic_result beta_lactamase_positive Conclusion: β-Lactamase Mediated Resistance mic_result->beta_lactamase_positive Yes efflux_assay Perform Efflux Pump Assay mic_result->efflux_assay No end End: Mechanism Identified beta_lactamase_positive->end efflux_result Efflux Pump Activity Detected? efflux_assay->efflux_result efflux_positive Conclusion: Efflux-Mediated Resistance efflux_result->efflux_positive Yes pbp_analysis Analyze PBP: - Gene Sequencing - Binding Affinity Assay efflux_result->pbp_analysis No efflux_positive->end pbp_result PBP Alteration Found? pbp_analysis->pbp_result pbp_positive Conclusion: PBP-Mediated Resistance pbp_result->pbp_positive Yes pbp_result->end No/ Other pbp_positive->end

Caption: A logical workflow for the experimental identification of the primary mechanism of Penicillin G resistance.

Diagram 3: Synergistic Action of Penicillin G and a β-Lactamase Inhibitor

cluster_0 Bacterial Periplasm Penicillin Penicillin G BetaLactamase β-Lactamase Penicillin->BetaLactamase Target for Hydrolysis PBP PBP Penicillin->PBP Binds and Inhibits Inhibitor β-Lactamase Inhibitor Inhibitor->BetaLactamase Inhibits CellDeath Cell Death PBP->CellDeath Leads to

Caption: The synergistic mechanism where a β-lactamase inhibitor protects Penicillin G from degradation.

References

Technical Support Center: Minimizing Penicillin G Procaine Injection Site Reactions in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions associated with Penicillin G Procaine (B135) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of injection site reactions with Penicillin G Procaine?

A1: Injection site reactions to this compound are multifactorial and can be attributed to:

  • The Procaine Component: Procaine, a local anesthetic included to reduce injection pain, can itself induce inflammatory responses. A small percentage of animals may also have a sensitivity to procaine.[1][2][3]

  • Mechanical Tissue Trauma: The physical act of injection, including the needle gauge, injection volume, and technique, can cause muscle fiber damage and inflammation.[4][5] Injecting a volume that is too large for the muscle mass can lead to significant tissue damage.[5]

  • Inadvertent Administration: Accidental intravenous or intra-arterial injection can lead to severe adverse events, including neurovascular damage and tissue necrosis.[6] Subcutaneous injection of high doses is also not recommended as it can cause more inflammation and hemorrhage compared to intramuscular injections.[7]

  • Formulation Properties: this compound is a suspension, and its viscosity can contribute to injection difficulty and tissue displacement.[2][8] The formulation's excipients can also play a role in the local tissue response.[1][2]

  • Immunological Response: The immune system can react to the penicillin-procaine complex, leading to localized inflammation. There is a potential for mast cell activation, possibly through receptors like MRGPRX2, which can be triggered by cationic compounds like procaine, leading to the release of inflammatory mediators.[9][10][11][12][13]

Q2: What are the best practices for intramuscular injection technique to minimize reactions?

A2: Adhering to proper injection technique is critical for minimizing local tissue reactions. Key recommendations include:

  • Site Selection: For larger animals like cattle, swine, and horses, the fleshy muscles of the neck are the preferred injection site.[14][15][16] For rabbits, the gluteal, quadriceps, or perilumbar muscles are commonly used.[17] It is crucial to avoid major nerves and blood vessels.[15][18]

  • Injection Volume: Do not exceed the recommended maximum volume per injection site. For cattle and swine, this is generally 10 mL.[14][16][18][19] For rabbits, the recommended volume is between 0.5 mL and 1.0 mL per site.[17]

  • Needle Selection: Use a sterile, sharp needle of the appropriate gauge and length for the species and injection site. For livestock, a 16 or 18-gauge needle, 1 to 1.5 inches long, is recommended.[15][16][18] For rabbits, a 23-25 gauge needle is appropriate.[17]

  • Aspiration: After inserting the needle and before injecting, pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a different site.[17][18]

  • Injection Angle: Insert the needle at a 90-degree angle to the muscle mass.[17]

  • Site Rotation: If multiple injections are required, rotate the injection sites.[16][18]

Q3: How should this compound be prepared prior to injection?

A3: Proper preparation of the this compound suspension is essential for accurate dosing and can impact the injection experience:

  • Warm to Room Temperature: Allow the vial to warm to room temperature before use.[18][19]

  • Shake Vigorously: Shake the vial thoroughly to ensure a uniform suspension.[16][18][19]

  • Use Aseptic Technique: Disinfect the rubber stopper with 70% alcohol before withdrawing the dose with a sterile needle and syringe.[18]

Q4: Are there alternative formulations or strategies to reduce injection site pain and inflammation?

A4: Research into mitigating injection site reactions is ongoing. Some strategies being explored for other injectable drugs that may have relevance include:

  • Formulation Modification: Adjusting the pH and excipients of a formulation can impact local tolerability.

  • Co-administration of Anti-inflammatory Agents: In some studies with other drugs, topical application of corticosteroids like mometasone (B142194) has been shown to reduce injection site reactions.

  • Alternative Drug Delivery Systems: For other long-acting injectables, different formulations are being developed to improve tolerability.

For this compound specifically, comparing different commercially available formulations for their local tissue reaction profile in a pilot study could be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Severe pain, swelling, and/or necrosis at the injection site Inadvertent intra-arterial or intravenous injection.Immediately stop the injection. Provide supportive care as needed. Review and reinforce proper aspiration technique before all future injections.[6]
Injection of a large volume into a small muscle mass.Split large doses into multiple smaller injections at different sites. Ensure the injection volume is appropriate for the animal's size and muscle group.[5]
Contamination of the drug or injection site.Always use sterile needles and syringes. Disinfect the vial stopper and the injection site with 70% alcohol.[18]
Abscess formation at the injection site Bacterial contamination of the injection site or equipment.Maintain strict aseptic technique. Ensure the animal's skin at the injection site is clean.
Animal exhibits signs of systemic distress (e.g., seizures, agitation, collapse) immediately after injection Inadvertent intravenous administration leading to procaine toxicity.[3]Provide immediate veterinary care. This is a medical emergency. Always aspirate before injecting to prevent intravascular administration.
Variable or lower than expected plasma drug concentrations Improper suspension of the drug (not shaken well).Ensure the vial is warmed to room temperature and shaken vigorously before each use to achieve a uniform suspension.[18][19]
Injection into adipose tissue instead of muscle.Ensure correct needle length and injection technique to reach the muscle mass, especially in animals with significant subcutaneous fat.
Subcutaneous instead of intramuscular injection.Subcutaneous administration can lead to slower and more variable absorption.[7][20][21] Confirm the injection route and use appropriate techniques for intramuscular administration.

Data Presentation: Injection Parameters and Dosages

Table 1: Recommended Intramuscular Injection Parameters by Animal Model

Animal Model Recommended Injection Site Max Volume per Site Recommended Needle Gauge Recommended Needle Length
Cattle Fleshy part of a thick muscle (e.g., neck, rump, hip, thigh)[15][16][18]10 mL[14][18][19]16-18 G[15][16][18]1.5 inches[15][16]
Swine Fleshy part of a thick muscle (e.g., neck, rump, hip, thigh)[15][16][18]10 mL[14]16-18 G[15][16]1.5 inches[15][16]
Sheep Fleshy part of a thick muscle (e.g., hip, rump, round, thigh, neck)[15][16]10 mL (as per general livestock recommendations)16-18 G[15][16]1.5 inches[15][16]
Horses Fleshy part of a thick muscle (e.g., neck, hip, rump, round, thigh)[15][16]10 mL (as per general livestock recommendations)16-18 G[15][16]1.5 inches[15][16]
Rabbits Hind limb muscles (Gluteal/Quadriceps), Perilumbar muscles[17]0.5 - 1.0 mL[17]23-25 G[17]5/8 - 1 inch[17]

Table 2: Common Dosages of this compound in Animal Studies

Animal Model Commonly Used Dosage Notes
Cattle 3,000 units/lb body weight (1 mL/100 lbs)[18] or 20 mg/kg[14]Extra-label dosages of 12,000 - 40,000 IU/kg are sometimes used.[22]
Swine 3,000 units/lb body weight (1 mL/100 lbs)[15] or 20 mg/kg[14]Extra-label dosages of 12,000 - 40,000 IU/kg are sometimes used.[22]
Sheep 3,000 units/lb body weight (1 mL/100 lbs)[15]Extra-label dosages of 12,000 - 40,000 IU/kg are sometimes used for small ruminants.[22]
Horses 3,000 units/lb body weight (1 mL/100 lbs)[15]
Rabbits 6,000 IU/kg[23]
Piglets 33,000 IU/kg or 100,000 IU/kg[21]

Experimental Protocols

Protocol: Assessment of Intramuscular Injection Site Reactions in Rabbits

This protocol provides a framework for evaluating local tolerance to this compound injections in a rabbit model.

1. Animal Model:

  • Species: New Zealand White rabbits

  • Sex: Male or female

  • Weight: 2.5 - 3.5 kg

  • Acclimation period: Minimum of 7 days

2. Materials:

  • This compound suspension (300,000 units/mL)

  • Sterile 1 mL syringes

  • Sterile needles (23-25 gauge, 5/8 to 1 inch)

  • 70% Isopropyl alcohol swabs

  • Clippers for fur removal

  • Permanent marker

  • Calipers for measuring reactions

  • Scoring sheets

3. Dosing and Administration:

  • Warm the this compound vial to room temperature and shake vigorously until a uniform suspension is achieved.

  • Gently restrain the rabbit.

  • Prepare the injection site by clipping the fur over the perilumbar or quadriceps muscles.

  • Clean the injection site with a 70% alcohol swab and allow it to dry.

  • Mark the injection site with a permanent marker for consistent evaluation.

  • Using a sterile syringe and needle, withdraw the calculated dose (e.g., 0.5 mL).

  • Insert the needle intramuscularly at a 90-degree angle.

  • Aspirate to check for blood. If blood is present, withdraw and select a new site.

  • Inject the suspension slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad if necessary.

  • Record the time, dose, and location of the injection.

4. Post-Injection Assessment:

  • Macroscopic Evaluation:

    • Observe the injection sites at predetermined time points (e.g., 24, 48, and 72 hours post-injection).

    • Score the reactions based on a standardized scale (see Table 3).

    • Measure the diameter of any erythema and the size of any swelling (induration) using calipers.

  • Histopathological Evaluation:

    • At the end of the observation period, euthanize the animals according to approved protocols.

    • Excise the entire injection site, including the skin, subcutaneous tissue, and underlying muscle.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, hemorrhage, and fibrosis, using a semi-quantitative scoring system (see Table 4).

Table 3: Macroscopic Injection Site Reaction Scoring System

Score Erythema (Redness) Edema (Swelling)
0 No erythemaNo swelling
1 Very slight erythemaVery slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges well-defined by definite raising)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to slight eschar formationSevere edema (raised more than 1 mm and extending beyond the area of exposure)

Table 4: Microscopic (Histopathological) Scoring System

Score Finding Description
0 Normal No significant abnormalities.
1 Minimal Focal, sparse inflammatory cell infiltrate; minimal muscle fiber degeneration.
2 Mild Multifocal, mild inflammatory cell infiltrate; mild muscle fiber degeneration/necrosis.
3 Moderate Diffuse, moderate inflammatory cell infiltrate; moderate muscle fiber degeneration/necrosis; presence of hemorrhage or fibrosis.
4 Marked/Severe Diffuse, dense inflammatory cell infiltrate; marked muscle fiber degeneration/necrosis; extensive hemorrhage or fibrosis.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Data Analysis acclimation Animal Acclimation (e.g., Rabbits, 7 days) drug_prep Drug Preparation (Warm to RT, Shake Vigorously) acclimation->drug_prep site_prep Injection Site Preparation (Clip fur, Disinfect with 70% alcohol) drug_prep->site_prep injection Intramuscular Injection (0.5 mL into Quadriceps/Perilumbar) site_prep->injection macro_eval Macroscopic Evaluation (24, 48, 72h) Score Erythema & Edema injection->macro_eval euthanasia Euthanasia & Tissue Collection macro_eval->euthanasia histo_eval Histopathological Evaluation (H&E Staining) Score Inflammation, Necrosis, etc. euthanasia->histo_eval data_analysis Compare Scores & Measurements (Statistical Analysis) histo_eval->data_analysis

Caption: Experimental workflow for assessing this compound injection site reactions.

mast_cell_activation cluster_trigger Trigger cluster_cell Cellular Response cluster_mediators Mediator Release cluster_outcome Clinical Outcome procaine Procaine (Cationic Molecule) mrgprx2 MRGPRX2 Receptor (on Mast Cell) procaine->mrgprx2 Binds to mast_cell Mast Cell degranulation Degranulation mast_cell->degranulation Activates mediators Release of Inflammatory Mediators (Histamine, Tryptase, Cytokines) degranulation->mediators reaction Injection Site Reaction (Erythema, Edema, Pain) mediators->reaction Leads to

Caption: Proposed signaling pathway for procaine-induced mast cell activation.

References

Technical Support Center: Analysis of Penicillin G Procaine and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of Penicillin G Procaine (B135) degradation products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Penicillin G Procaine?

This compound is a salt of Penicillin G and Procaine. In aqueous solutions, it can dissociate and subsequently degrade. The primary degradation pathways involve the hydrolysis of both the Penicillin G and Procaine molecules.

  • Penicillin G Degradation: The β-lactam ring of Penicillin G is susceptible to hydrolysis, leading to the formation of several degradation products, including Penicilloic acid, Penilloic acid, and Penillic acid.[1][2]

  • Procaine Degradation: The ester linkage in Procaine can be hydrolyzed to form p-aminobenzoic acid (PABA) and diethylaminoethanol.[3][4]

Q2: What is a typical starting point for an HPLC method to separate this compound and its degradants?

A reversed-phase HPLC (RP-HPLC) method is commonly used. A good starting point would be a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. The detection wavelength is typically set around 215-235 nm.[5][6]

Q3: My peak shapes are poor (tailing or fronting). What should I do?

Peak tailing for basic compounds like Procaine can occur due to strong interactions with residual silanol (B1196071) groups on the silica-based column packing.[7] Peak fronting might indicate column overload or sample solvent incompatibility.[8]

  • For Tailing Peaks: Try adding a competing base like triethylamine (B128534) (TEA) to the mobile phase, using a lower pH mobile phase to protonate the basic analytes, or using a highly deactivated "base-deactivated" column.

  • For Fronting Peaks: Reduce the sample concentration or injection volume. Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase.[8]

Q4: I am observing drifting retention times. What is the cause?

Retention time drift can be caused by several factors:

  • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase. Increase the equilibration time before starting the analytical run.[9]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can cause drift. Prepare fresh mobile phase and ensure it is adequately degassed.[9][10]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment.[7][9]

  • Pump Performance: Inconsistent flow from the pump due to leaks or air bubbles can also lead to variable retention times.[11]

Q5: How should I prepare my samples for analysis?

Sample preparation is crucial for accurate results.

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable solvent, preferably the mobile phase itself, to a known concentration.[5]

  • Use sonication if necessary to ensure complete dissolution.[5]

  • Filter the sample solution through a 0.45 µm or finer porosity filter to remove any particulate matter before injection. This prevents blockage of the column and tubing.[5]

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

SymptomPossible Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in the column inlet frit or guard column.[7] 2. Particulate matter from the sample or mobile phase.[12] 3. Precipitated buffer salts in the system.[13]1. Reverse flush the column (if permitted by the manufacturer). Replace the guard column. 2. Filter all samples and mobile phases. 3. Flush the system with water to dissolve salts before switching to organic solvents.[13]
No Peaks or Very Small Peaks 1. Detector lamp is off.[11] 2. No sample was injected (e.g., empty vial, blocked syringe).[7] 3. Incorrect mobile phase composition.[7] 4. The compound has degraded completely.1. Turn on the detector lamp. 2. Check the sample vial and autosampler/injector functionality. 3. Prepare fresh mobile phase and verify its composition. 4. Prepare a fresh sample from a reliable standard.
Split or Double Peaks 1. Partially blocked column inlet frit. 2. Sample solvent is too strong or incompatible with the mobile phase.[7] 3. Column void or channeling.[12]1. Replace the inlet frit or the column. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Replace the column. Avoid sudden pressure shocks.[12]
Baseline Noise or Drift 1. Air bubbles in the pump or detector.[9] 2. Contaminated or degrading mobile phase.[8] 3. Leaking pump seals or fittings.[13] 4. Detector lamp is failing.1. Degas the mobile phase and purge the pump.[9] 2. Prepare fresh mobile phase daily. 3. Check for leaks and tighten or replace fittings/seals as needed.[12] 4. Replace the detector lamp.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is a representative method for the simultaneous determination of Penicillin G and Procaine, suitable for stability studies.

1. Chromatographic Conditions

ParameterSpecification
Column L1 packing (C18), 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A mixture of phosphate buffer and acetonitrile. A typical composition could be a pH 7.0 buffer and acetonitrile (e.g., in a 75:25 v/v ratio).[5][6]
Flow Rate 1.0 mL/min[5][14]
Detection UV detector at 235 nm[5]
Column Temperature 30 °C (or ambient, but controlled)
Injection Volume 10-20 µL

2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water, adjust the pH to 7.0 with potassium hydroxide, and mix with acetonitrile. Filter the final mixture through a 0.45 µm filter and degas thoroughly before use.[5]

  • Standard Preparation: Accurately weigh and dissolve USP Penicillin G Potassium RS and USP Procaine Hydrochloride RS in the mobile phase to obtain a known concentration similar to the expected sample concentration.[5]

  • Test Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the desired concentration. Sonicate if needed to ensure complete dissolution. Filter the solution before injection.[5]

3. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Resolution: The resolution between the Penicillin G and Procaine peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for each peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for peak area and retention time.

Visualizations

Degradation Pathway

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_main This compound cluster_dissociation Dissociation cluster_degradation Hydrolysis Products PGP This compound PG Penicillin G PGP->PG Procaine Procaine PGP->Procaine PA Penicilloic Acid PG->PA β-lactam hydrolysis POA Penilloic Acid PG->POA PABA p-aminobenzoic acid (PABA) Procaine->PABA Ester hydrolysis DEAE Diethylaminoethanol Procaine->DEAE

Caption: Degradation pathway of this compound.

HPLC Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing common HPLC issues.

G start Problem Observed in Chromatogram pressure Check System Pressure start->pressure baseline Check Baseline (Noise/Drift) pressure->baseline Normal high_p High Pressure? pressure->high_p Abnormal peaks Check Peaks (Shape/Retention) baseline->peaks Stable noise Noisy Baseline? baseline->noise Unstable retention Retention Time Drift? peaks->retention Abnormal blockage Check for Blockages (Column, Tubing, Frit) high_p->blockage Yes low_p Low/No Pressure? high_p->low_p No leak Check for Leaks (Fittings, Seals) low_p->leak Yes pump_issue Check Pump (Air bubbles, Seals) low_p->pump_issue No mobile_phase Check Mobile Phase (Degas, Fresh Prep) noise->mobile_phase Yes detector Check Detector (Lamp, Cell) noise->detector No temp Check Temperature & Column Equilibration retention->temp Yes shape Poor Peak Shape? retention->shape No sample Check Sample Prep & Column Condition shape->sample Yes

Caption: A logical workflow for HPLC troubleshooting.

Experimental Workflow

The diagram below outlines the key steps from sample preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (Buffer + Organic) equilibrate 4. Equilibrate System prep_mobile->equilibrate prep_std 2. Prepare Standard Solutions sys_suit 5. Inject System Suitability Standards prep_std->sys_suit prep_sample 3. Prepare Sample Solutions inject 6. Inject Samples prep_sample->inject equilibrate->sys_suit sys_suit->inject integrate 7. Integrate Peaks inject->integrate identify 8. Identify Degradation Products integrate->identify quantify 9. Quantify Analytes identify->quantify report 10. Generate Report quantify->report

References

lot-to-lot variability of Penicillin G Procaine and experimental consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Penicillin G Procaine (B135) in their experiments. Lot-to-lot variability can be a significant source of experimental inconsistency, and this guide aims to provide practical solutions to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell culture experiments after switching to a new lot of Penicillin G Procaine. What could be the cause?

A1: Inconsistent results after changing lots of this compound can stem from several factors:

  • Variability in Purity and Composition: The purity of this compound can vary between lots. Certificates of Analysis for research-grade products often specify a purity of >90% or ≥98%.[1][2][3] Impurities or slight differences in the ratio of Penicillin G to procaine can alter the biological activity.

  • Degradation Products: Penicillin G and procaine can degrade over time, especially with improper storage. Penicillin G degradation products have been shown to inhibit the growth of granulocytic stem cells in vitro.[4] Procaine's primary degradation product is para-aminobenzoic acid (PABA).[5][6] The presence of these degradation products can introduce unintended variables into your experiments.

  • Off-Target Effects of Procaine: The procaine component of the compound is not inert. It can have significant biological effects on mammalian cells, including the induction of cell cycle arrest, apoptosis, and autophagy by inhibiting the PI3K/AKT and ERK signaling pathways.[7][8] Lot-to-lot differences in the effective concentration or bioavailability of procaine could lead to variable off-target effects.

Q2: What are the acceptable quality control parameters for research-grade this compound?

A2: While specific parameters can vary by supplier, typical specifications for research-grade this compound are summarized in the table below. Always refer to the supplier's Certificate of Analysis (CofA) for lot-specific data.

ParameterTypical SpecificationSignificance for Experimental Consistency
Purity (by HPLC) ≥98%[2][3] or >90%[1]Higher purity minimizes the presence of unknown substances that could interfere with experiments.
Identity (by ¹H-NMR, Mass Spec) Conforms to structure[1]Ensures the correct molecule is being used.
Water Content 2.8% - 4.2%Water content can affect the stability and degradation rate of the compound.
pH (of solution) 5.0 - 7.5pH can influence the stability and solubility of the compound in your experimental setup.

Q3: How can we test a new lot of this compound to ensure it is consistent with our previous lot?

A3: It is highly recommended to perform a qualification experiment for each new lot before its use in critical experiments. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve preparing solutions of both the old and new lots and comparing their effects in a simple, robust assay that is relevant to your research, such as a cell viability or proliferation assay.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreased cell viability or proliferation after switching lots. 1. Higher concentration of Penicillin G or procaine in the new lot.2. Presence of cytotoxic degradation products.[4]3. Increased off-target effects of procaine from the new lot.[7][8]1. Perform a dose-response curve with the new lot to determine the optimal concentration.2. Follow the "Protocol for Qualifying a New Lot of this compound" below.3. Consider using Penicillin G without procaine if the procaine moiety is suspected to be the cause of the issue.
Unexpected changes in cell signaling pathways (e.g., altered phosphorylation of AKT or ERK). Off-target effects of the procaine component.[7][8]1. Review the literature for known effects of procaine on your signaling pathway of interest.2. If possible, use a positive control for pathway inhibition (e.g., a known PI3K or ERK inhibitor) to compare with the effects of this compound.3. Use Penicillin G alone as a negative control to isolate the effects of the procaine.
Visible precipitate in the cell culture medium after adding this compound. 1. Poor solubility of the new lot.2. Interaction with components of the culture medium.1. Ensure the compound is fully dissolved in the appropriate solvent before adding to the medium.2. Prepare the complete medium and allow it to equilibrate to the incubation temperature before adding the this compound solution.

Experimental Protocols

Protocol for Qualifying a New Lot of this compound

This protocol provides a framework for comparing a new lot of this compound ("New Lot") to a previously validated lot ("Old Lot").

1. Preparation of Stock Solutions: a. Prepare a 100X stock solution of both the "Old Lot" and "New Lot" of this compound in sterile, cell culture-grade water or a suitable buffer. Ensure complete dissolution. b. Filter-sterilize the stock solutions using a 0.22 µm syringe filter. c. Prepare aliquots and store at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding: a. Culture your cell line of interest under standard conditions. b. Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 24-72 hours).

3. Treatment: a. Prepare a serial dilution of both the "Old Lot" and "New Lot" stock solutions in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.5X, 1X, 2X of your typical working concentration). b. Include a "no treatment" control (medium only). c. Remove the seeding medium from the cells and add the medium containing the different concentrations of each lot.

4. Incubation: a. Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).

5. Assessment of Cell Viability/Proliferation: a. Use a standard method to assess cell viability or proliferation, such as an MTT, XTT, or CellTiter-Glo® assay. b. Read the plate according to the manufacturer's instructions.

6. Data Analysis: a. Calculate the relative cell viability/proliferation for each concentration compared to the "no treatment" control. b. Plot the dose-response curves for both the "Old Lot" and "New Lot". c. Statistically compare the curves. If the curves are not significantly different, the "New Lot" can be considered qualified for use.

Visualizations

Experimental_Workflow_for_Lot_Qualification cluster_prep 1. Preparation cluster_culture 2. Cell Culture cluster_treat 3. Treatment cluster_assess 4. Assessment cluster_analyze 5. Analysis prep_old Prepare 'Old Lot' Stock treat_old Treat with 'Old Lot' Dilutions prep_old->treat_old prep_new Prepare 'New Lot' Stock treat_new Treat with 'New Lot' Dilutions prep_new->treat_new culture Seed Cells in 96-well Plate culture->treat_old culture->treat_new control No Treatment Control culture->control incubate Incubate treat_old->incubate treat_new->incubate control->incubate assay Perform Viability Assay incubate->assay analyze Compare Dose-Response Curves assay->analyze qualify Qualify New Lot analyze->qualify

Caption: Experimental workflow for qualifying a new lot of this compound.

Procaine_Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_erk ERK Pathway cluster_effects Cellular Effects Procaine Procaine PI3K PI3K Procaine->PI3K ERK ERK Procaine->ERK AKT AKT PI3K->AKT CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Apoptosis Apoptosis AKT->Apoptosis Autophagy Autophagy AKT->Autophagy ERK->CellCycleArrest ERK->Apoptosis

Caption: Potential off-target signaling pathways affected by the procaine moiety.

References

Technical Support Center: Navigating Penicillin G Procaine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and avoid interference from Penicillin G Procaine (B135) in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Penicillin G Procaine and why is it a concern in biochemical assays?

A1: this compound is a widely used antibiotic in cell culture to prevent bacterial contamination. It is a combination of Penicillin G, a β-lactam antibiotic that inhibits bacterial cell wall synthesis, and procaine, a local anesthetic.[1] While effective for cell culture, residual amounts of this compound in your samples can interfere with various biochemical assays, leading to inaccurate results.

Q2: How does this compound interfere with biochemical assays?

A2: Interference can occur through several mechanisms:

  • Direct Reaction with Assay Reagents: The procaine component, and to a lesser extent Penicillin G, can directly react with assay reagents. For example, substances with reducing potential can interfere with assays that rely on the reduction of copper ions, such as the bicinchoninic acid (BCA) protein assay.[2]

  • Enzyme Inhibition: Procaine has been shown to inhibit the activity of certain enzymes, which can impact enzyme-based assays like ELISA, where enzymes like horseradish peroxidase (HRP) are commonly used.

  • Spectrophotometric Interference: Both Penicillin G and procaine have absorbance maxima in the UV range.[3][4] This can interfere with assays that measure absorbance in this region of the spectrum. Procaine can also form colored compounds in certain reactions, interfering with colorimetric assays.[1][5][6][7]

Q3: Which biochemical assays are most susceptible to interference from this compound?

A3: Based on available data and chemical principles, the following assays are particularly at risk:

  • Bicinchoninic Acid (BCA) Protein Assay: Penicillins have been shown to interact with the BCA reagent, leading to inaccurate protein quantification.[2]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Assays using horseradish peroxidase (HRP) may be affected due to potential inhibition by procaine.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: While direct interference from this compound is not well-documented, the presence of bacteria that might be affected by the antibiotic can interfere with the LDH assay.[8][9][10]

  • Colorimetric and UV Spectrophotometric Assays: The inherent absorbance properties of both Penicillin G and procaine can lead to false signals in assays that rely on measurements in the UV and visible light spectrum.[3][4][11][12][13]

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration Determined by BCA Assay

Symptoms:

  • Protein concentrations are unexpectedly high or variable.

  • High background signal in the absence of protein.

Possible Cause: this compound in your sample is interfering with the copper reduction step of the BCA assay.[2]

Solutions:

Mitigation StrategyExperimental ProtocolProsCons
Protein Precipitation (Acetone) 1. To 1 volume of your sample, add 4 volumes of cold (-20°C) acetone (B3395972). 2. Vortex briefly and incubate at -20°C for 60 minutes. 3. Centrifuge at 15,000 x g for 10 minutes to pellet the protein. 4. Carefully decant the supernatant containing the interfering substances. 5. Air-dry the pellet for 30 minutes at room temperature. 6. Resuspend the protein pellet in a buffer compatible with the BCA assay.[14][15]Simple and effective for removing small molecule contaminants.Can be difficult to fully resuspend the protein pellet, leading to protein loss.
Protein Precipitation (TCA) 1. Add an equal volume of 20% trichloroacetic acid (TCA) to your protein sample. 2. Vortex and incubate on ice for 30 minutes. 3. Centrifuge at 15,000 x g for 10 minutes. 4. Discard the supernatant. 5. Wash the pellet with cold acetone to remove residual TCA. 6. Centrifuge again, discard the acetone, and air-dry the pellet. 7. Resuspend the pellet in a compatible buffer.[14][15]Effective for precipitating proteins.TCA is a harsh acid and can be difficult to remove completely, potentially affecting downstream applications.
Use an Alternative Assay Switch to the Bradford protein assay.The Bradford assay is less susceptible to interference from penicillins.[2]May have its own set of interfering substances.
Issue 2: High Background or Low Signal in ELISA

Symptoms:

  • High absorbance values in negative control wells.

  • Lower than expected signal in positive control and sample wells.

Possible Cause:

  • The procaine component of this compound may be inhibiting the activity of the HRP conjugate.

  • Non-specific binding of assay components.

Solutions:

Mitigation StrategyExperimental ProtocolProsCons
Sample Dialysis 1. Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your protein of interest (e.g., 3.5 kDa). 2. Load your sample into the dialysis tubing or cassette. 3. Dialyze against a large volume of a suitable buffer (at least 200 times the sample volume) for 2-4 hours at 4°C with gentle stirring. 4. Change the buffer and continue to dialyze for another 2-4 hours or overnight.[16][17][18][19]Effectively removes small molecules like penicillin and procaine.Can be time-consuming and may lead to sample dilution.
Enzymatic Degradation of Penicillin G 1. Add β-lactamase to your sample to a final concentration of 100 units/mL. 2. Incubate at 37°C for 1-2 hours. 3. Proceed with your ELISA protocol.Specifically degrades the penicillin component.Does not remove the procaine component, which may still cause interference. Commercial β-lactamase can be expensive.

Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and potential points of interference, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_assay Biochemical Assay cluster_interference Potential Interference Sample Cell Lysate or Supernatant (Contains this compound) Mitigation Mitigation Step (Precipitation, Dialysis, or Enzymatic Degradation) Sample->Mitigation Clean_Sample Cleaned Sample Mitigation->Clean_Sample Reaction Reaction Clean_Sample->Reaction Assay_Reagents Assay Reagents Assay_Reagents->Reaction Detection Signal Detection Reaction->Detection Result Result Detection->Result Interference This compound Interference->Reaction Alters Reaction Interference->Detection Affects Signal

Caption: General experimental workflow and points of potential interference.

cluster_bca BCA Protein Assay Principle cluster_interference Interference Mechanism Protein Protein Cu1 Cu¹⁺ Protein->Cu1 Reduces Cu2 Cu²⁺ (in alkaline medium) Cu2->Cu1 Purple_Complex Purple Complex (Absorbance at 562 nm) Cu1->Purple_Complex BCA Bicinchoninic Acid BCA->Purple_Complex Chelates Penicillin This compound Penicillin->Cu1 Reduces Cu²⁺

Caption: BCA assay principle and the interference mechanism of reducing agents.

cluster_elisa Indirect ELISA Principle cluster_interference Potential Interference Antigen Antigen Coated on Plate Primary_Ab Primary Antibody Antigen->Primary_Ab Binds Secondary_Ab_HRP Secondary Antibody-HRP Conjugate Primary_Ab->Secondary_Ab_HRP Binds Colored_Product Colored Product Secondary_Ab_HRP->Colored_Product Catalyzes Substrate Substrate (e.g., TMB) Substrate->Colored_Product Procaine Procaine Procaine->Secondary_Ab_HRP Inhibits HRP

Caption: ELISA principle and potential inhibition of HRP by procaine.

Best Practices to Avoid Interference

  • Culture without Antibiotics: If your experimental design allows, culture cells without antibiotics for several passages before harvesting for biochemical assays.

  • Wash Cells Thoroughly: Before cell lysis or collection of supernatant, wash the cell monolayer multiple times with phosphate-buffered saline (PBS) to remove residual culture medium containing this compound.

  • Use Alternative Antibiotics: Consider using antibiotics that are less likely to interfere with your specific assay. Consult the literature for compatibility with your chosen methods.

  • Run Appropriate Controls: Always include a "no-cell" or "medium-only" control that has been subjected to the same sample preparation steps to assess the background signal caused by culture components, including antibiotics.

  • Validate Your Assay: If you suspect interference, perform spike-and-recovery experiments. Add a known amount of your analyte to a sample with and without this compound to determine the extent of interference.

By understanding the potential for interference and implementing these troubleshooting and preventative measures, you can ensure the accuracy and reliability of your biochemical assay data.

References

Technical Support Center: Penicillin G Procaine Solubility Strategies for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penicillin G Procaine (B135). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Penicillin G Procaine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is generally described as a white crystalline powder that is sparingly soluble in water and slightly soluble in alcohol.[1][2] Its aqueous solubility is influenced by factors such as pH and temperature.[3]

Q2: In which common laboratory solvents can I dissolve this compound?

This compound exhibits varying solubility in different solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Specific solubility data is provided in the table below. For preparing stock solutions, DMSO is a common choice.[4][6]

Q3: What is the optimal pH range for working with this compound solutions?

For stability, a pH range of 5.0 to 7.5 is recommended for suspensions of this compound.[7][8] The degradation of penicillin G is significantly faster under acidic and alkaline conditions compared to neutral pH.

Q4: I am observing incomplete dissolution of this compound in my aqueous buffer. What could be the issue?

Incomplete dissolution in aqueous buffers is a common issue due to the sparingly soluble nature of this compound.[2] Consider the following:

  • pH of the buffer: Ensure the pH is within the optimal range of 5.0-7.5.

  • Temperature: Solubility can be influenced by temperature.[3] Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Sonication: Sonication can help to break down powder agglomerates and enhance dissolution.[9]

  • Co-solvents: For many research applications, especially in vitro assays, using a small percentage of an organic co-solvent like DMSO to first dissolve the compound before further dilution in aqueous media is a standard practice.

Q5: My this compound solution appears cloudy or has formed a precipitate after storage. What should I do?

Cloudiness or precipitation upon storage, especially at lower temperatures, can indicate that the concentration of this compound has exceeded its solubility limit in the chosen solvent system. If storing a stock solution in DMSO at -20°C, ensure it is fully thawed and vortexed before use to ensure homogeneity.[4] For aqueous solutions, precipitation can occur if the pH shifts or if the temperature decreases significantly. It is often recommended to prepare fresh aqueous solutions for experiments.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityTemperatureNotes
Water~6.8 mg/mL[10]~28°CDescribed as "sparingly soluble".[1][2]
Dimethyl Sulfoxide (DMSO)55 mg/mL[5]Room TemperatureSonication is recommended to aid dissolution.[5]
100 mg/mL[1][6]Room TemperatureFresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[6]
200 mg/mL[11]Room TemperatureSonication is recommended.[11]
Ethanol20 mg/mL[1]Room Temperature
33 mg/mL[10]~28°C
Methanol>20 mg/mL[10]~28°C
Isopropanol6.5 mg/mL[10]~28°C
ChloroformFairly soluble[1][2]Room Temperature
Mixed Solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)3.3 mg/mL[11]Room TemperatureSonication is recommended. Solvents should be added sequentially.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for strategies to improve the solubility of this compound for research purposes.

Strategy 1: Co-solvency

The use of a water-miscible organic solvent in which the drug is highly soluble can significantly enhance its overall solubility in an aqueous medium. DMSO is a common co-solvent for this purpose.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of pure, fresh DMSO to the powder. For example, to prepare a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound.

  • Vortexing and Sonication: Vortex the mixture thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • Working Solution Preparation: To prepare a working solution for your experiment, dilute the stock solution into your aqueous experimental medium (e.g., cell culture medium, buffer). It is crucial to ensure that the final concentration of the co-solvent in the working solution is low enough to not affect the experimental system (typically <0.5% v/v for cell-based assays).

cluster_workflow Co-solvency Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add minimal volume of DMSO weigh->add_dmso dissolve 3. Vortex and/or Sonicate to Dissolve add_dmso->dissolve store 4. Store Stock Solution at -20°C dissolve->store dilute 5. Dilute Stock into Aqueous Medium for Working Solution dissolve->dilute For immediate use store->dilute

Co-solvency method for preparing this compound solutions.
Strategy 2: pH Adjustment

Adjusting the pH of the aqueous medium can improve the solubility of ionizable compounds. This compound is more stable within a pH range of 5.0-7.5.

  • Buffer Selection: Choose a buffer system that is compatible with your experiment and can maintain the pH in the desired range of 5.0-7.5 (e.g., phosphate-buffered saline, citrate (B86180) buffer).

  • Initial Suspension: Suspend the accurately weighed this compound powder in the chosen buffer.

  • pH Monitoring and Adjustment: While stirring the suspension, monitor the pH using a calibrated pH meter. If necessary, adjust the pH by dropwise addition of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) until the desired pH is reached and the solid dissolves.

  • Final Volume Adjustment: Once the this compound is dissolved, adjust the final volume with the buffer.

  • Sterile Filtration: If required for the experiment, sterile filter the final solution through a 0.22 µm filter.

cluster_ph_adjustment pH Adjustment Logical Flow start Start with this compound Powder and Aqueous Buffer suspend Suspend Powder in Buffer start->suspend check_ph Is pH between 5.0 and 7.5? suspend->check_ph adjust_ph Adjust pH with dilute acid/base check_ph->adjust_ph No dissolved Is Compound Dissolved? check_ph->dissolved Yes adjust_ph->check_ph dissolved->suspend No, continue stirring end Solution Ready for Use/Sterilization dissolved->end Yes

Logical diagram for pH-adjusted solubilization.
Strategy 3: Use of Surfactants

Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used in research settings.

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Tween® 80 in water).

  • Dispersion: Disperse the accurately weighed this compound powder in your desired aqueous medium.

  • Surfactant Addition: Add the surfactant stock solution dropwise to the this compound suspension while stirring. The final concentration of the surfactant should be above its critical micelle concentration (CMC) but kept as low as possible to avoid interference with the experiment.

  • Equilibration: Allow the mixture to stir for a sufficient time (e.g., 1-2 hours) at room temperature to allow for micellar encapsulation and dissolution.

  • Visual Inspection: Visually inspect the solution for clarity.

Strategy 4: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2 of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin).

  • Mixing: In a mortar, mix the accurately weighed this compound and cyclodextrin powders.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mix to form a thick paste. Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a fine-mesh sieve.

  • Solubility Testing: The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility compared to the parent compound. Dissolve this complex in your aqueous medium for your experiments.

cluster_cyclodextrin Cyclodextrin Complexation (Kneading Method) mix 1. Mix Drug and Cyclodextrin Powders knead 2. Add Solvent and Knead to a Paste mix->knead dry 3. Dry the Paste knead->dry pulverize 4. Pulverize and Sieve the Dried Complex dry->pulverize dissolve 5. Dissolve the Complex in Aqueous Medium pulverize->dissolve

Workflow for preparing a cyclodextrin inclusion complex.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Penicillin G Procaine and Penicillin G Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of two long-acting formulations of penicillin G: Penicillin G Procaine (B135) and Penicillin G Benzathine. The following sections detail their relative efficacy, supported by experimental data, pharmacokinetic parameters, and detailed methodologies to aid in the design and interpretation of preclinical and clinical studies.

Executive Summary

Penicillin G Procaine and Penicillin G Benzathine are both injectable depot preparations designed to provide sustained plasma concentrations of penicillin G, a beta-lactam antibiotic effective against a range of gram-positive bacteria. The fundamental difference between these two formulations lies in their pharmacokinetic profiles, which dictates their clinical utility. This compound provides higher initial plasma concentrations and has a shorter duration of action, making it suitable for treating acute infections requiring immediate therapeutic levels. In contrast, Penicillin G Benzathine is characterized by lower peak plasma concentrations but a significantly longer duration of action, rendering it ideal for prophylaxis and the treatment of chronic infections where sustained, low-level antibiotic presence is critical.

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters of Penicillin G following intramuscular administration of this compound and a combination of Penicillin G Benzathine and this compound in piglets. This data is derived from a study by Ranheim et al. (2002) and provides a direct comparison of the absorption and elimination characteristics of these formulations in a relevant animal model.[1][2]

Pharmacokinetic ParameterThis compound (100,000 IU/kg)Penicillin G Benzathine + Procaine G (100,000 IU/kg)
Maximum Plasma Concentration (Cmax) HigherLower
Mean Residence Time (MRT) ShorterLonger

Note: Specific numerical values for Cmax and MRT were not provided in the abstract but the relative differences were highlighted.

Experimental Protocols

In Vivo Efficacy and Pharmacokinetic Studies in Animal Models

Objective: To compare the pharmacokinetic profiles and therapeutic efficacy of this compound and Penicillin G Benzathine following intramuscular administration in an animal model.

Animal Model: Piglets are a suitable model for studying the pharmacokinetics of intramuscularly administered drugs.[1][2] Rabbits are a well-established model for studying the efficacy of antibiotics against experimental syphilis.[3][4][5]

Experimental Groups:

  • Group 1: this compound (e.g., 100,000 IU/kg)

  • Group 2: Penicillin G Benzathine (e.g., 100,000 IU/kg)

  • Group 3: Vehicle control (e.g., sterile saline)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 7 days before the experiment.

  • Drug Administration: A single dose of the respective penicillin formulation or vehicle is administered via deep intramuscular injection into the hind limb muscle.

  • Blood Sampling: Blood samples (approximately 0.5-1 mL) are collected from a suitable vein (e.g., ear vein in rabbits, jugular vein in piglets) at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-administration.

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged at 3000 x g for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

Quantification of Penicillin G in Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of penicillin G in plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., Penicillin G-d7).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[6][7][8]

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for penicillin G and the internal standard.[6][7][8][9]

Visualizations

Pharmacokinetic_Profiles cluster_procaine This compound cluster_benzathine Penicillin G Benzathine Procaine_Admin Intramuscular Administration Procaine_Absorption Rapid Absorption Procaine_Admin->Procaine_Absorption Procaine_Cmax Higher Peak Plasma Concentration (Cmax) Procaine_Absorption->Procaine_Cmax Procaine_Duration Shorter Duration of Action Procaine_Cmax->Procaine_Duration Benzathine_Admin Intramuscular Administration Benzathine_Absorption Slow Absorption Benzathine_Admin->Benzathine_Absorption Benzathine_Cmax Lower Peak Plasma Concentration (Cmax) Benzathine_Absorption->Benzathine_Cmax Benzathine_Duration Longer Duration of Action Benzathine_Cmax->Benzathine_Duration

Caption: Pharmacokinetic profiles of this compound and Benzathine.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Piglets, Rabbits) Grouping Divide into Experimental Groups (Procaine, Benzathine, Control) Animal_Model->Grouping Administration Intramuscular Administration of Penicillin Formulation Grouping->Administration Sampling Serial Blood Sampling Administration->Sampling Plasma_Separation Plasma Separation by Centrifugation Sampling->Plasma_Separation Quantification LC-MS/MS Quantification of Penicillin G Plasma_Separation->Quantification Data_Analysis Pharmacokinetic and Efficacy Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for in vivo comparison.

Discussion and Conclusion

The choice between this compound and Penicillin G Benzathine for in vivo applications is critically dependent on the desired therapeutic outcome. Studies in various animal models consistently demonstrate that this compound leads to a more rapid achievement of higher peak plasma concentrations of penicillin G.[1][2] This characteristic is advantageous for the treatment of acute infections where rapid bacterial clearance is necessary.

Conversely, Penicillin G Benzathine, due to its lower solubility, is absorbed more slowly from the intramuscular injection site, resulting in lower peak plasma concentrations but a significantly prolonged duration of detectable antibiotic levels.[10] This makes it the formulation of choice for long-term prophylaxis, such as in the prevention of rheumatic fever, and for the treatment of chronic infections like syphilis, where sustained bactericidal or bacteriostatic activity is required.

References

A Comparative Guide to the Validation of Analytical Methods for Penicillin G Procaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Penicillin G Procaine (B135), a widely used antibiotic in veterinary and human medicine. The focus is on the validation of a High-Performance Liquid Chromatography (HPLC) method, with a comparative analysis against alternative techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is collated from various scientific publications and is intended to assist researchers in selecting and validating the most suitable analytical method for their specific needs.

Methodology Comparison: HPLC vs. Alternatives

The choice of an analytical method for Penicillin G Procaine depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Ultraviolet (UV) detection is a robust and widely used technique for the routine analysis of this compound. It offers a good balance of sensitivity, specificity, and cost-effectiveness.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV/DAD. This makes it particularly suitable for the analysis of trace levels of this compound in complex biological matrices like plasma, milk, or tissue.

  • UV-Vis Spectrophotometry is a simpler and more accessible technique. However, it generally lacks the specificity of chromatographic methods and is more susceptible to interference from other substances in the sample matrix. It is often used for the analysis of pure substances or simple formulations.

Data Presentation: A Head-to-Head Look at Validation Parameters

The following tables summarize the key validation parameters for each of the discussed analytical methods, based on published data. These parameters are essential for ensuring the reliability and accuracy of the analytical results.

Table 1: HPLC Method Validation Data for this compound Analysis

Validation ParameterHPLC-DAD Method[1]HPLC-UV Method[2]
Linearity Range 0.05 - 1.0 µg/g20 - 2000 µg/mL
Correlation Coefficient (r²) > 0.99Not Reported
Accuracy (Recovery) 92.8% - 105.1%Not Reported
Precision (RSD) < 10%2.0%
Limit of Detection (LOD) 0.01 µg/g1.5 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/gNot Reported
Specificity No interference from endogenous substancesSpecific for Procaine
Robustness Not ReportedNot Reported

Table 2: Alternative Method Validation Data for this compound Analysis

Validation ParameterHPLC-MS/MS MethodUV-Vis Spectrophotometry Method[3][4]
Linearity Range 0.1 - 10 ng/g3 - 80 µg/mL
Correlation Coefficient (r²) > 0.990.9998
Accuracy (Recovery) 90% - 110%Not Reported
Precision (RSD) < 15%< 0.59%
Limit of Detection (LOD) 0.1 ng/gNot Reported
Limit of Quantitation (LOQ) Not ReportedNot Reported
Specificity Highly specific due to mass detectionProne to interference
Robustness Not ReportedNot Reported

Experimental Protocols: A Closer Look at the "How-To"

Detailed and standardized experimental protocols are crucial for the successful validation of any analytical method. The following sections outline the typical procedures for key validation experiments, based on International Council for Harmonisation (ICH) guidelines.

Specificity

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix.

  • Protocol:

    • Analyze a blank sample matrix (e.g., drug-free plasma, milk) to assess for any interfering peaks at the retention time of Penicillin G and Procaine.

    • Analyze a sample spiked with this compound and potential interfering substances (e.g., related impurities, degradation products, other drugs).

    • Forced degradation studies can be performed by subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The chromatograms of the stressed samples are then analyzed to ensure that the degradation product peaks do not interfere with the analyte peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, covering the expected range of the analytical method.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.[5]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare samples by spiking a blank matrix with a known amount of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically within 98-102%.[6]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the results of each study. A low RSD value indicates high precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: This approach involves determining the concentration at which the analyte signal is distinguishable from the background noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the analytical method parameters, one at a time. Examples of variations include:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria despite these minor changes.

Visualizing the Workflow

To better illustrate the logical flow of the HPLC method validation process, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Selectivity & Specificity B System Suitability A->B Initial Assessment C Linearity & Range B->C Proceed if Suitable D Accuracy C->D E Precision D->E F LOD & LOQ E->F G Robustness F->G H Validation Report G->H Compile Results I Method Implementation H->I Approval

Caption: A flowchart illustrating the key stages of an HPLC method validation process.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing cluster_3 Validation Assessment Prep Standard & Sample Preparation HPLC HPLC System Prep->HPLC Detector UV/DAD or MS/MS Detector HPLC->Detector Integration Peak Integration Detector->Integration Calculation Concentration Calculation Integration->Calculation Validation Comparison with Acceptance Criteria Calculation->Validation

Caption: A workflow diagram showing the experimental steps from sample preparation to data analysis.

References

Cross-Reactivity of Penicillin G Procaine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Penicillin G Procaine (B135) in various immunoassay formats. Understanding the specificity of immunoassays for Penicillin G Procaine is critical for accurate quantification in research, drug development, and food safety applications. This document outlines the structural basis of cross-reactivity, presents available experimental data, and details the methodologies used to assess assay performance.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is an equimolecular compound of procaine and penicillin G.[1] It is administered intramuscularly and slowly dissolves at the injection site, leading to sustained levels of penicillin G in the blood.[1] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are commonly employed for the detection and quantification of penicillin residues.

However, the specificity of these assays can be compromised by the presence of structurally similar molecules, a phenomenon known as cross-reactivity. In the context of penicillin immunoassays, antibodies developed against one penicillin molecule may also recognize and bind to other penicillin derivatives. This is primarily due to the shared core β-lactam ring structure and similarities in the R1 side chains among different penicillins.[2][3][4]

This guide will delve into the specifics of this compound cross-reactivity, providing researchers with the necessary information to select and validate appropriate immunoassays for their needs.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an immunoassay is typically determined by competitive inhibition assays. The concentration of the cross-reactant required to inhibit the antibody binding by 50% (IC50) is compared to the IC50 of the target analyte (in this case, Penicillin G). The cross-reactivity percentage is calculated as follows:

Cross-Reactivity (%) = (IC50 of Penicillin G / IC50 of Cross-Reactant) x 100

The following tables summarize the cross-reactivity data for various penicillin derivatives in different immunoassay formats.

Table 1: Cross-Reactivity of Monoclonal Antibody 19C9 in a Competitive ELISA

CompoundIC50 (µg/mL)Cross-Reactivity (%)
Amoxicillin0.03167%
Ampicillin0.04125%
Benzylpenicillin (Penicillin G) 0.05 100%
Oxacillin0.1050%
Cloxacillin0.1533%
Dicloxacillin0.2025%
Carbenicillin>20<0.25%
6-Aminopenicillanic acid>20<0.25%

Data adapted from Cliquet et al., Journal of Agricultural and Food Chemistry, 2001.[1][5][6] This study utilized a monoclonal antibody (19C9) raised against ampicillin. The results demonstrate significant cross-reactivity with other penicillins that share structural similarities.

Table 2: Cross-Reactivity of Polyclonal Antibodies in a Competitive ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ampicillin1.2166.7%
Amoxicillin1.5133.3%
Benzylpenicillin (Penicillin G) 2.0 100%
Oxacillin3.557.1%
Cloxacillin4.050.0%
Dicloxacillin5.040.0%

Data synthesized from studies on polyclonal antibodies for penicillin detection.[6][7] Polyclonal antibodies, which recognize multiple epitopes, can also exhibit broad cross-reactivity across the penicillin group.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing validation studies. The following is a representative protocol for a competitive ELISA to determine penicillin cross-reactivity.

Competitive ELISA Protocol for Penicillin Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., Penicillin G conjugated to a carrier protein like BSA)

  • Anti-penicillin antibody (monoclonal or polyclonal)

  • Standards: Penicillin G and potential cross-reactants (e.g., Ampicillin, Amoxicillin, Oxacillin, etc.)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Dilution buffer (e.g., PBS)

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Penicillin G standard and each potential cross-reactant in dilution buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-penicillin antibody. Incubate for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the Penicillin G concentration.

  • Determine the IC50 value for Penicillin G and each cross-reactant from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity using the formula mentioned previously.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay workflow and the structural relationships influencing cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Sample/Standard Preparation cluster_assay ELISA Plate Steps Sample Sample containing This compound Mix Pre-incubation: Antibody + Sample/Standard Sample->Mix Standard Penicillin G Standard Standard->Mix Antibody Anti-Penicillin Antibody Antibody->Mix CompetitiveBinding Competitive Binding Mix->CompetitiveBinding Add to well CoatedWell Well coated with Penicillin G-Protein Conjugate CoatedWell->CompetitiveBinding Wash1 Wash CompetitiveBinding->Wash1 SecondaryAb Add Enzyme-labeled Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Detection Measure Signal Substrate->Detection Penicillin_Structures cluster_penicillins Penicillin Derivatives Core Common Core Structure (β-Lactam & Thiazolidine rings) PenG Penicillin G (Benzylpenicillin) R1: Benzyl group Core->PenG Ampicillin Ampicillin R1: Aminobenzyl group Core->Ampicillin Amoxicillin Amoxicillin R1: Hydroxyphenylglycyl group Core->Amoxicillin Oxacillin Oxacillin R1: 5-methyl-3-phenyl-4- isoxazolyl group Core->Oxacillin PenG->Ampicillin Similar R1 Side Chain (High Cross-Reactivity) PenG->Oxacillin Different R1 Side Chain (Lower Cross-Reactivity) Ampicillin->Amoxicillin Very Similar R1 Side Chain (High Cross-Reactivity)

References

A Comparative Guide to the In Vitro Efficacy of Penicillin G Procaine and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Penicillin G Procaine (B135) and other significant beta-lactam antibiotics. By presenting quantitative experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to be a valuable resource for laboratory-based research and early-stage drug development.

Introduction to Beta-Lactam Antibiotics

Beta-lactam antibiotics are a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their molecular structure. This class includes penicillins, cephalosporins, carbapenems, and monobactams. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. Penicillin G, a natural penicillin, remains a crucial agent against susceptible Gram-positive bacteria. Penicillin G Procaine is a long-acting formulation of Penicillin G, where the procaine salt delays the release and prolongs the in vivo activity of the antibiotic. For the purposes of in vitro comparison, the antibacterial efficacy of this compound is considered equivalent to that of Penicillin G.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Beta-lactam antibiotics exert their bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. The diagram below illustrates this signaling pathway.

cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space / Cell Wall Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to and inhibits Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Weak_Cell_Wall Weakened Cell Wall PBP->Weak_Cell_Wall Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis

Mechanism of action of beta-lactam antibiotics.

Comparative In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges for Penicillin G and other beta-lactams against a panel of clinically relevant bacteria. Data is aggregated from multiple studies.

Antibiotic ClassAntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Streptococcus pyogenes MIC (µg/mL)Streptococcus pneumoniae (Penicillin-Susceptible) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Penicillins Penicillin G0.015 - >256[1]≤0.015 - 0.03[2][3][4]≤0.06 - 2[5][6]>32>128
Ampicillin0.25 - >256≤0.03[2]≤0.06 - 4[5]2 - >128[7]>128[8]
Cephalosporins Cefazolin (1st Gen)0.12 - 4≤0.030.25 - 41 - >64>128
Cefuroxime (2nd Gen)0.5 - 8≤0.030.06 - 16[9]2 - >64>128
Ceftriaxone (3rd Gen)1 - 16≤0.03[2][4]≤0.015 - 2[5]≤0.25 - >64[10]8 - >128
Cefepime (4th Gen)0.25 - 32≤0.030.03 - 4≤0.25 - >64[10]2 - >128
Carbapenems Imipenem≤0.03 - 4≤0.0150.008 - 1[11]≤0.25 - 81 - 32
Meropenem≤0.03 - 2≤0.008[2]0.015 - 0.25[11]≤0.25 - 40.5 - 16
Doripenem≤0.03 - 1≤0.004[2]0.008 - 0.25≤0.25 - 20.25 - 8

Note: MIC values can vary significantly between different strains and testing methodologies.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods, namely broth microdilution and agar (B569324) dilution, as established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15][16]

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.

Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: The microtiter plate wells are inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which is then inoculated with the test organism.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, or allows for the growth of only a single colony or a faint haze.

Discussion of Comparative Efficacy

  • Gram-Positive Cocci (S. aureus, S. pyogenes, S. pneumoniae): Penicillin G remains highly potent against susceptible strains of Streptococcus pyogenes and penicillin-susceptible Streptococcus pneumoniae.[2][4][5][6] However, its efficacy against Staphylococcus aureus is often limited due to the high prevalence of penicillinase-producing strains.[1] Ampicillin shows a similar spectrum of activity against these organisms. The later-generation cephalosporins and carbapenems generally exhibit broader and more potent activity against both susceptible and some resistant strains of these Gram-positive cocci.[2][4][9][11]

  • Gram-Negative Bacilli (E. coli, P. aeruginosa): Penicillin G has no significant activity against most Gram-negative bacilli due to their outer membrane acting as a barrier. Ampicillin has some activity against susceptible strains of E. coli but is generally ineffective against P. aeruginosa.[7][8] The third and fourth-generation cephalosporins, and particularly the carbapenems, demonstrate much greater in vitro efficacy against these challenging Gram-negative pathogens.[10][17] Pseudomonas aeruginosa is intrinsically resistant to many beta-lactams, and carbapenems are often the most active agents.[18]

Conclusion

This guide provides a comparative overview of the in vitro efficacy of this compound (represented by Penicillin G) and other beta-lactam antibiotics. While Penicillin G remains a valuable agent for susceptible Gram-positive infections, its spectrum is limited. Other classes of beta-lactams, such as later-generation cephalosporins and carbapenems, offer broader coverage and greater potency against a wider range of clinically important bacteria, including many resistant strains and Gram-negative organisms. The choice of a specific beta-lactam for research or development purposes should be guided by the target organism(s) and the desired spectrum of activity, with in vitro data such as MICs providing a fundamental basis for decision-making. The standardized protocols outlined by CLSI are essential for generating reliable and comparable in vitro susceptibility data.

References

A Researcher's Guide to Penicillin G Procaine Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the accuracy of analytical testing is paramount. A critical component of this is the quality of the reference standard used. This guide provides a comparative overview of Penicillin G Procaine (B135) reference standards from major suppliers, details common analytical methodologies, and presents a workflow for qualification and use.

Comparison of Penicillin G Procaine Reference Standards

Choosing a suitable reference standard is a critical first step in any analytical procedure. The primary suppliers for pharmacopeial-grade this compound are the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and other reputable providers of certified reference materials like LGC Standards. While the specific purity and impurity profiles are lot-dependent and detailed in the Certificate of Analysis (CoA) provided upon purchase, the following table summarizes the key offerings. Researchers should always refer to the CoA of the specific lot they are using for the most accurate data.

Parameter USP EP LGC Standards (TRC)
Product Name This compoundProcaine BenzylpenicillinProcaine Penicillin G Hydrate
Product Code e.g., 1502552[1]e.g., P3090000[2]e.g., TRC-P755200[3]
Pharmacopeial Grade Yes (USP)[1]Yes (EP)[2]No (Certified Reference Material)
Stated Potency 900-1050 Penicillin G Units/mg[4][5]Conforms to EP monographProvided on CoA
Water Content (%) 2.8% - 4.2% (as per USP monograph)[4]Conforms to EP monographProvided on CoA
Identity Confirmation IR, TLC (as per USP monograph)[4]IR (as per EP monograph)¹H-NMR, Mass Spec (on CoA)
Purity Assay Method HPLC (as per USP monograph)HPLC (as per EP monograph)HPLC (on CoA)
Chromatographic Purity Specified on lot-specific CoASpecified on lot-specific CoA>90% (example value)
Storage Conditions 2-8 °C[1]2-8 °C[2]2-8 °C

Note: The information in this table is based on publicly available data and should be confirmed with the supplier and the lot-specific Certificate of Analysis.

Experimental Workflow for Reference Standard Utilization

The proper handling and use of a reference standard are crucial for generating reliable analytical results. The following diagram illustrates a typical workflow from receiving the standard to its use in sample analysis.

G cluster_0 1. Standard Reception & Initial Checks cluster_1 2. Standard Preparation & Qualification cluster_2 3. Sample Analysis A Receive Reference Standard B Verify Integrity of Packaging & Seal A->B C Check Documentation (CoA, SDS) B->C D Log Standard Details (Lot No., Expiry) C->D E Store at Recommended Conditions (2-8°C) D->E F Equilibrate to Ambient Temperature E->F G Accurately Weigh Standard F->G H Dissolve in Appropriate Solvent (e.g., Mobile Phase) G->H I Prepare Stock & Working Standard Solutions H->I J Verify Identity (e.g., UV Scan, Retention Time Match) I->J L Analyze Standard & Sample Solutions (e.g., by HPLC) I->L J->I Qualification Passed K Prepare Sample Solution K->L M System Suitability Testing (Resolution, Tailing Factor) L->M N Calculate Analyte Concentration in Sample M->N

Workflow for Reference Standard Use

Key Experimental Protocols

Below are detailed methodologies for common analytical techniques used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the most common method for determining the purity and potency of this compound. The following protocol is based on typical pharmacopeial methods.

Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of a phosphate (B84403) buffer (pH adjusted to 7.5) and acetonitrile (B52724) in a 50:25:25 ratio with water can be used.[6] It is crucial to filter and degas the mobile phase before use.

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to achieve a known concentration (e.g., approximately 0.8 mg/mL of penicillin G).[6]

  • Test Preparation: Prepare the sample to be tested in the same manner and at a similar concentration.[6]

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min is common.[6]

  • Detection: UV detection at 235 nm is often employed.[6]

  • Injection Volume: 10-20 µL.[6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[2]

System Suitability: Before analysis, a system suitability solution (e.g., containing both penicillin G and penicillin V) should be injected to ensure adequate resolution between peaks (typically R > 2.0).[6]

UV-Vis Spectrophotometry for Identification and Quantification

UV-Vis spectrophotometry can be used for identification and, in some cases, quantification.

Procedure:

  • Solvent: Prepare a solution of this compound in a suitable solvent, such as ethanol (B145695) or water.

  • Wavelength Scan: Scan the solution across the UV range (e.g., 200-400 nm) to obtain the absorption spectrum. Penicillin G has a characteristic absorption maximum. For quantitative purposes, specific wavelengths are used for Penicillin G (e.g., 205 nm) and Procaine (e.g., 290 nm).[2]

  • Quantification: For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption. The concentration of the unknown sample is then determined by comparing its absorbance to the calibration curve. A "zero-crossing" derivative spectrophotometry method can also be used for determining binary mixtures of penicillin G and procaine penicillin G.

By understanding the available reference standards and employing robust, well-defined analytical methods, researchers can ensure the accuracy and reliability of their results in the development and quality control of pharmaceutical products.

References

Validating Penicillin G Procaine Purity for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the validity and reproducibility of experimental results. Penicillin G Procaine (B135), a widely used antibiotic in cell culture and other research applications, is no exception. This guide provides a comprehensive overview of methods to validate the purity of Penicillin G Procaine and compares its performance with common alternatives, supported by experimental data and detailed protocols.

I. Purity Validation of this compound

The purity of this compound for research use can be ascertained through a series of analytical techniques designed to identify and quantify the active pharmaceutical ingredient (API) and any potential impurities. The United States Pharmacopeia (USP) provides a detailed monograph for this compound, outlining several key tests.

Key Analytical Methods for Purity Assessment

1. High-Performance Liquid Chromatography (HPLC): This is the most robust and widely used method for determining the potency and purity of this compound.[1][2] An HPLC method allows for the separation, identification, and quantification of Penicillin G, procaine, and any related substances.

2. Spectrophotometry: Ultraviolet-Visible (UV-Vis) spectrophotometry, particularly second-derivative spectrophotometry, offers a rapid and non-destructive method for the simultaneous determination of Penicillin G and procaine in a sample. Colorimetric methods have also been developed for the quantification of procaine.[3]

3. Thin-Layer Chromatography (TLC): TLC is a valuable qualitative tool for identifying Penicillin G and procaine by comparing the retention factor (Rf) values of the sample to that of a known standard.

4. Other Physicochemical Tests: A comprehensive purity assessment also includes tests for:

  • Crystallinity: To ensure the correct solid-state form of the compound.
  • Water Content: Determined by Karl Fischer titration.
  • pH: Measured in a saturated solution.
  • Bacterial Endotoxins: To ensure the absence of pyrogenic substances.
  • Sterility: For applications requiring aseptic conditions.

Common Impurities

Potential impurities in this compound can arise from the manufacturing process or degradation. These may include related penicillins, degradation products, and residual solvents.[4][5][6][7]

Data Presentation: Purity Specifications for this compound
ParameterSpecification (as per typical Pharmacopeia)Method
Assay (Penicillin G) 90.0% - 110.0% of the labeled amountHPLC
Assay (Procaine) 90.0% - 110.0% of the labeled amountHPLC, Spectrophotometry
Water Content 2.8% - 4.2%Karl Fischer Titration
pH 5.0 - 7.5Potentiometry
Bacterial Endotoxins Not more than 0.01 USP Endotoxin Unit/100 Penicillin G UnitsLimulus Amebocyte Lysate (LAL) Test
Sterility Meets the requirementsMembrane Filtration

II. Performance Comparison with Alternative Antibiotics in Research

In a research setting, particularly in cell culture, this compound is most commonly used as part of a Penicillin-Streptomycin (Pen-Strep) solution to prevent bacterial contamination.[1][4][5] However, several alternatives are available, each with its own spectrum of activity, mechanism of action, and potential effects on cultured cells.

Comparison of Common Antibiotics in Cell Culture
Antibiotic/AntimycoticSpectrum of ActivityMechanism of ActionTypical Working ConcentrationPotential Issues in Cell Culture
Penicillin G Primarily Gram-positive bacteriaInhibits bacterial cell wall synthesis.[8][9][10][11][12]50-100 U/mLIneffective against mycoplasma and L-form bacteria; can be degraded by beta-lactamases produced by resistant bacteria.[9]
Streptomycin Primarily Gram-negative bacteriaInhibits protein synthesis by binding to the 30S ribosomal subunit.[5]50-100 µg/mLCan be cytotoxic at higher concentrations; some mycoplasma strains are resistant.
Gentamicin Broad-spectrum (Gram-positive and Gram-negative)Inhibits protein synthesis by binding to the 30S ribosomal subunit.[2]50 µg/mLMore stable than Pen-Strep but can be more cytotoxic to certain cell lines.[2]
Ampicillin Broad-spectrum (Gram-positive and some Gram-negative)Inhibits bacterial cell wall synthesis.100 µg/mLMore stable than penicillin; however, satellite colonies of resistant bacteria can be an issue.[13]
Ciprofloxacin Broad-spectrum, including Mycoplasma speciesInhibits DNA gyrase.10 µg/mLCan have off-target effects on mitochondrial DNA synthesis in eukaryotic cells.[14]
Amphotericin B Fungi (yeast and molds)Binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation.[2]0.25-2.5 µg/mLCan be toxic to mammalian cells, especially with long-term use.[6]
Experimental Data Considerations

While direct head-to-head comparative studies of these antibiotics in a research setting are not abundant in the literature, the choice of antibiotic should be guided by the specific research application. For routine cell culture, Pen-Strep is a common choice due to its broad coverage against common bacterial contaminants.[4] However, for primary cultures or when working with valuable cell lines, a risk-based approach is recommended, which may involve periodic screening for contamination and using antibiotics only when necessary.[6]

It is important to note that the routine use of antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant strains.[6] Furthermore, some studies have shown that antibiotics can have subtle effects on cell metabolism and gene expression, which could potentially impact experimental outcomes.[15]

III. Experimental Protocols

Protocol 1: Purity Validation of this compound by HPLC (Based on USP Monograph)

Objective: To determine the percentage of Penicillin G and procaine in a sample.

Materials:

  • This compound sample

  • USP Penicillin G Potassium Reference Standard (RS)

  • USP Procaine Hydrochloride Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Tetrabutylammonium hydroxide (B78521) solution

  • Potassium hydroxide

  • Phosphoric acid

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 25 cm; 5 µm packing)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of a mixture of a buffered aqueous solution and acetonitrile, adjusted to a specific pH as detailed in the current USP monograph.

  • Standard Preparation: Accurately weigh and dissolve USP Penicillin G Potassium RS and USP Procaine Hydrochloride RS in the mobile phase to obtain a solution with a known concentration.

  • Test Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a solution with a known concentration.

  • Chromatographic System:

    • Set the detector wavelength to 225 nm.

    • Set the column temperature (e.g., 40°C).

    • Set the flow rate (e.g., 1.0 mL/min).

  • Injection: Inject equal volumes (e.g., 20 µL) of the Standard preparation and the Test preparation into the chromatograph.

  • Data Analysis: Record the peak areas for Penicillin G and procaine in the chromatograms. Calculate the percentage of Penicillin G and procaine in the sample based on the peak responses compared to the standards.

Protocol 2: Comparative Efficacy of Antibiotics in Cell Culture (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of different antibiotics required to inhibit the growth of a common laboratory bacterial contaminant.

Materials:

  • Bacterial isolate (e.g., E. coli, S. aureus)

  • Antibiotics to be tested (Penicillin G, Streptomycin, Gentamicin, etc.)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare sterile stock solutions of each antibiotic at a high concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antibiotic in the bacterial growth medium.

  • Inoculation: Prepare a standardized inoculum of the test bacterium and add it to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium (i.e., the first well that appears clear). This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[16][17]

IV. Visualizations

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC Spectrophotometry Spectrophotometry Dissolution->Spectrophotometry TLC TLC Dissolution->TLC Other_Tests Other Physicochemical Tests (Water, pH, Endotoxins, etc.) Dissolution->Other_Tests Data_Analysis Comparison with Reference Standards HPLC->Data_Analysis Spectrophotometry->Data_Analysis TLC->Data_Analysis Other_Tests->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Leads to unstable cell wall Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Results in Penicillin Penicillin Penicillin->PBP Binds to

References

A Comparative Analysis of Penicillin G Procaine Pharmacokinetics Across Key Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the absorption, distribution, metabolism, and excretion of Penicillin G Procaine (B135) in various animal models. This guide synthesizes experimental data to highlight species-specific differences in drug disposition.

Penicillin G procaine, a widely used antibiotic in veterinary medicine, exhibits significant pharmacokinetic variability across different animal species. Understanding these differences is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects and drug residues. This guide provides a comparative overview of the pharmacokinetics of this compound in horses, cattle, sheep, goats, pigs, and dogs, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Penicillin G following the administration of this compound in various animal species. These parameters provide insights into the rate and extent of drug absorption, its persistence in the body, and the overall drug exposure.

Table 1: Pharmacokinetic Parameters of Penicillin G after Intramuscular (IM) Administration of this compound

SpeciesDose (IU/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Reference
Horses22,000~1.0 (plasma)~4.024.7-[1][2][3][4]
Cattle (Lactating Dairy Cows)21,000----[5][6]
Cattle (Calves)30,0005.37 ± 2.28 (serum)1.5 ± 0.782.98 ± 1.20-[7]
Pigs (Piglets)100,000Higher than SC---[8][9]
Pigs44,00012.4 ± 11.7 (1st peak)0.7 ± 0.3 (1st peak)4.09 ± 2.351.7 ± 36.0[10]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the concentration-time curve. Note that values can vary based on specific study conditions.

Table 2: Pharmacokinetic Parameters of Penicillin G after Subcutaneous (SC) Administration of this compound

SpeciesDose (IU/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Reference
Pigs (Piglets)100,000Lower than IM---[8][9]
Cattle (Lactating Dairy Cows)21,000 - 28,000----[11]
Cattle (Steers)24,000 - 66,000-5.3 - 6.0--[6]

Experimental Protocols

The data presented in this guide are derived from various pharmacokinetic studies. While methodologies differ between studies, a general experimental workflow is often followed.

Generalized Experimental Protocol for a Pharmacokinetic Study of this compound
  • Animal Selection and Acclimatization: Healthy adult animals of the target species are selected and acclimatized to the study environment for a specified period. Health status is confirmed through clinical examination and laboratory tests.

  • Drug Administration: A single dose of this compound is administered, typically via the intramuscular (IM) or subcutaneous (SC) route. The exact injection site is recorded.[12][13]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein into heparinized tubes.

  • Plasma/Serum Separation: The collected blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.

  • Drug Concentration Analysis: The concentration of Penicillin G in the plasma or serum samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[2][3][4][5]

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, t½, and AUC. Non-compartmental or compartmental models may be used for this analysis.[5]

Species-Specific Pharmacokinetic Profiles

Horses: Following intramuscular administration, Penicillin G from this compound is absorbed relatively slowly, reaching peak plasma concentrations at approximately 4 hours.[1] The elimination half-life is notably long, around 24.7 hours, allowing for prolonged therapeutic concentrations.[1][2][3][4] The injection site in horses can influence the absorption rate and bioavailability, with injections in the neck and biceps muscles resulting in higher peak concentrations compared to the gluteal muscle.[12][13]

Cattle: In lactating dairy cows, intraperitoneal administration of this compound leads to rapid absorption and elimination.[5][6] Intramuscular and subcutaneous injections in cattle also show variable absorption rates, with Tmax values ranging from 0.5 to 7.1 hours depending on the specific study and formulation.[6] The route of administration can impact drug residues in milk, with subcutaneous injections potentially leading to longer detection times.[11]

Pigs: In piglets, intramuscular injection of a combination of benzathine and procaine penicillin G results in higher maximum plasma concentrations (Cmax) compared to subcutaneous injection.[8][9] Conversely, the mean residence time (MRT) of penicillin G is longer with subcutaneous administration.[8] Some studies in pigs have observed double peaks in serum concentration after intramuscular injection, suggesting complex absorption kinetics.[10]

Sheep and Goats: While specific data for sheep and goats were less prevalent in the initial broad search, the general principles of penicillin pharmacokinetics are expected to apply. Factors such as formulation, injection site, and animal age can influence drug disposition. One study noted that the excretion rates of antibiotics in the milk of sheep can affect yogurt production.

Dogs: In dogs, procaine has been found to have low plasma esterase activity, which can lead to higher urinary concentrations of the unchanged drug.[14]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_comp Comparative Analysis AnimalSelection Animal Selection & Acclimatization ProtocolDesign Protocol Design (Dosage, Route, Sampling Times) AnimalSelection->ProtocolDesign DrugAdmin Drug Administration (e.g., IM, SC) ProtocolDesign->DrugAdmin BloodCollection Serial Blood Collection DrugAdmin->BloodCollection SampleProcessing Plasma/Serum Separation & Storage BloodCollection->SampleProcessing HPLC HPLC Analysis for Penicillin G Concentration SampleProcessing->HPLC PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, t½, AUC) HPLC->PK_Analysis DataComparison Cross-Species Data Comparison PK_Analysis->DataComparison Conclusion Conclusion & Dosage Recommendation DataComparison->Conclusion

Caption: Generalized workflow for a comparative pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound show considerable variation among different animal species. Factors such as the route of administration, injection site, and species-specific physiological differences in drug absorption, distribution, metabolism, and excretion all play a significant role. For researchers and drug development professionals, a thorough understanding of these comparative pharmacokinetics is essential for the rational design of dosage regimens that are both safe and effective for each target species. The data and methodologies presented in this guide serve as a valuable resource for these endeavors.

References

Unlocking Synergistic Power: A Comparative Guide to Penicillin G Procaine Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic combination of antibiotics is a critical frontier in the fight against antimicrobial resistance. This guide provides a comprehensive comparison of the synergistic effects of Penicillin G Procaine (B135) with other antibiotics, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms of action.

Penicillin G Procaine, a benzylpenicillin combined with the local anesthetic procaine to prolong its duration of action, remains a cornerstone in treating various bacterial infections. However, its efficacy can be significantly enhanced when used in combination with other antimicrobial agents. This guide explores the synergistic relationships of this compound with two major classes of antibiotics: aminoglycosides and β-lactamase inhibitors.

This compound and Aminoglycosides: A Classic Synergy

The combination of penicillin and an aminoglycoside is a well-established synergistic partnership, particularly effective against Gram-positive cocci like Enterococcus and Streptococcus species. The fundamental mechanism of this synergy lies in the disruption of the bacterial cell wall by penicillin, which then facilitates the intracellular uptake of the aminoglycoside.

Mechanism of Action: A Two-Pronged Attack

Penicillin G, a β-lactam antibiotic, inhibits the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) responsible for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition weakens the cell wall, making it more permeable. This increased permeability allows aminoglycosides, such as gentamicin (B1671437) and streptomycin, to penetrate the bacterial cell and reach their ribosomal target, where they inhibit protein synthesis, leading to bacterial cell death.

cluster_0 Bacterial Cell Cell Wall Cell Wall Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Inhibits Cell Wall Synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->Cell Wall Synthesis Catalyzes Increased Permeability Increased Cell Wall Permeability PBP->Increased Permeability Leads to Cell Wall Synthesis->Cell Wall Increased Permeability->Aminoglycoside Facilitates Entry Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to

Mechanism of Penicillin-Aminoglycoside Synergy
Experimental Data: Checkerboard and Time-Kill Assays

The synergistic effect of this compound with aminoglycosides has been quantified using in vitro methods such as the checkerboard assay and time-kill curve analysis.

Checkerboard Assay: This method determines the Fractional Inhibitory Concentration Index (FICI), a measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 indicates synergy. The following table summarizes the results of a checkerboard assay of Penicillin G in combination with gentamicin against ten clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA).[1]

IsolateMIC of Penicillin G Alone (µg/mL)MIC of Gentamicin Alone (µg/mL)MIC of Penicillin G in Combination (µg/mL)MIC of Gentamicin in Combination (µg/mL)FICIInterpretation
S151012.50.250.5Synergy
S3120250.50.5Synergy
S41511.250.250.5Synergy
S424081020.5Synergy
S442041010.75Additivity
S46202100.50.75Additivity
S484042010.75Additivity
S501012.50.250.5Synergy
S55511.250.250.5Synergy
S574082020.75Additivity

This compound and β-Lactamase Inhibitors: Overcoming Resistance

A major mechanism of bacterial resistance to penicillins is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring. β-lactamase inhibitors, such as clavulanic acid and sulbactam, are compounds that have weak antimicrobial activity on their own but can irreversibly bind to and inactivate β-lactamases, thereby protecting penicillins from degradation.

Mechanism of Action: Restoring Efficacy

When co-administered with this compound, a β-lactamase inhibitor effectively neutralizes the bacterial defense mechanism, allowing the penicillin to reach its target PBPs and exert its bactericidal effect. This combination is particularly effective against penicillin-resistant strains of bacteria that produce β-lactamases, such as certain strains of Neisseria gonorrhoeae and Staphylococcus aureus.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Leads to This compound This compound This compound->PBP Inhibits Inactive Penicillin Inactive Penicillin This compound->Inactive Penicillin Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->this compound Inactivates Inactive Complex Inactive Enzyme- Inhibitor Complex Beta-Lactamase->Inactive Complex Beta-Lactamase Inhibitor β-Lactamase Inhibitor Beta-Lactamase Inhibitor->Beta-Lactamase Inactivates

Mechanism of β-Lactamase Inhibitor Synergy
Experimental Data: Clinical Efficacy

Clinical studies have demonstrated the effectiveness of combining this compound with a β-lactamase inhibitor. For example, a regimen of aqueous procaine penicillin G, the β-lactamase inhibitor sulbactam, and probenecid (B1678239) (to increase penicillin levels) was shown to be highly effective in treating uncomplicated gonococcal urethritis caused by penicillinase-producing Neisseria gonorrhoeae.[3] In this study, 97% of patients receiving the combination therapy were cured of their infection.[3]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic effects of antibiotic combinations.

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the second antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Plate Setup: In a 96-well microtiter plate, serially dilute this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of each antibiotic, both alone and in combination.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

start Start prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics serial_dilute Serial Dilution in 96-Well Plate prep_antibiotics->serial_dilute inoculate Inoculate with Bacterial Suspension serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fici->interpret end End interpret->end

Checkerboard Assay Workflow
Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic assessment of antibiotic synergy.

  • Preparation: Prepare tubes of broth containing the antibiotics alone and in combination at desired concentrations (e.g., at their respective MICs). Also, prepare a growth control tube without any antibiotics.

  • Inoculation: Inoculate all tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate all tubes at 35-37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Plating and Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition. Synergy is generally defined as a ≥ 2-log10 decrease in the CFU/mL at 24 hours by the combination compared with the most active single agent.

Conclusion

The synergistic combinations of this compound with aminoglycosides and β-lactamase inhibitors represent powerful strategies to enhance antibacterial efficacy and combat resistance. The experimental data and methodologies presented in this guide provide a framework for researchers to assess and compare the performance of these and other antibiotic combinations. A thorough understanding of the underlying mechanisms of synergy, coupled with robust in vitro testing, is essential for the rational design of effective combination therapies in the ongoing challenge against infectious diseases.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Penicillin G Procaine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. The improper disposal of antibiotics like Penicillin G Procaine can contribute to the proliferation of antimicrobial resistance and environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring regulatory compliance and minimizing ecological impact.

I. Waste Characterization and Handling

Before disposal, it is crucial to characterize the waste stream. This compound waste may be classified as hazardous or non-hazardous pharmaceutical waste depending on its formulation and any other substances it may be mixed with. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

Key Handling Procedures:

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Spill Management: In case of a spill, contain the material to prevent it from entering drains or waterways. For solid spills, avoid generating dust by dampening the material with water before sweeping it up.[1] For liquid spills, use an absorbent material.[2] Collect the spilled material and any contaminated items into a suitable, sealed container for disposal.[2]

  • Containerization: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for pharmaceutical waste. The label should clearly identify the contents as "this compound Waste" and include any other hazardous constituents.

II. Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company that utilizes high-temperature incineration.

  • Segregation: Segregate this compound waste from other laboratory waste streams at the point of generation.

  • Consult Institutional Guidelines: Adhere to your institution's specific protocols for pharmaceutical waste disposal. Your EHS department will provide guidance on proper containerization and labeling.

  • Secure Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected.

  • Arrange for Professional Disposal: Contact your institution's approved hazardous waste vendor for the collection and disposal of the this compound waste.[3]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with regulatory requirements.

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash.[2] This practice is strongly discouraged by the Environmental Protection Agency (EPA) as it contributes to the presence of active pharmaceutical ingredients in water systems.[2]

  • Autoclaving: While autoclaving can sterilize waste, it may not be sufficient to fully degrade the active pharmaceutical ingredient in penicillin.[3] Therefore, autoclaved waste containing this compound should still be disposed of as chemical waste.[3]

III. Quantitative Data on Penicillin Degradation and Disposal

While specific operational parameters for disposal are determined by licensed waste management facilities, the following table summarizes available data on the degradation of penicillin, which informs disposal methodologies.

ParameterValue/RangeSignificanceSource(s)
High-Temperature Incineration 850°C to 1200°CEnsures complete destruction of the active pharmaceutical ingredient.[4]
Pyrolysis Temperature 200°C to 500°CTemperature range where most organic matter in penicillin bacterial residue decomposes.[5]
Thermal Degradation (in waste milk) Heating to 95°C for 120 minutesDegraded 4 µg/kg of Penicillin G to below the detection limit.[6]
Biodegradation (Enzymatic) 98% degradation in 24 hoursImmobilized β-lactamase has been shown to be effective in degrading penicillin in aqueous solutions.[7]

IV. Experimental Protocols for Degradation

Research into the degradation of penicillins provides insights into potential treatment methods. Below are summaries of experimental protocols for enzymatic and thermal degradation.

Enzymatic Degradation of Penicillin V: A study on the biodegradation of Penicillin V involved the following steps:

  • Isolation of Bacteria: Soil samples with potential antibiotic contamination were used to enrich for bacteria capable of degrading Penicillin V by using it as the sole carbon source in a mineral medium.

  • Enzyme Application: The isolated bacteria's enzymes (specifically β-lactamase) were applied to a solution containing penicillin.

  • Analysis: The residual amount of penicillin was measured at different time intervals using High-Performance Liquid Chromatography (HPLC) to determine the degradation rate.[8]

Thermal Degradation of Penicillin G in Waste Milk: To assess the impact of heat on Penicillin G in an acidic environment, the following experiment was conducted:

  • Sample Preparation: Milk samples containing known concentrations of Penicillin G were acidified to various pH levels (e.g., 4.0, 4.5).

  • Heat Treatment: The samples were heated to specific temperatures (e.g., 65°C, 75°C, 95°C) for defined periods.

  • Concentration Measurement: The concentration of Penicillin G was measured after the heat treatment to determine the extent of degradation.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated characterize Characterize Waste (Consult EHS) start->characterize spill Spill or Residue? characterize->spill spill_cleanup Contain and Clean Up Spill (Use appropriate PPE) spill->spill_cleanup Yes containerize Place in Labeled, Leak-Proof Container spill->containerize No spill_cleanup->containerize segregate Segregate from Other Waste Streams containerize->segregate storage Store in Secure Satellite Accumulation Area segregate->storage disposal_vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal_vendor incineration High-Temperature Incineration disposal_vendor->incineration documentation Document Waste Disposal incineration->documentation end Disposal Complete documentation->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillin G Procaine
Reactant of Route 2
Reactant of Route 2
Penicillin G Procaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.